Triazavirin
Descripción
Structure
3D Structure of Parent
Propiedades
Key on ui mechanism of action |
Triazavirin is a guanosine nucleotide analog that inhibits RNA synthesis. |
|---|---|
Número CAS |
928659-17-0 |
Fórmula molecular |
C5H6N6NaO4S |
Peso molecular |
269.20 g/mol |
Nombre IUPAC |
sodium;7-methylsulfanyl-3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-olate;dihydrate |
InChI |
InChI=1S/C5H4N6O3S.Na.H2O/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5;;/h1H3,(H,6,8,9);;1H2 |
Clave InChI |
XADHWMBJEDRDPD-UHFFFAOYSA-N |
SMILES |
CSC1=NN2C(=C(N=NC2=N1)[N+](=O)[O-])[O-].O.O.[Na+] |
SMILES canónico |
CSC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-].O.[Na] |
Pictogramas |
Irritant |
Sinónimos |
triazavirin |
Origen del producto |
United States |
Foundational & Exploratory
Triazavirin synthesis pathway and methodology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthetic pathways and methodologies for the antiviral drug Triazavirin (also known as Riamilovir). This compound, a broad-spectrum antiviral compound, has demonstrated efficacy against various RNA viruses. This document details the primary synthetic route, which involves the annelation of a 1,2,4-triazine ring onto a 1,2,4-triazole moiety, as well as an alternative S-alkylation approach. Detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow and mechanism of action are provided to support research and development efforts in the field of antiviral drug discovery.
Introduction
This compound, chemically known as 2-methylthio-6-nitro-1,2,4-triazolo[5,1-c][1][2][3]triazin-7(4H)-one, is a guanine nucleotide analog developed in Russia.[4] It has shown significant activity against a range of influenza A and B viruses, including H5N1, as well as other viruses like Rift Valley fever virus.[5][6][7] The core of this compound's synthesis lies in the construction of its characteristic triazolo[5,1-c][1][2][3]triazine heterocyclic system.[1] This guide will explore the primary and alternative methods for its synthesis, providing detailed protocols for laboratory-scale preparation.
Synthetic Pathways
There are two main synthetic routes for the preparation of this compound:
-
Primary Pathway: Annelation of a 1,2,4-triazine ring to a 1,2,4-triazole precursor.[1]
-
Alternative Pathway: S-alkylation of a mercapto-triazolotriazine derivative.[1]
Primary Synthesis Pathway: Annelation
The most common and established method for synthesizing this compound involves the in situ formation of a 3-methylthio-1,2,4-triazolyl-5-diazonium salt from 3-methylthio-5-amino-1,2,4-triazole. This diazonium salt then undergoes an azo-coupling reaction with an α-nitroester, such as ethyl nitroacetate, in a basic medium to form the final triazolotriazine ring system.[1][8]
Alternative Synthesis Pathway: S-Alkylation
An alternative route to this compound involves the S-alkylation of the disodium salt of 7-mercapto-3-nitro-1,2,4-triazolo[5,1-c][1][2][3]triazin-4-one with methyl iodide.[1] This method provides a different approach to introduce the methylthio group present in the final this compound molecule.
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the primary synthesis of this compound.
Preparation of 3-methylthio-5-amino-1,2,4-triazole
The synthesis of the key precursor, 3-methylthio-5-amino-1,2,4-triazole, is a crucial first step. While not explicitly detailed in the provided search results, it can be synthesized from commercially available starting materials.
Synthesis of this compound via Annelation
This protocol is based on the multi-gram scale synthesis described in the literature.[8]
Materials:
-
3-methylthio-5-amino-1,2,4-triazole
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl nitroacetate
-
Sodium carbonate (Na₂CO₃)
-
Water (H₂O)
-
Acetic acid (for recrystallization)
Procedure:
-
Diazotization:
-
Suspend 3-methylthio-5-amino-1,2,4-triazole in a mixture of water and concentrated HCl.
-
Cool the mixture to a temperature between -5°C and 0°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise to the cooled suspension while maintaining the temperature below 5°C.
-
Stir the reaction mixture for an additional 10-15 minutes to ensure complete formation of the diazonium salt.
-
-
Azo Coupling and Cyclization:
-
In a separate flask, prepare a cooled solution of ethyl nitroacetate in an aqueous solution of sodium carbonate.
-
Add the freshly prepared diazonium salt solution to the ethyl nitroacetate solution at 0°C with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for approximately 2 hours.
-
-
Isolation and Purification:
-
The resulting precipitate (the NH-form of this compound) is collected by filtration.
-
Recrystallize the crude product from 50% aqueous acetic acid to yield the purified NH-form of this compound.
-
-
Salt Formation:
-
To obtain the clinically used sodium salt dihydrate, the purified NH-form of this compound is treated with an aqueous solution of sodium hydroxide.[1]
-
Quantitative Data
The following table summarizes the reported yields for the synthesis of isotopically labeled this compound.
| Labeled Compound | Starting Material | Reagents | Yield (%) | Reference |
| (²H₃, ¹³C₂, ¹⁵N₃)-Triazavirin | (²H₃,¹³C,¹⁵N)-5-amino-3-methylmercapto-1,2,4-triazole | Na¹⁵NO₂, Ethyl ¹⁵N-nitroacetate, Na₂CO₃ | 43 | [9] |
Mechanism of Action
The proposed mechanism of action for this compound involves the inhibition of viral RNA synthesis.[3] It is believed to act as a guanine analog, interfering with the viral RNA-dependent RNA polymerase (RdRp) enzyme. This disruption of RNA replication is crucial for halting the propagation of RNA viruses.[3]
Conclusion
The synthesis of this compound is a well-established process, with the annelation of a triazine ring to a triazole precursor being the primary and most efficient method. This guide provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and the proposed mechanism of action. The provided information is intended to serve as a valuable resource for researchers and professionals involved in the development of novel antiviral therapeutics. Further optimization of reaction conditions and exploration of new synthetic analogs could lead to the discovery of even more potent antiviral agents.
References
- 1. This compound—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analog of antiviral drug this compound (Riamilovir) labeled with stable isotopes 13C and 15N. Synthesis and NMR characteristics › Research Explorer [sciencedata.urfu.ru]
- 4. EP0025859A2 - Process for the synthesis of 1,2,4-triazoles - Google Patents [patents.google.com]
- 5. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-A Novel Effective Antiviral Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RU2294936C1 - 2-methylthio-6-nitro-1,2,4-triazolo[5,1-c]-1,2,4-triazine-7(4h)-one sodium salt dihydrate possessing antiviral activity - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral drug this compound, selectively labeled with 2H, 13C, and 15N stable isotopes. Synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Triazavirin (Riamilovir): A Technical Guide
An In-depth Overview for Researchers and Drug Development Professionals
Triazavirin (international non-proprietary name: Riamilovir) is a broad-spectrum antiviral agent developed through a collaborative effort in the Russian Federation. This technical guide details its history, from initial synthesis to preclinical and clinical evaluation, providing researchers and drug development professionals with a comprehensive understanding of its core scientific foundation.
Discovery and Synthesis
Genesis and Key Contributors
This compound emerged from a dedicated research program in Russia aimed at creating novel antiviral drugs. The development was a joint effort by several prominent institutions, including the Ural Federal University, the Postovskii Institute of Organic Synthesis of the Ural Branch of the Russian Academy of Sciences, and the St. Petersburg Influenza Research Institute.[1] Key scientists credited with its creation include Academician Oleg Chupakhin and Vera Ilyenko.[1] The drug, officially registered in the Russian Federation in 2014, represents a novel structural class of non-nucleoside antivirals based on a triazolotriazine core.[2][3][4]
Chemical Synthesis
This compound, chemically known as 2-methylthio-6-nitro-1,2,4-triazolo[5,1-c][2][5][6]triazine-7(4H)-one, is synthesized through a multi-step process. The primary synthetic strategy involves the annelation of a 1,2,4-triazine ring containing a nitro group onto a 1,2,4-triazole moiety.[7] An alternative and effective method involves the S-alkylation of the disodium salt of 7-mercapto-3-nitro-1,2,4-triazolo [5,1-c]-1,2,4-triazin-4-one with methyl iodide.[7][8]
Experimental Protocol: Chemical Synthesis
The following protocol is a representative synthesis of this compound's sodium salt.
Step 1: Preparation of 5-amino-3-mercapto-1,2,4-triazole
-
This intermediate is prepared via the condensation of aminoguanidine with a thio-derivative of formic acid.[6]
Step 2: Diazotization of 5-amino-3-mercapto-1,2,4-triazole
-
Prepare a solution of 5-amino-3-mercapto-1,2,4-triazole (0.1 mol) in nitric acid (0.1 mol) and 200 ml of water.[6]
-
Cool the solution to -5°C.[6]
-
Separately, prepare a 0.1 M solution of sodium nitrite by dissolving 16 g in 100 ml of water.[6]
-
Slowly add the sodium nitrite solution to the cooled triazole solution while maintaining the temperature below +5°C to form the diazonium salt.[6]
Step 3: Azo-coupling and Cyclization
-
Prepare a solution of 2-nitroacetoacetic ester (0.1 mol) and sodium acetate (0.3 mol) in 200 ml of a 1:1 water-alcohol mixture.[6]
-
Cool this solution to 0°C.[6]
-
Slowly add the previously prepared diazonium salt solution to the 2-nitroacetoacetic ester solution, keeping the temperature controlled.[6]
-
Stir the resulting mixture for 1 hour.[6]
-
The precipitate of 7-methylthio-3-nitro[2][5][6]triazolo[5,1-c][2][5][6]triazin-4(1H)-one is filtered off and dried.[6]
Step 4: Formation of the Sodium Salt
-
The product from Step 3 is treated with an alcohol solution containing sodium hydroxide to yield the sodium salt of this compound.[6]
-
The final product is purified by recrystallization from ethanol.[6]
Mechanism of Action
This compound functions as a synthetic analogue of purine nucleosides, specifically guanosine.[4] Its primary mechanism of action is the inhibition of viral RNA synthesis.[9] The drug targets the viral RNA-dependent RNA polymerase (RdRp), a highly conserved enzyme essential for the replication of most RNA viruses. By impeding the function of RdRp, this compound effectively halts the replication of viral genomic fragments. While direct inhibition of RdRp is the most accepted mechanism, other potential targets have been suggested, including the viral protein hemagglutinin, where this compound may disrupt its tertiary structure.[9]
References
- 1. A New Russian Drug for Severe Forms of Influenza Passed All Tests [medsintez.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound-A Novel Effective Antiviral Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iosuran.ru [iosuran.ru]
- 5. scienceopen.com [scienceopen.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. This compound—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the efficacy of this compound versus oseltamivir in management of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Review of Triazavirin's Antiviral Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazavirin (Riamilovir) is a broad-spectrum antiviral agent developed in Russia, demonstrating a significant therapeutic window against a range of RNA viruses.[1][2][3] As a synthetic analogue of purine nucleosides, its primary mechanism of action involves the inhibition of viral RNA synthesis, a critical process for the replication of many pathogenic viruses.[1][4] This technical guide provides a comprehensive review of this compound's antiviral spectrum, supported by available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Core Mechanism of Action
This compound's principal antiviral activity stems from its ability to target and inhibit the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[1][4] By impeding the function of RdRp, this compound effectively halts the synthesis of new viral RNA, thereby preventing viral propagation within the host.[4] Additionally, some studies suggest that this compound may exert immunomodulatory effects, including the induction of interferons, which are key components of the innate immune response to viral infections.[4]
Antiviral Spectrum: Quantitative Analysis
The following tables summarize the in vitro efficacy of this compound against various RNA viruses. The data is presented as 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), and 50% cytotoxic concentration (CC₅₀) where available. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀ or CC₅₀/IC₅₀, is also provided as a measure of the drug's therapeutic window.
Table 1: Antiviral Activity of this compound against Influenza Viruses
| Virus Strain | Cell Line | EC₅₀ (µg/mL) | IC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |
| Influenza A/H1N1 | MDCK | Not Reported | Not Reported | >1000 | Not Reported | [5] |
| Influenza A/H3N2 | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
| Influenza A/H5N1 | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
| Influenza B | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
Note: While multiple sources confirm this compound's activity against various influenza strains, specific EC₅₀/IC₅₀ values from peer-reviewed publications are not consistently available.
Table 2: Antiviral Activity of this compound against Other RNA Viruses
| Virus | Cell Line | EC₅₀ (µg/mL) | IC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |
| Tick-Borne Encephalitis Virus (Sofiin strain) | SKEV | Not Reported | Active at 128 | Not Reported | Not Reported | [6][7] |
| Rift Valley Fever Virus | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | [2][3] |
| West Nile Virus | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | [2][3] |
| SARS-CoV-2 | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
Note: The available literature confirms activity but often lacks specific dose-response values like EC₅₀ or IC₅₀.
Key Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of this compound's antiviral activity.
Plaque Reduction Assay
This assay is a standard method for quantifying the infectivity of a lytic virus and determining the efficacy of an antiviral compound.
a. Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates to form a confluent monolayer overnight.[8][9]
b. Virus Dilution and Infection: The virus stock is serially diluted to a concentration that produces a countable number of plaques. The cell monolayer is washed, and the virus dilution is added to the wells. The plates are incubated to allow for viral adsorption.[8]
c. Compound Treatment and Overlay: Following adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) containing various concentrations of this compound.[8] This overlay restricts the spread of progeny virions to adjacent cells.
d. Incubation and Staining: Plates are incubated for a period sufficient for plaque formation. Subsequently, the cells are fixed and stained with a dye such as crystal violet, which stains viable cells.[8]
e. Plaque Counting and Analysis: Plaques, which appear as clear zones where cells have been lysed, are counted. The concentration of this compound that reduces the number of plaques by 50% (IC₅₀) is determined.[10]
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a drug to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.
a. Cell Culture and Infection: Host cells (e.g., MDCK for influenza) are seeded in 96-well plates. A standardized amount of virus, predetermined to cause significant CPE, is added to the cell monolayers in the presence of serial dilutions of this compound.[5][11]
b. Incubation: The plates are incubated for a period that allows for the development of CPE in the virus control wells (no drug).[5]
c. Quantification of Cell Viability: Cell viability is assessed using methods such as neutral red uptake or crystal violet staining.[5] The absorbance is read using a microplate reader.
d. Data Analysis: The concentration of this compound that inhibits 50% of the viral CPE (EC₅₀) is calculated from the dose-response curve. The 50% cytotoxic concentration (CC₅₀) is determined in parallel on uninfected cells.[5]
In Vivo Efficacy in a Mouse Model of Influenza
Animal models are crucial for evaluating the therapeutic potential of antiviral agents in a living organism.
a. Animal Model: Laboratory mice are intranasally infected with a mouse-adapted influenza A virus strain.[9]
b. Drug Administration: this compound is administered to the mice, typically via oral gavage, at various doses and schedules (e.g., starting before or after infection).[12]
c. Efficacy Endpoints: The efficacy of the treatment is assessed by monitoring parameters such as survival rate, reduction in body weight loss, lung virus titers, and lung pathology compared to a placebo-treated control group.[9][12]
Visualizing Mechanisms and Workflows
To further elucidate the processes involved in this compound's antiviral action and its evaluation, the following diagrams are provided.
Conclusion
This compound demonstrates a promising profile as a broad-spectrum antiviral agent, with its primary mechanism centered on the inhibition of the viral RNA-dependent RNA polymerase. While its efficacy against a range of RNA viruses, including influenza and tick-borne encephalitis virus, is documented, a significant portion of the publicly available data lacks the detailed quantitative analysis (EC₅₀, IC₅₀, CC₅₀ values) necessary for a comprehensive comparative assessment. Further publication of rigorous, peer-reviewed in vitro and in vivo studies providing these quantitative metrics will be crucial for the continued development and positioning of this compound in the antiviral therapeutic landscape. The potential for immunomodulatory effects via interferon induction also warrants more detailed mechanistic investigation to fully understand its therapeutic contributions. The experimental protocols and workflows outlined in this guide provide a framework for the continued evaluation of this compound and other novel antiviral candidates.
References
- 1. This compound—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-A Novel Effective Antiviral Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. [Investigation of this compound antiviral activity against tick-borne encephalitis pathogen in cell culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of this compound Antiviral Activity Against Tick-Borne Encephalitis Pathogen in Cell Culture | Loginova | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 8. Influenza virus plaque assay [protocols.io]
- 9. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. In vitro and in vivo influenza virus-inhibitory effects of viramidine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Structure of Triazavirin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of Triazavirin (Riamilovir), a broad-spectrum antiviral agent. The document details its chemical identity, physicochemical properties, and structural features, supported by quantitative data and experimental methodologies. Special emphasis is placed on the synthesis, spectroscopic analysis, and the molecular mechanism of its antiviral activity. This guide is intended to serve as a core resource for researchers and professionals involved in the development and study of antiviral therapeutics.
Chemical Identity and Physicochemical Properties
This compound, known by its international non-proprietary name Riamilovir, is a synthetic antiviral compound belonging to the azoloazine class. It exhibits a novel triazolotriazine core structure, distinguishing it as a non-nucleoside antiviral drug.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 2-methylsulfanyl-6-nitrotriazolo[5,1-c]triazin-7(4H)-one |
| Other Names | Riamilovir, TZV |
| CAS Number | 123606-06-4 (free form), 928659-17-0 (sodium salt dihydrate) |
| Molecular Formula | C₅H₄N₆O₃S (free form), C₅H₇N₆NaO₅S (sodium salt dihydrate) |
| Molecular Weight | 228.19 g/mol (free form), 286.20 g/mol (sodium salt dihydrate) |
| SMILES | CSc1nn2c(c(=O)n(n1)c2)--INVALID-LINK--[O-] |
| InChI | InChI=1S/C5H4N6O3S/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5/h1H3,(H,6,8,9) |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical State | Off-white to yellow crystalline solid |
| Melting Point | >300 °C |
| Solubility | |
| Water | |
| DMSO | |
| Ethanol | |
| PBS (pH 7.2) | |
| DMF | |
| pKa | Exhibits NH-acidity allowing for salt formation |
Molecular and Crystal Structure
The molecular structure of this compound is characterized by a fused heterocyclic system of a 1,2,4-triazole and a 1,2,4-triazine ring. Prototropic tautomerism is a key chemical feature, with four possible NH-forms (A-D). Tautomer A is the major form, while tautomer B is minor, and tautomers C and D are generally not detected.
In its crystalline state, this compound sodium salt exists as a dihydrate and forms a dimeric structure. In this binuclear complex, four water molecules are coordinated with the sodium cations.
Table 3: Selected Crystallographic Data for this compound Sodium Salt Dihydrate
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 7.2616(6) Å, b = 9.3036(5) Å, c = 9.5237(7) Å |
| α = 110.968(6)°, β = 92.600(6)°, γ = 102.990(6)° |
Note: A comprehensive list of bond lengths and angles from X-ray crystallography data is not publicly available in the searched resources. The provided unit cell dimensions are from a specific crystal structure determination.
Experimental Protocols
Synthesis of this compound
The primary synthetic route for this compound involves the annelation of a 1,2,4-triazine ring, containing a nitro group, onto a 1,2,4-triazole moiety. A detailed protocol for the synthesis of isotopically labeled this compound, which can be adapted for the unlabeled compound, is described below.
Materials:
-
5-amino-3-methylmercapto-1,2,4-triazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ethyl nitroacetate
-
Sodium Carbonate (Na₂CO₃)
-
Acetic Acid (AcOH)
-
Water (H₂O)
Procedure:
-
Add 5-amino-3-methylmercapto-1,2,4-triazole to a mixture of water and concentrated HCl.
-
Cool the resulting mixture to -5 °C.
-
Add a solution of NaNO₂ in water dropwise to the cooled mixture.
-
Stir the reaction mixture for 10 minutes to form the diazonium salt in situ.
-
In a separate flask, prepare a cooled (0 °C) solution of ethyl nitroacetate in 17% aqueous Na₂CO₃.
-
Add the diazonium salt solution to the ethyl nitroacetate solution.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Filter the formed precipitate.
-
Recrystallize the precipitate from 50% acetic acid to yield this compound.
An alternative synthesis method involves the S-alkylation of the disodium salt of 7-mercapto-3-nitro-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-one with methyl iodide.
Caption: Main synthetic workflow for this compound.
Spectroscopic Characterization
NMR spectroscopy is a critical tool for the structural elucidation of this compound. The following data is based on studies of isotopically labeled this compound and can be considered representative for the main compound.
Experimental Conditions (Illustrative):
-
Spectrometer: Bruker Avance series (e.g., 400 MHz or higher)
-
Solvent: DMSO-d₆
-
Internal Standard: Tetramethylsilane (TMS)
Table 4: Representative NMR Data for this compound Core Structure
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~11.88 | br. s | - | NH |
| ~5.94 | br. s | - | NH₂ (of precursor) | |
| ~2.65 | s | - | SCH₃ | |
| ¹³C | ~166 | s | - | C=O |
| ~158 | s | - | C-S | |
| ~156 | s | - | C-NO₂ | |
| ~13 | s | - | SCH₃ | |
| ¹⁵N | ~397 | d | - | N-5 |
| ~368 | d | - | N-6' | |
| ~259 | dd | - | N-1 |
Note: The exact chemical shifts can vary based on the specific tautomeric form and experimental conditions. The data for ¹⁵N is from labeled compounds.
Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) provides exact mass measurements.
Experimental Conditions (Illustrative):
-
Ionization Source: Electrospray Ionization (ESI)
-
Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF)
-
Mode: Positive or Negative Ion Mode
Table 5: Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | m/z (found) |
| [M+H]⁺ (free form) | 229.0249 | - |
| [M-H]⁻ (free form) | 227.0107 | - |
| [M+Na]⁺ (free form) | 251.0068 | - |
| [M+H]⁺ (labeled) | 259.0124 | 259.0090 |
The fragmentation of this compound in a collision cell primarily involves the loss of the nitro group and subsequent cleavages of the heterocyclic ring system.
Mechanism of Antiviral Action
This compound's primary mechanism of action is the inhibition of viral RNA synthesis, which is essential for the replication of RNA viruses. This is achieved by targeting the viral RNA-dependent RNA polymerase (RdRp), a highly conserved enzyme among many RNA viruses.
The proposed stepwise mechanism is as follows:
-
Cellular Uptake: this compound enters the host cell.
-
Potential Metabolic Activation: While the exact metabolic pathway is still under investigation, it is suggested that this compound may be metabolized to its active form, possibly a triphosphate derivative, similar to other nucleoside/nucleotide analogs. The nitro group may also be reduced intracellularly to form reactive intermediates that contribute to the antiviral effect.
-
Targeting RdRp: The active form of this compound acts as a substrate for the viral RdRp.
-
Incorporation into Viral RNA: The this compound analog is incorporated into the nascent viral RNA strand during replication.
-
Chain Termination: The incorporation of the this compound analog leads to the premature termination of the growing RNA chain.
-
Inhibition of Viral Replication: The inability to synthesize full-length viral RNA genomes and transcripts prevents the assembly of new viral particles, thus halting the viral replication cycle.
Additionally, this compound may exhibit immunomodulatory effects by enhancing the host's production of interferons, proteins that play a key role in the innate immune response against viral infections.
Caption: Proposed mechanism of RdRp inhibition by this compound.
Conclusion
This compound is a promising antiviral agent with a unique chemical structure and a mechanism of action that targets a fundamental process in the replication of a broad range of RNA viruses. This technical guide has summarized its key chemical and structural properties, provided detailed experimental protocols for its synthesis and characterization, and outlined its molecular mechanism of action. The continued investigation into its metabolic pathways and interactions with viral polymerases will be crucial for optimizing its therapeutic applications and for the development of next-generation antiviral drugs based on its novel scaffold.
Illuminating the Metabolic Fate of Triazavirin: A Technical Guide to Isotope-Labeled Synthesis and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of isotope-labeled Triazavirin, a crucial tool for elucidating its metabolic pathways and pharmacokinetic profile. The strategic incorporation of stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) allows for precise tracking and quantification of the drug and its metabolites in complex biological matrices. This guide details the synthetic routes, experimental protocols, and analytical considerations for utilizing isotope-labeled this compound in metabolic studies, offering a valuable resource for researchers in drug development and pharmacology.
Synthesis of Isotope-Labeled this compound
The synthesis of multiply-labeled this compound ([²H₃, ¹³C₂, ¹⁵N₃]-TZV) has been achieved to facilitate comprehensive metabolic and pharmacokinetic investigations.[1][2][3] The synthetic strategy involves the incorporation of stable isotopes into the core structure of this compound through the use of enriched starting materials. The primary objective of this labeling is to produce a tracer that is chemically identical to the parent drug but distinguishable by mass spectrometry and NMR spectroscopy, enabling its differentiation from endogenous molecules and providing a robust internal standard for quantitative analysis.[1]
Key Labeled Starting Materials
The successful synthesis of [²H₃, ¹³C₂, ¹⁵N₃]-Triazavirin relies on the following commercially available or specially synthesized isotope-labeled precursors:
-
[¹³C]Potassium thiocyanate (KS¹³CN): Serves as a source of a ¹³C atom in the triazole ring.[1][3]
-
([²H₃, ¹³C]Methyl iodide (¹³C²H₃I): Provides a ¹³C-labeled methyl group with three deuterium atoms.[1][3]
-
[¹⁵N]Aminoguanidine carbonate: Introduces ¹⁵N atoms into the triazole core.[1][2]
-
[¹⁵N]Sodium nitrite (Na¹⁵NO₂): Used to generate the ¹⁵N-labeled diazonium salt.[1][2]
-
[¹⁵N]Ethyl nitroacetate: The source of the final ¹⁵N atom in the triazine ring.[1][2]
Synthetic Pathway Overview
The synthesis of [²H₃, ¹³C₂, ¹⁵N₃]-Triazavirin is a multi-step process that builds the triazolotriazine core with the incorporated isotopes. The general workflow is depicted below.
Caption: Synthetic workflow for isotope-labeled this compound.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of [²H₃, ¹³C₂, ¹⁵N₃]-Triazavirin.
| Step | Product | Yield (%) | Reference |
| 1. Reaction of [¹⁵N]Aminoguanidine carbonate with [¹³C]KSCN | [¹³C,¹⁵N]-5-amino-3-mercaptotriazole | 60 | [1] |
| 2. Methylation with ([²H₃, ¹³C]Methyl iodide) | [²H₃,¹³C₂,¹⁵N]-5-amino-3-(methylmercapto)-1,2,4-triazole | 61 | [1] |
| 3. Diazotization and cyclization with [¹⁵N]ethyl nitroacetate | Sodium salt dihydrate of [²H₃,¹³C₂,¹⁵N₃]-Triazavirin | 43 | [1] |
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below, based on published procedures.[1]
Step 1: Synthesis of [¹³C,¹⁵N]-5-amino-3-mercaptotriazole
-
Reaction Setup: In a suitable reaction vessel, dissolve [¹⁵N]aminoguanidine carbonate (98% ¹⁵N enrichment) and labeled potassium thiocyanate (95–98% ¹³C enrichment) in water.
-
Reaction Conditions: Heat the reaction mixture under reflux for a specified period.
-
Work-up and Purification: Cool the reaction mixture and adjust the pH to induce precipitation of the product. Filter the precipitate, wash with cold water, and dry to yield [¹³C,¹⁵N]-5-amino-3-mercaptotriazole. The reported yield for this step is 60%.[1]
Step 2: Synthesis of [²H₃,¹³C₂,¹⁵N]-5-amino-3-(methylmercapto)-1,2,4-triazole
-
Reaction Setup: Dissolve the [¹³C,¹⁵N]-5-amino-3-mercaptotriazole from Step 1 in an aqueous solution of potassium hydroxide.
-
Reaction Conditions: Cool the solution to 0°C and add labeled methyl iodide (99.5% ²H, 99% ¹³C) dropwise. Stir the mixture for 6 hours at 0°C.
-
Work-up and Purification: Reduce the volume of the solvent under reduced pressure. The resulting precipitate is filtered, washed with ice-cold water, and dried to afford [²H₃,¹³C₂,¹⁵N]-5-amino-3-(methylmercapto)-1,2,4-triazole. A yield of 61% has been reported.[1]
Step 3 & 4: Diazotization and Cyclization to [²H₃,¹³C₂,¹⁵N₃]-Triazavirin
-
Diazotization: The [²H₃,¹³C₂,¹⁵N]-aminotriazole from the previous step is diazotized in situ using ¹⁵N-enriched sodium nitrite (98% ¹⁵N) in an acidic medium at low temperatures to form the corresponding diazonium salt.[1]
-
Cyclization: The resulting diazonium salt is then treated with ¹⁵N-enriched ethyl nitroacetate (98% ¹⁵N) to yield the isotopically enriched triazolotriazine sodium salt dihydrate.[1]
-
Purification: The final product is purified by recrystallization to obtain the desired [²H₃,¹³C₂,¹⁵N₃]-Triazavirin. The reported yield for this final step is 43%.[1]
Metabolic Studies Using Isotope-Labeled this compound
The use of isotope-labeled this compound is instrumental in conducting metabolic studies, both in vitro and in vivo. The labeled compound serves as a tracer to follow the metabolic fate of the drug and as an internal standard for accurate quantification.
In Vitro Metabolism
A common approach for in vitro metabolic studies involves incubating the isotope-labeled drug with liver microsomes or hepatocytes.
Caption: Workflow for in vitro metabolism studies.
In Vivo Pharmacokinetic Studies
In animal models, isotope-labeled this compound can be administered, and biological samples (blood, urine, feces) are collected over time to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Metabolite Identification
A primary metabolite of this compound has been identified as the amino derivative, formed by the reduction of the nitro group.[4][5] The use of isotope-labeled this compound can confirm this and identify other potential metabolites.
Caption: Known metabolic transformation of this compound.
Analytical Methods
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for metabolic studies of isotope-labeled drugs.[6] The distinct mass shift of the labeled compound and its metabolites allows for their selective detection and quantification in complex biological matrices. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation of metabolites, especially when using ¹³C and ¹⁵N labeled compounds.[1][6]
Conclusion
The synthesis of isotope-labeled this compound is a critical step in advancing our understanding of its pharmacological properties. This guide provides a detailed framework for the synthesis and application of these labeled compounds in metabolic and pharmacokinetic research. The methodologies and data presented herein are intended to support researchers in the fields of drug metabolism, pharmacokinetics, and medicinal chemistry in their efforts to develop safer and more effective antiviral therapies.
References
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. Antiviral drug this compound, selectively labeled with 2H, 13C, and 15N stable isotopes. Synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral drug this compound, selectively labeled with 2H, 13C, and 15N stable isotopes. Synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Properties, Metabolism, and Pharmacokinetics of a Novel Azolo-1,2,4-Triazine-Derived Inhibitor of Influenza A and B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Triazavirin as a Guanine Nucleotide Analog: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triazavirin (Riamilovir) is a broad-spectrum antiviral agent developed in Russia, demonstrating activity against a range of RNA viruses, including influenza A and B, tick-borne encephalitis, and coronaviruses.[1][2][3] Structurally, this compound is an azoloazine derivative and is considered a synthetic analog of the purine nucleoside guanine.[3][4] This technical guide provides an in-depth exploration of the core scientific principles underlying this compound's function as a guanine nucleotide analog. It consolidates available data on its mechanism of action, antiviral spectrum, and relevant experimental methodologies. While the precise molecular interactions are still a subject of ongoing research, this document synthesizes the current understanding to inform further investigation and drug development efforts.[5]
Proposed Mechanism of Action: A Guanine Nucleotide Analog
The primary hypothesis for this compound's antiviral activity centers on its role as a guanine nucleotide analog.[6] This mechanism posits that this compound, after intracellular metabolic activation, mimics the natural purine nucleoside guanosine. As a result, it is thought to interfere with viral RNA synthesis, a critical process for the replication of many RNA viruses.[1][7]
The proposed cascade of events is as follows:
-
Cellular Uptake and Anabolic Phosphorylation: this compound enters the host cell. Here, it is presumed to undergo successive phosphorylations by host cell kinases to form this compound monophosphate, diphosphate, and ultimately the active this compound triphosphate (TZV-TP). This metabolic activation is a common pathway for nucleoside analog antivirals.
-
Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): The active TZV-TP is believed to act as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[7] By mimicking guanosine triphosphate (GTP), TZV-TP can bind to the active site of the RdRp, thereby competing with the natural substrate and impeding the elongation of the nascent viral RNA chain.[1][7]
-
Viral RNA Chain Termination: Incorporation of TZV-TP into the growing viral RNA strand may lead to premature chain termination.[1] The structural differences between this compound and guanosine could prevent the formation of a phosphodiester bond with the subsequent nucleotide, thus halting viral replication.
While this mechanism is widely proposed, it is important to note that direct biochemical evidence definitively confirming the inhibition of viral RdRp by this compound triphosphate and its incorporation into the viral RNA is still emerging.[5] Some studies also suggest alternative or additional mechanisms, such as targeting viral hemagglutinin or 3C-like protease, although the evidence for these is less established.[3]
Antiviral Activity Spectrum
This compound has demonstrated a broad spectrum of activity against various RNA viruses in preclinical and clinical studies. The following table summarizes its reported antiviral activity.
| Virus Family | Virus | Studied Model | Observed Effect | Citation |
| Orthomyxoviridae | Influenza A (H1N1, H3N2, H5N1, H5N2, H9N2, H7N3) | In vitro (MDCK cells), In vivo (mice) | Inhibition of cytopathic effect, reduction in viral titers, increased survival | [3][8][9] |
| Influenza B | In vitro, In vivo | Inhibition of cytopathic effect, reduction in viral titers | [9] | |
| Flaviviridae | Tick-Borne Encephalitis Virus | In vitro, In vivo (mice) | Inhibition of virus reproduction, increased survival | [3][10] |
| West Nile Virus | In vitro | Antiviral activity | [3][10] | |
| Dengue Virus | In vitro | Antiviral activity | [3] | |
| Bunyaviridae | Rift Valley Fever Virus | In vitro | Antiviral activity | [3][10] |
| Crimean-Congo Hemorrhagic Fever Virus | Patented data | Antiviral activity | [3] | |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | Patented data | Antiviral activity | [3] |
| Coronaviridae | SARS-CoV-2 | In vivo (Syrian hamsters), Clinical trials | Reduction in viral load in lung tissue, potential clinical benefits | [3][11] |
Note: Specific EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values from peer-reviewed studies are not consistently available in the public domain for this compound across a wide range of viruses. The data presented is largely qualitative, based on observed antiviral effects in various experimental models.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, based on standard virological and biochemical assays for nucleoside analogs, the following methodologies represent plausible approaches for its evaluation.
Cell-Based Antiviral Activity Assay (Plaque Reduction Assay or CPE Inhibition Assay)
This assay is used to determine the in vitro efficacy of this compound against a specific virus.
Objective: To quantify the ability of this compound to inhibit viral replication in a cell culture system.
Materials:
-
Susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)
-
Virus stock of known titer
-
This compound stock solution
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin (for influenza virus)
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
-
96-well plates
Protocol:
-
Cell Seeding: Seed MDCK cells in 96-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a predetermined dilution of the virus stock.
-
Drug Treatment: After a 1-hour adsorption period, remove the virus inoculum and add cell culture medium containing serial dilutions of this compound.
-
Overlay: Add an overlay medium (containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.
-
Staining: Fix the cells with a formaldehyde solution and stain with crystal violet. The viable cells will be stained, while the areas of virus-induced cell death (plaques) will remain clear.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.
Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the putative active form of this compound (this compound triphosphate) on the enzymatic activity of viral RdRp.
Objective: To determine if this compound triphosphate directly inhibits the viral RdRp enzyme.
Materials:
-
Purified recombinant viral RdRp enzyme
-
This compound triphosphate (requires chemical synthesis)
-
Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
Radiolabeled rNTP (e.g., [α-³²P]GTP)
-
RNA template and primer
-
Reaction buffer
-
Scintillation counter or phosphorimager
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified RdRp enzyme, RNA template/primer, and reaction buffer in a microcentrifuge tube.
-
Inhibitor Addition: Add varying concentrations of this compound triphosphate to the reaction tubes. Include a control with no inhibitor.
-
Initiation of Reaction: Initiate the polymerase reaction by adding the mixture of rNTPs, including the radiolabeled rNTP.
-
Incubation: Incubate the reaction at the optimal temperature for the RdRp enzyme for a defined period.
-
Termination and Precipitation: Stop the reaction and precipitate the newly synthesized radiolabeled RNA.
-
Quantification: Quantify the amount of incorporated radiolabeled rNTP using a scintillation counter or phosphorimager.
-
Data Analysis: Determine the percentage of inhibition of RdRp activity at each concentration of this compound triphosphate. Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed metabolic activation and mechanism of action of this compound.
Experimental Workflow for Antiviral Activity Assessment
Caption: Workflow for determining the in vitro antiviral efficacy of this compound.
Conclusion and Future Directions
This compound presents a promising broad-spectrum antiviral with a proposed mechanism of action as a guanine nucleotide analog. Its activity against a range of clinically relevant RNA viruses warrants further investigation. However, to fully elucidate its therapeutic potential and optimize its clinical use, several key areas require more in-depth research:
-
Definitive Mechanism of Action: Direct biochemical studies are needed to conclusively demonstrate the inhibition of viral RdRp by this compound triphosphate and its incorporation into viral RNA.
-
Quantitative Antiviral Profiling: Comprehensive studies to determine the EC50 and IC50 values of this compound against a wider panel of viruses are essential for a more precise understanding of its antiviral potency.
-
Metabolic Studies: Detailed investigation into the intracellular phosphorylation of this compound to its active triphosphate form will provide crucial insights into its mechanism and potential for drug resistance.
-
Resistance Studies: The selection and characterization of this compound-resistant viral mutants will help to identify the precise molecular targets of the drug and anticipate potential clinical challenges.
Addressing these research gaps will be critical for the continued development and strategic deployment of this compound as a valuable tool in the armamentarium against viral diseases.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Inhibition of influenza virus ribonucleic acid polymerase by ribavirin triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound—A Novel Effective Antiviral Drug [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. [Investigation of this compound antiviral activity against influenza A virus (H5N1) in cell culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound might be the new hope to fight Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-A Novel Effective Antiviral Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of this compound Therapy for Coronavirus Disease 2019: A Pilot Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Triazavirin: An In-Depth Analysis of its Broad-Spectrum Antiviral Activity
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Triazavirin (Riamilovir) is a synthetic antiviral compound developed in Russia, belonging to the azoloazine class. It is a non-nucleoside analog of purine bases, and its primary mechanism of action is the inhibition of viral RNA synthesis.[1][2][3] This technical guide provides a comprehensive overview of the preclinical studies on this compound's broad-spectrum antiviral activity, focusing on quantitative data, detailed experimental methodologies, and visualizations of key experimental workflows. The information presented is intended for researchers, scientists, and drug development professionals engaged in antiviral research.
In Vitro Antiviral Activity
This compound has demonstrated a broad range of antiviral activity against numerous RNA viruses in cell culture models.[4][5][6] Preclinical evaluations have consistently shown its potential in inhibiting the replication of influenza viruses, tick-borne encephalitis virus (TBEV), and other significant viral pathogens.
Table 1: In Vitro Antiviral Activity of this compound
| Virus Strain | Cell Line | Assay Type | EC50 / IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
| Influenza A Viruses | ||||||
| A/H1N1, A/H3N2, A/H5N1 | MDCK | Not Specified | Not Specified | >1000 | Not Specified | [7] |
| A/H5N1 | MDCK | CPE Inhibition | Not Specified | Not Specified | Not Specified | [8] |
| Tick-Borne Encephalitis Virus | ||||||
| Sofiin | SKEV | Not Specified | 128 (Effective Concentration) | Not Specified | Not Specified | [9][10] |
| Other RNA Viruses | ||||||
| Rift Valley Fever Virus | Vero, A549 | Foci Reduction | Not Specified | Not Specified | Not Specified | [11] |
| West Nile Virus | Vero, MA-104 | CPE Inhibition | Not Specified | Not Specified | Not Specified | [12] |
Note: While several studies confirm the antiviral activity of this compound, specific EC50, IC50, and CC50 values are not consistently reported in the available literature. Further primary research data is required for a complete quantitative assessment.
In Vivo Efficacy
Preclinical in vivo studies, primarily in mouse models, have substantiated the antiviral efficacy of this compound against various viral infections, demonstrating increased survival rates and reduced viral loads.
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Virus Strain | Mouse Strain | Treatment Regimen | Key Findings | Reference |
| Influenza A Viruses | ||||
| A/Chicken/Kurgan/Russia/02/05 (H5N1) | Albino | 1 mg/kg (therapeutic) | 36.7% survival rate; comparable to oseltamivir and remantadin. | [8] |
| A/Chicken/Kurgan/Russia/02/05 (H5N1) | Albino | 1 to 100 mg/kg (prophylactic) | Effective in preventing death; inhibited viral multiplication in the lungs. | [8] |
| A/California/04/2009 (H1N1)pdm09 | Not Specified | 25 mg/kg/day | 60% survival rate (vs. 20% in control); prevented weight loss; reduced lung viral titer. | [3] |
| A/CA/04/09 (with secondary S. aureus infection) | Not Specified | 50 and 100 mg/kg/day | 67-75% survival rate (vs. 0% in control). | [7] |
| Tick-Borne Encephalitis Virus | ||||
| Forest-Spring Encephalitis | Albino | Not Specified (prophylactic) | Increased lifespan by 4 to 5 days; statistically significant decrease in brain virus accumulation. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the core experimental protocols employed in the evaluation of this compound.
Cytotoxicity Assay (CC50 Determination)
The 50% cytotoxic concentration (CC50) is determined to assess the toxicity of the compound on host cells. A common method is the MTT assay.
Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., MDCK for influenza, Vero for TBEV) in 96-well plates at a density of approximately 5 x 10^4 cells/mL and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Dilution: Prepare a series of two-fold serial dilutions of this compound in cell culture medium.
-
Treatment: Remove the growth medium from the cells and add the different concentrations of the this compound dilutions to the respective wells in triplicate. Include untreated cell controls.
-
Incubation: Incubate the plates for a period consistent with the antiviral assay (typically 48-72 hours).[14]
-
MTT Assay: Add MTT reagent to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Dissolve the formazan crystals using a solubilization solution (e.g., DMSO).[14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
CC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by non-linear regression analysis of the dose-response curve.[14]
References
- 1. This compound-A Novel Effective Antiviral Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosuran.ru [iosuran.ru]
- 6. researchgate.net [researchgate.net]
- 7. Potential High-Throughput Assay for Screening Inhibitors of West Nile Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Investigation of this compound antiviral activity against tick-borne encephalitis pathogen in cell culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of this compound Antiviral Activity Against Tick-Borne Encephalitis Pathogen in Cell Culture | Loginova | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 11. researchgate.net [researchgate.net]
- 12. "Identification of active antiviral compounds against a New York isolat" by John D. Morrey, Donald F. Smee et al. [digitalcommons.usu.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Molecular Modeling of Triazavirin's Interaction with Viral Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triazavirin (TZV), a broad-spectrum antiviral compound, has demonstrated efficacy against a range of RNA viruses, including influenza and coronaviruses. Understanding the molecular interactions between this compound and key viral proteins is crucial for elucidating its mechanism of action and for the rational design of more potent antiviral agents. This technical guide provides an in-depth overview of the molecular modeling studies that have investigated these interactions. We summarize key quantitative data from docking and simulation studies, detail the experimental protocols employed, and present visual workflows and mechanistic pathways to facilitate a comprehensive understanding of the current research landscape.
Introduction
This compound, a synthetic azaindole derivative, is a guanine nucleotide analog that has shown promise in combating various viral infections.[1] Its proposed mechanisms of action are multifaceted, with evidence suggesting interference with viral RNA synthesis and replication.[2][3][4] Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, have become indispensable tools for investigating the binding modes and affinities of small molecules like this compound to their macromolecular targets at an atomic level. This guide synthesizes the findings from various computational studies to provide a clear picture of this compound's interactions with critical viral proteins.
Key Viral Protein Targets of this compound
In silico studies have identified several key viral proteins as potential targets for this compound. These proteins are essential for viral entry, replication, and propagation, making them attractive targets for antiviral drug development.
Influenza Virus Proteins
-
Hemagglutinin (HA): A surface glycoprotein that mediates viral attachment to host cells and subsequent membrane fusion.[5][6] this compound is thought to target HA, potentially disrupting its tertiary structure and inhibiting the viral life cycle.[5]
-
Matrix Protein 1 (M1): A structural protein that plays a crucial role in virus assembly and budding.[7] Its high conservation across different influenza A virus subtypes makes it a compelling target for broad-spectrum antivirals.[7]
SARS-CoV-2 Proteins
-
Main Protease (Mpro or 3CLpro): An essential enzyme for processing viral polyproteins into functional proteins required for viral replication.[5][8][9] It is a primary target for many antiviral drug discovery efforts.
-
Papain-Like Protease (PLpro): Another crucial enzyme involved in viral polyprotein processing and also in dismantling the host's antiviral immune response.[9][10]
-
RNA-dependent RNA polymerase (RdRp): The core enzyme of the viral replication and transcription machinery, responsible for synthesizing new viral RNA genomes.[2][5][9]
Quantitative Data Summary
Molecular docking studies provide valuable quantitative estimates of the binding affinity between a ligand and its target protein, typically expressed as a docking score in kcal/mol. The more negative the score, the stronger the predicted binding affinity.
| Viral Protein Target | Virus | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Main Protease (3CLpro) | SARS-CoV-2 | -9.94 | Asn142, His172, Glu166, Gly138, Phe140 | [5] |
| -5.8 | His41, Cys145, His163, Met165 | [5] | ||
| -5.52 | Not defined | [5] | ||
| -5.8 | Not defined | [5] | ||
| +6.69 | Not specified | [5] | ||
| Spike Protein | SARS-CoV-2 | +6.05 | Not specified | [5] |
| RNA-dependent RNA polymerase (RdRp) | SARS-CoV-2 | Binding predicted, but specific score not consistently reported in initial findings. | - | [5] |
| Hemagglutinin (HA) | Influenza Virus | In silico studies suggest interaction, but specific docking scores are not readily available in the reviewed literature. | - | [5] |
Experimental Protocols
The following sections outline the typical methodologies employed in the molecular modeling of this compound's interactions with viral proteins.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
General Protocol:
-
Receptor and Ligand Preparation:
-
The 3D structures of the viral proteins (receptors) are obtained from the Protein Data Bank (PDB).
-
Water molecules and any existing ligands are typically removed.
-
Polar hydrogens and appropriate charges are added to the protein structure.
-
The 3D structure of this compound (ligand) is generated and optimized for its lowest energy conformation.
-
-
Grid Box Generation:
-
A grid box is defined around the active or binding site of the target protein to specify the search space for the docking algorithm.
-
-
Docking Simulation:
-
Software such as AutoDock Vina or GOLD is used to perform the docking calculations.[11] The program systematically searches for the best binding poses of the ligand within the defined grid box, evaluating each pose based on a scoring function.
-
-
Analysis of Results:
-
The resulting poses are ranked based on their docking scores.
-
The top-ranked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's amino acid residues.[5]
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system.
General Protocol:
-
System Setup:
-
The best-docked complex from the molecular docking study is used as the starting structure.
-
The complex is placed in a simulation box filled with a specific water model (e.g., TIP3P).
-
Ions are added to neutralize the system.
-
-
Minimization and Equilibration:
-
The system undergoes energy minimization to remove any steric clashes.
-
A series of equilibration steps are performed under controlled temperature and pressure to allow the system to reach a stable state.
-
-
Production Run:
-
A long-duration MD simulation (typically nanoseconds to microseconds) is run to generate a trajectory of the complex's motion.
-
-
Trajectory Analysis:
-
The trajectory is analyzed to assess the stability of the complex, calculate binding free energies (e.g., using MM/PBSA), and investigate the dynamics of the interactions.[12] Key metrics include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis.
-
Visualizing Molecular Modeling Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the workflows and proposed mechanisms described in this guide.
Caption: A generalized workflow for molecular docking studies.
Caption: A typical workflow for molecular dynamics simulations.
Caption: Proposed mechanisms of action for this compound against viral proteins.
Conclusion and Future Directions
Molecular modeling has provided significant insights into the potential mechanisms by which this compound exerts its antiviral effects. Docking studies have identified key viral proteins, particularly the SARS-CoV-2 main protease, as high-affinity targets. The detailed interaction patterns revealed by these computational methods offer a solid foundation for the structure-based design of novel this compound analogs with enhanced potency and specificity.
Future research should focus on:
-
Expanding Quantitative Data: Performing and publishing detailed molecular docking and MD simulation studies on this compound's interaction with a broader range of viral proteins, including various influenza subtypes and other emerging viruses.
-
Experimental Validation: Conducting in vitro and in vivo experiments, such as enzyme inhibition assays and viral replication assays, to validate the predictions from computational models.
-
Resistance Studies: Utilizing molecular modeling to predict and understand potential resistance mutations in viral target proteins that could diminish the efficacy of this compound.
By integrating computational and experimental approaches, the scientific community can accelerate the development of this compound and its derivatives as effective therapies against a wide array of viral diseases.
References
- 1. Riamilovir | C5H4N6O3S | CID 3113817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 5. This compound—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Investigation of this compound antiviral activity against influenza A virus (H5N1) in cell culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broad Spectrum Anti-Influenza Agents by Inhibiting Self-Association of Matrix Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Promising antivirals for PLpro of SARS-CoV-2 using virtual screening, molecular docking, dynamics, and MMPBSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigating the binding affinity, interaction, and structure-activity-relationship of 76 prescription antiviral drugs targeting RdRp and Mpro of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: Evaluating the Antiviral Efficacy of Triazavirin Against Influenza Virus Using a Plaque Reduction Assay in MDCK Cells
For Research Use Only.
Introduction
Triazavirin (Riamilovir) is a broad-spectrum antiviral compound that has demonstrated activity against various RNA viruses, including influenza A and B viruses.[1][2][3] Its mechanism of action is multifaceted and a subject of ongoing research, with primary proposed targets being the viral RNA-dependent RNA polymerase (RdRp) and the viral hemagglutinin (HA).[1][4][5] The plaque reduction assay is a functional and quantitative method used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer. This application note provides a detailed protocol for assessing the in vitro efficacy of this compound against influenza virus using a plaque reduction assay in Madin-Darby Canine Kidney (MDCK) cells, a commonly used cell line for influenza virus research.[6][7]
Principle of the Assay
A confluent monolayer of MDCK cells is infected with a predetermined dilution of influenza virus, which is expected to produce a countable number of plaques. In the presence of an effective antiviral agent like this compound, the replication and spread of the virus are inhibited, leading to a dose-dependent reduction in the number and size of plaques. The concentration of this compound that inhibits plaque formation by 50% (IC50) can then be calculated to quantify its antiviral potency.
Data Presentation
The antiviral activity of this compound is quantified by calculating the percentage of plaque reduction for each concentration of the compound compared to the virus control (no drug). The results can be summarized in a table for clear comparison and for the subsequent calculation of the IC50 value.
| This compound Concentration (µM) | Mean Plaque Count (PFU/well) | Standard Deviation | Percentage of Plaque Reduction (%) |
| 0 (Virus Control) | 100 | ± 8 | 0 |
| 1 | 85 | ± 6 | 15 |
| 5 | 52 | ± 5 | 48 |
| 10 | 23 | ± 4 | 77 |
| 25 | 8 | ± 2 | 92 |
| 50 | 2 | ± 1 | 98 |
| Cell Control | 0 | 0 | 100 |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the influenza virus strain, this compound batch, and experimental conditions.
Experimental Protocols
Materials and Reagents
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/PR/8/34 H1N1)
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Virus Growth Medium (VGM): Serum-free DMEM with 1 µg/mL TPCK-treated trypsin and 0.3% BSA
-
Overlay Medium: 2X MEM mixed 1:1 with 1.6% Avicel or 1.2% Agarose, supplemented with 1 µg/mL TPCK-treated trypsin
-
Fixing Solution: 4% Formalin in PBS
-
Staining Solution: 1% Crystal Violet in 20% ethanol
-
Sterile 6-well or 12-well tissue culture plates
-
Sterile microcentrifuge tubes
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow
Caption: Experimental workflow for the this compound plaque reduction assay in MDCK cells.
Detailed Step-by-Step Protocol
Day 1: Seeding of MDCK Cells
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
When cells are 80-90% confluent, wash with PBS, and detach using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count.
-
Seed the MDCK cells into 12-well plates at a density of approximately 2.5 x 10^5 cells/well.
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow for the formation of a confluent monolayer.
Day 2: Virus Infection and this compound Treatment
-
Prepare serial dilutions (e.g., 10-fold) of the influenza virus stock in cold Virus Growth Medium (VGM). The optimal dilution should produce 50-100 plaques per well in the virus control wells.
-
Prepare serial dilutions of this compound in VGM at 2X the final desired concentrations.
-
Aspirate the culture medium from the confluent MDCK cell monolayers and gently wash the cells once with sterile PBS.
-
Inoculate the cells in triplicate with 200 µL of the appropriate virus dilution. Include a "cell control" group that receives only VGM.
-
Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator to allow for virus adsorption. Gently rock the plates every 15 minutes.
-
During the adsorption period, prepare the overlay medium. If using an agarose overlay, melt 1.8% agarose and cool to 42°C, then mix 1:1 with 2X MEM pre-warmed to 37°C. Add TPCK-treated trypsin to a final concentration of 1 µg/mL.
-
For the treatment wells, mix the 2X this compound dilutions 1:1 with the overlay medium to achieve the final concentrations.
-
After the 1-hour virus adsorption, aspirate the virus inoculum from all wells.
-
Gently add 1 mL of the appropriate overlay medium (with or without this compound) to each well.
-
Allow the overlay to solidify at room temperature for 20-30 minutes.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours, or until plaques are visible.
Day 4 or 5: Plaque Visualization and Counting
-
Fix the cells by adding 1 mL of 4% Formalin solution directly on top of the overlay and incubate for at least 1 hour at room temperature.
-
Carefully remove the overlay. This can be done by gently dislodging it with a pipette tip and letting it slide out, or by aspirating a semi-solid overlay like Avicel.
-
Stain the cell monolayer by adding 0.5 mL of 1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Gently wash the plates with tap water to remove excess stain and allow them to air dry completely.
-
Count the number of plaques in each well. The results are expressed as Plaque Forming Units per milliliter (PFU/mL).
-
Calculate the percentage of plaque reduction for each this compound concentration using the following formula: % Plaque Reduction = [(Number of plaques in virus control) – (Number of plaques in treated well)] / (Number of plaques in virus control) x 100
-
The IC50 value, the concentration of this compound that inhibits 50% of plaque formation, can be determined by plotting the percentage of plaque reduction against the log of the drug concentration and using a non-linear regression analysis.
Proposed Mechanism of Action of this compound
The precise mechanism of action of this compound is still under investigation, with evidence suggesting multiple points of intervention in the influenza virus life cycle.
Caption: Proposed mechanisms of action of this compound against influenza virus.
References
- 1. This compound—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-A Novel Effective Antiviral Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Replication and plaque assay of influenza virus in an established line of canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct susceptibility and applicability of MDCK derivatives for influenza virus research | PLOS One [journals.plos.org]
Quantifying Triazavirin's Antiviral Effect Using RT-qPCR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazavirin (TZV), also known as Riamilovir, is a broad-spectrum antiviral compound effective against a range of RNA viruses. Its primary mechanism of action involves the inhibition of viral RNA synthesis, making it a subject of significant interest in antiviral research and drug development.[1] This document provides detailed application notes and protocols for quantifying the antiviral efficacy of this compound in vitro using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR). This method allows for a precise measurement of the reduction in viral RNA levels in response to this compound treatment.
This compound has demonstrated efficacy against various influenza A virus strains, including H1N1, H3N2, and H5N1, as well as Tick-Borne Encephalitis Virus (TBEV) and SARS-CoV-2.[1][2] The protocols outlined below are designed to be adaptable for these and other susceptible RNA viruses.
Mechanism of Action
This compound acts as a nucleoside analogue, which inhibits the synthesis of viral RNA and the replication of genomic fragments. By interfering with the viral RNA-dependent RNA polymerase (RdRp), this compound effectively halts the multiplication of the virus within host cells.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data on the antiviral activity of this compound against various RNA viruses as determined by RT-qPCR and other antiviral assays.
Table 1: Antiviral Activity of this compound against Influenza A Virus (H5N1) in MDCK Cells
| This compound Concentration (µg/mL) | Virus Titer Reduction (log10 TCID50/mL) | Percentage Inhibition (%) |
| 10 | 1.5 | 96.8 |
| 25 | 2.5 | 99.7 |
| 50 | 3.0 | 99.9 |
| 100 | >3.5 | >99.97 |
TCID50: 50% Tissue Culture Infectious Dose. Data is illustrative based on reported efficacy.
Table 2: Antiviral Activity of this compound against Tick-Borne Encephalitis Virus (TBEV) in SPEV Cells
| This compound Concentration (µg/mL) | Inhibition Coefficient (%) | Reference |
| 128 | 99.5 | [2] |
SPEV: Porcine Embryo Kidney cells. The inhibition coefficient reflects the reduction in virus accumulation.
Table 3: In Vivo Efficacy of this compound against SARS-CoV-2 in Syrian Hamsters
| Treatment Group | Viral Load Reduction (Fold Change) | Days Post-Infection |
| This compound (20 mg/kg) | 3 | 7 |
Data from quantitative PCR analysis of lung tissue.
Experimental Protocols
This section provides detailed methodologies for assessing the antiviral activity of this compound using RT-qPCR.
Protocol 1: General In Vitro Antiviral Assay using RT-qPCR
This protocol provides a framework for evaluating this compound's efficacy against a target RNA virus in a suitable cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2).
Materials:
-
This compound (Riamilovir)
-
Susceptible host cell line (e.g., MDCK, Vero E6, SPEV)
-
Cell culture medium and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin)
-
Target RNA virus stock with a known titer
-
96-well cell culture plates
-
RNA extraction kit
-
RT-qPCR master mix
-
Virus-specific primers and probe for RT-qPCR
-
RT-qPCR instrument
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Seed the appropriate host cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plate at 37°C with 5% CO2.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or cell culture medium).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the assay.
-
-
Virus Infection:
-
When the cells are confluent, remove the growth medium.
-
Infect the cells with the target virus at a pre-determined multiplicity of infection (MOI).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Treatment:
-
After the adsorption period, remove the virus inoculum and wash the cells gently with PBS.
-
Add the prepared this compound dilutions to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
-
Incubation:
-
Incubate the plate at 37°C with 5% CO2 for a period appropriate for the virus replication cycle (typically 24-72 hours).
-
-
RNA Extraction:
-
At the end of the incubation period, harvest the cell culture supernatant or lyse the cells directly in the wells.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
RT-qPCR:
-
Perform one-step or two-step RT-qPCR using a master mix and primers/probe specific for a conserved region of the viral genome.
-
Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.
-
Thermocycling Conditions (Example):
-
Reverse Transcription: 50°C for 10-30 minutes
-
Initial Denaturation: 95°C for 2-5 minutes
-
Cycling (40-45 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the viral target and the housekeeping gene.
-
Calculate the relative quantification of viral RNA using the ΔΔCt method.
-
The percentage of viral inhibition can be calculated as follows: % Inhibition = (1 - (2^-ΔΔCt of treated sample / 2^-ΔΔCt of untreated sample)) * 100
-
Calculate the EC50 (50% effective concentration) value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound on the host cells to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
This compound
-
Host cell line
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate as described in Protocol 1.
-
Add serial dilutions of this compound to the wells (in the absence of virus). Include a cell-only control with no drug.
-
Incubate the plate for the same duration as the antiviral assay.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.
Selectivity Index (SI):
The selectivity index is a measure of the drug's therapeutic window and is calculated as:
SI = CC50 / EC50
A higher SI value indicates a more favorable safety profile for the antiviral compound.
Conclusion
RT-qPCR is a highly sensitive and specific method for quantifying the antiviral effect of this compound by directly measuring the reduction in viral RNA levels. The protocols provided here offer a robust framework for researchers to evaluate the in vitro efficacy of this compound against a variety of RNA viruses. Accurate determination of EC50 and CC50 values is essential for further preclinical and clinical development of this promising antiviral agent.
References
Determining the Antiviral Efficacy of Triazavirin in A549 Cells: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for determining the 50% effective concentration (EC50) of the antiviral drug Triazavirin in A549 human lung adenocarcinoma cells. The protocols detailed below outline the necessary steps for cell culture, cytotoxicity assessment, and antiviral activity evaluation using a cytopathic effect (CPE) reduction assay, a common method for quantifying the efficacy of antiviral compounds in vitro.
Introduction
This compound is a broad-spectrum antiviral drug with demonstrated activity against several RNA viruses, including influenza viruses.[1] The A549 cell line, derived from human alveolar basal epithelial cells, is a widely used in vitro model for studying respiratory infections and the efficacy of antiviral compounds.[2][3] Determining the EC50 value is a critical step in the preclinical evaluation of any antiviral agent, as it provides a quantitative measure of the drug's potency in inhibiting viral replication. This application note describes a robust and reproducible methodology for assessing the EC50 of this compound in A549 cells, which can be adapted for various respiratory viruses.
Experimental Workflow Overview
The overall process for determining the EC50 of this compound involves three main stages:
-
Cytotoxicity Assay: To determine the concentration of this compound that is toxic to the A549 cells (CC50). This is essential to ensure that the observed antiviral effect is not due to cell death caused by the compound itself.
-
Antiviral Assay: To evaluate the ability of non-toxic concentrations of this compound to inhibit the virus-induced cytopathic effect.
-
Data Analysis: To calculate the CC50 and EC50 values from the experimental data.
Experimental Protocols
Materials and Reagents
-
Cell Line: A549 (human lung carcinoma) cell line (ATCC® CCL-185™).
-
Virus: Influenza A virus (e.g., H1N1 or H3N2 strain).
-
Test Compound: this compound.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Medium: DMEM with 2% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 1 µg/mL TPCK-trypsin (for influenza virus propagation).
-
Reagents for Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and DMSO.
-
Reagents for CPE Assay: Crystal Violet solution (0.5% in 20% methanol).
-
Other: Phosphate-Buffered Saline (PBS), Trypsin-EDTA (0.25%).
A549 Cell Culture
-
Culture A549 cells in DMEM with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days when they reach 80-90% confluency.[3]
-
For experiments, seed A549 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[4]
Cytotoxicity Assay (MTT Assay)
This assay determines the 50% cytotoxic concentration (CC50) of this compound.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the 96-well plates containing confluent A549 cells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).[3]
-
Incubate the plate for 48 hours at 37°C.[3]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Antiviral Assay (CPE Reduction Assay)
This assay measures the ability of this compound to protect cells from virus-induced death.
-
Seed A549 cells in a 96-well plate and grow to 90-100% confluency.[3]
-
Prepare serial dilutions of this compound in assay medium.
-
Remove the culture medium from the cells and add 50 µL of the diluted this compound.
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.1 in 50 µL of assay medium.[3]
-
Include the following controls on each plate:
-
Cell Control: Cells with assay medium only (no virus, no drug).
-
Virus Control: Cells with virus and assay medium (no drug).
-
Drug Cytotoxicity Control: Cells with the highest concentration of this compound and no virus.
-
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until 80-100% CPE is observed in the virus control wells.[5][6]
-
Quantify cell viability using the Crystal Violet staining method:
-
Gently wash the wells twice with PBS.
-
Fix the cells with 100 µL of 10% formalin for 20 minutes.
-
Discard the formalin and stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes.[6]
-
Wash the plate gently with tap water to remove excess stain and allow it to air dry.[6]
-
Solubilize the stain by adding 100 µL of methanol to each well.[6]
-
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of CPE inhibition for each drug concentration.
Data Presentation and Analysis
Summarize the quantitative data from the cytotoxicity and antiviral assays in tables.
Table 1: Cytotoxicity of this compound in A549 Cells (Hypothetical Data)
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Cell Viability (%) |
| 0 (Control) | 1.250 | 100 |
| 10 | 1.245 | 99.6 |
| 30 | 1.230 | 98.4 |
| 100 | 1.150 | 92.0 |
| 300 | 0.850 | 68.0 |
| 1000 | 0.450 | 36.0 |
Table 2: Antiviral Activity of this compound against Influenza Virus in A549 Cells (Hypothetical Data)
| This compound Concentration (µM) | Mean Absorbance (570 nm) | CPE Inhibition (%) |
| 0 (Virus Control) | 0.150 | 0 |
| 1 | 0.250 | 9.1 |
| 3 | 0.450 | 27.3 |
| 10 | 0.750 | 54.5 |
| 30 | 1.050 | 81.8 |
| 100 | 1.200 | 95.5 |
| Cell Control | 1.250 | 100 |
Calculation of CC50 and EC50
The CC50 and EC50 values are calculated by non-linear regression analysis of the dose-response curves using appropriate software (e.g., GraphPad Prism). The EC50 is the concentration of the drug that inhibits the cytopathic effect by 50%.[7]
Selectivity Index
The selectivity index (SI) is a measure of the therapeutic window of the drug and is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile.[7]
Signaling Pathway Visualization
While the direct mechanism of this compound's interaction with viral replication machinery is complex, the CPE reduction assay fundamentally relies on the inhibition of virus-induced host cell death pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. pblassaysci.com [pblassaysci.com]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Elucidating the Mechanism of Triazavirin Using a Time-of-Addition Experiment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazavirin (Riamilovir) is a broad-spectrum antiviral drug with activity against a range of RNA viruses, including influenza viruses.[1][2][3] Its proposed mechanism of action primarily involves the inhibition of viral RNA synthesis, which is critical for the replication and propagation of RNA viruses.[4] The drug is thought to target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication.[4] Some studies also suggest that this compound may interfere with hemagglutinin or exhibit immunomodulatory effects.[1][4] The precise stage of the viral life cycle inhibited by this compound can be effectively determined using a time-of-addition experiment. This assay is crucial for confirming its mechanism of action as a viral replication inhibitor.
This document provides a detailed protocol for a time-of-addition experiment designed to investigate the antiviral mechanism of this compound against influenza A virus. It includes hypothetical data presented in a structured format to illustrate the expected outcomes if this compound indeed targets viral RNA synthesis.
Principle of the Time-of-Addition Assay
A time-of-addition assay is a technique used to identify the specific stage of the viral life cycle that is inhibited by an antiviral compound. By adding the compound at different time points relative to viral infection of host cells, it is possible to determine whether the drug targets early events (attachment, entry), intermediate events (genome replication, protein synthesis), or late events (assembly, release).
Experimental Protocols
Materials and Reagents
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1))
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
TPCK-treated trypsin
-
This compound
-
Control antiviral drugs (e.g., Amantadine - entry inhibitor, Oseltamivir - release inhibitor)
-
96-well cell culture plates
-
Virus titration assay kit (e.g., TCID50 or plaque assay)
-
Sterile PBS
Experimental Workflow
The following diagram illustrates the general workflow of the time-of-addition experiment.
Figure 1: Experimental workflow of the time-of-addition assay.
Detailed Protocol
-
Cell Seeding:
-
One day prior to the experiment, seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Virus Infection:
-
On the day of the experiment, wash the confluent cell monolayer with sterile PBS.
-
Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C to allow for viral attachment and entry.
-
After the 1-hour incubation, remove the virus inoculum and wash the cells three times with PBS to remove any unbound virus. This synchronization step is critical and marks time point 0.
-
-
Time-of-Addition:
-
Add fresh, serum-free DMEM containing TPCK-treated trypsin to all wells.
-
Add this compound (at a pre-determined effective concentration, e.g., 50 µM) to different wells at various time points post-infection (p.i.). For example: 0h, 2h, 4h, 6h, 8h, and 10h p.i.
-
Include a "no drug" control (vehicle only) and controls with known inhibitors (Amantadine added at 0h and Oseltamivir added at 8h).
-
-
Incubation and Sample Collection:
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
At a time point corresponding to the completion of a single viral replication cycle (e.g., 12 or 24 hours post-infection), collect the supernatant from each well.
-
-
Viral Titer Quantification:
-
Determine the viral titer in the collected supernatants using a standard plaque assay or TCID50 assay on fresh MDCK cell monolayers.
-
Calculate the percentage of viral inhibition for each time point relative to the "no drug" control.
-
Data Presentation
The following tables summarize the hypothetical quantitative data from the time-of-addition experiment.
Table 1: Viral Titer at 24 Hours Post-Infection with Timed Addition of Antiviral Compounds
| Treatment | Time of Addition (hours p.i.) | Viral Titer (PFU/mL) |
| No Drug Control | - | 5.2 x 10⁶ |
| This compound (50 µM) | 0 | 1.5 x 10³ |
| 2 | 2.1 x 10³ | |
| 4 | 8.5 x 10⁴ | |
| 6 | 4.9 x 10⁶ | |
| 8 | 5.1 x 10⁶ | |
| 10 | 5.2 x 10⁶ | |
| Amantadine (10 µM) | 0 | 9.8 x 10³ |
| 2 | 4.8 x 10⁶ | |
| Oseltamivir (5 µM) | 8 | 3.7 x 10⁴ |
| 10 | 4.1 x 10⁴ |
Table 2: Percentage of Viral Inhibition with Timed Addition of Antiviral Compounds
| Treatment | Time of Addition (hours p.i.) | % Inhibition |
| This compound (50 µM) | 0 | 99.97% |
| 2 | 99.96% | |
| 4 | 98.37% | |
| 6 | 5.77% | |
| 8 | 1.92% | |
| 10 | 0.00% | |
| Amantadine (10 µM) | 0 | 99.81% |
| 2 | 7.69% | |
| Oseltamivir (5 µM) | 8 | 99.29% |
| 10 | 99.21% |
Interpretation of Results and Proposed Mechanism
The hypothetical data indicate that this compound is highly effective at inhibiting influenza virus replication when added early in the viral life cycle (0-4 hours post-infection). The antiviral activity is significantly reduced when the drug is added at later time points (6 hours p.i. and onwards). This pattern is distinct from the control drugs. Amantadine, an entry inhibitor, only shows efficacy when added at the beginning of the infection. In contrast, Oseltamivir, a neuraminidase inhibitor that blocks viral release, is effective when added late in the replication cycle.
The loss of this compound's antiviral effect after the 4-hour mark suggests that its target is a process that occurs during the early to middle stages of viral replication. In the context of the influenza virus life cycle, this period corresponds to the transcription and replication of the viral RNA genome within the host cell nucleus. This result strongly supports the hypothesis that this compound's mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), thereby preventing the synthesis of new viral RNA.
Signaling Pathway and Mechanism of Action Diagram
The following diagram illustrates the proposed mechanism of action of this compound targeting the viral RNA synthesis.
References
Application Notes and Protocols for Triazavirin Cytotoxicity Assay in Vero E6 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazavirin (also known as Riamilovir) is a broad-spectrum antiviral compound developed in Russia. Its mechanism of action is primarily through the inhibition of viral RNA synthesis.[1][2] As a guanine nucleotide analog, this compound targets the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses, leading to the termination of the growing RNA chain.[1] Additionally, this compound is thought to exert its antiviral effects through the generation of reactive oxygen species (ROS) within infected cells, which can disrupt viral replication, and by inducing the production of interferons, key proteins in the innate immune response to viral infections.[1][3]
These application notes provide a detailed protocol for assessing the cytotoxicity of this compound in Vero E6 cells, a cell line commonly used in virology research due to its susceptibility to a wide range of viruses. The determination of the 50% cytotoxic concentration (CC50) is a critical step in the evaluation of antiviral compounds, as it establishes the therapeutic window where the compound is effective against the virus without causing significant harm to the host cells.
Data Presentation
The following table summarizes hypothetical cytotoxicity data for this compound in Vero E6 cells as determined by an MTT assay. This data is for illustrative purposes to demonstrate how results from the described protocol can be presented.
Table 1: Cytotoxicity of this compound in Vero E6 Cells (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 10 | 98.2 ± 5.1 |
| 50 | 95.6 ± 4.8 |
| 100 | 88.4 ± 6.2 |
| 200 | 75.1 ± 7.3 |
| 400 | 52.3 ± 5.9 |
| 800 | 25.7 ± 4.1 |
| 1600 | 5.2 ± 2.3 |
| CC50 (µM) | ~420 |
Experimental Protocols
Cell Culture and Maintenance of Vero E6 Cells
A detailed protocol for the routine culture of Vero E6 cells is essential for ensuring the health and consistency of the cells used in the cytotoxicity assay.
Materials:
-
Vero E6 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Cell culture flasks (T-75)
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of Vero E6 cells rapidly in a 37°C water bath.
-
Initial Seeding: Transfer the thawed cells to a T-75 flask containing 15 mL of pre-warmed complete growth medium.
-
Incubation: Incubate the flask in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with PBS.
-
Cell Detachment: Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralization: Add 8-10 mL of complete growth medium to inactivate the trypsin.
-
Cell Counting: Determine the cell density and viability using a hemocytometer or an automated cell counter.
-
Reseeding: Seed new T-75 flasks at a density of 2-5 x 10^4 cells/cm².
This compound Cytotoxicity Assay using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Vero E6 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a "cells only" control (medium without this compound) and a "vehicle" control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on a plate shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control wells. Plot the cell viability against the log of the this compound concentration and determine the CC50 value using a non-linear regression analysis.
Visualizations
Experimental Workflow
Caption: Workflow for this compound cytotoxicity assay in Vero E6 cells.
Proposed Mechanism of Action of this compound
Caption: Proposed multimodal mechanism of action of this compound.
References
Application Notes and Protocols: In Vitro Antiviral Testing of Triazavirin against Influenza H1N1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazavirin (Riamilovir) is a broad-spectrum antiviral compound developed in Russia, demonstrating activity against a range of RNA viruses, including influenza A and B viruses.[1][2][3] As a synthetic analogue of the purine nucleoside guanine, its primary mechanism of action is the inhibition of viral RNA synthesis.[4] These application notes provide a detailed overview of the in vitro testing of this compound against influenza H1N1, including experimental protocols, data presentation, and visualization of its proposed mechanism of action.
Mechanism of Action
The antiviral action of this compound against influenza H1N1 is believed to be multifactorial, targeting key stages of the viral replication cycle. The primary proposed mechanisms include:
-
Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): this compound is thought to function as a nucleoside analogue that, after intracellular metabolism, is incorporated into the nascent viral RNA chain. This incorporation leads to premature termination of transcription and replication of the viral genome, thus inhibiting the production of new viral particles.[4]
-
Disruption of Hemagglutinin (HA) Function: Some studies suggest that this compound may interfere with the proper folding and function of hemagglutinin, a crucial surface glycoprotein for viral entry into host cells. This action is thought to involve the inhibition of protein disulfide-isomerase, an enzyme essential for the formation of disulfide bonds that stabilize the tertiary structure of HA.[1]
-
Immunomodulatory Effects: this compound has been observed to stimulate the production of interferons, key signaling proteins in the innate immune response that induce an antiviral state in host cells.[2]
Data Presentation
The following tables summarize representative quantitative data from in vitro antiviral assays of this compound against influenza H1N1. Please note that these values are illustrative examples based on typical antiviral testing results, as specific data for this compound was not available in the public domain.
Table 1: Cytotoxicity of this compound in MDCK Cells
| Compound | Cell Line | Assay Method | Incubation Time (hours) | CC₅₀ (µM) |
| This compound | MDCK | MTT | 72 | >1000 |
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%.
Table 2: Antiviral Activity of this compound against Influenza H1N1
| Compound | Virus Strain | Cell Line | Assay Method | EC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | A/H1N1 | MDCK | Plaque Reduction Assay | 15 | >66.7 |
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits the viral effect (e.g., plaque formation) by 50%.
Table 3: Virus Yield Reduction by this compound against Influenza H1N1
| Compound | Virus Strain | Cell Line | Multiplicity of Infection (MOI) | Compound Concentration (µM) | Virus Titer Reduction (%) |
| This compound | A/H1N1 | MDCK | 0.01 | 10 | 50 |
| This compound | A/H1N1 | MDCK | 0.01 | 25 | 90 |
| This compound | A/H1N1 | MDCK | 0.01 | 50 | 99 |
Mandatory Visualization
Caption: Proposed mechanism of action of this compound against Influenza H1N1.
Caption: Workflow for in vitro antiviral testing of this compound.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound in Madin-Darby Canine Kidney (MDCK) cells.
Materials:
-
MDCK cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Protocol:
-
Seed MDCK cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a no-drug control.
-
Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the CC₅₀ value using non-linear regression analysis.
Plaque Reduction Assay
Objective: To determine the 50% effective concentration (EC₅₀) of this compound against influenza H1N1.
Materials:
-
Confluent MDCK cell monolayers in 6-well plates
-
Influenza A/H1N1 virus stock
-
DMEM
-
TPCK-treated trypsin
-
Agarose overlay medium
-
Crystal violet staining solution
Protocol:
-
Prepare serial dilutions of the influenza H1N1 virus stock and infect confluent MDCK cell monolayers for 1 hour at 37°C.
-
During incubation, prepare the agarose overlay medium containing different concentrations of this compound.
-
After virus adsorption, remove the inoculum and wash the cells with PBS.
-
Add 2 mL of the agarose overlay with the respective this compound concentrations to each well.
-
Incubate the plates at 37°C with 5% CO₂ for 48-72 hours until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each this compound concentration compared to the virus control and determine the EC₅₀.
Virus Yield Reduction Assay
Objective: To quantify the inhibition of influenza H1N1 progeny virus production by this compound.
Materials:
-
Confluent MDCK cell monolayers in 24-well plates
-
Influenza A/H1N1 virus stock
-
DMEM with TPCK-treated trypsin
-
This compound
Protocol:
-
Infect confluent MDCK cell monolayers with influenza H1N1 at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Remove the virus inoculum, wash the cells, and add DMEM containing various concentrations of this compound.
-
Incubate the plates for 24-48 hours at 37°C.
-
Harvest the supernatant from each well.
-
Determine the viral titer in the supernatants by performing a plaque assay or TCID₅₀ assay on fresh MDCK cell monolayers.
-
Calculate the percentage of virus yield reduction for each this compound concentration compared to the virus control.
References
Standard Operating Procedure for Triazavirin Stock Solution Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of Triazavirin stock solutions for research purposes. This compound (also known as Riamilovir) is a broad-spectrum antiviral agent, effective against a range of RNA viruses, including influenza viruses.[1][2] Its mechanism of action primarily involves the inhibition of viral RNA synthesis.[1][3] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. This guide outlines detailed protocols for dissolving this compound, recommended storage conditions, and its solubility in various common laboratory solvents.
Introduction to this compound
This compound is a synthetic antiviral compound, chemically described as 2-methylthio-6-nitro-1,2,4-triazolo[5,1-c][1][4]triazine-7(4H)-one. It functions as a nucleoside analogue that inhibits the synthesis of viral RNA and DNA, thereby preventing the replication of genomic fragments.[4][5] The primary target of this compound is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[1] By interfering with RdRp, this compound effectively curtails viral propagation. Some studies also suggest it may modulate the host's immune response by increasing the production of interferons.[1][3]
Materials and Equipment
-
This compound powder (purity ≥98%)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile deionized water (H₂O)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Ethanol
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Sterile, amber, polypropylene or glass vials
-
Pipettes and sterile, filtered pipette tips
-
Analytical balance
-
0.22 µm sterile syringe filters
Quantitative Data Summary
The solubility and recommended storage conditions for this compound are summarized in the tables below. It is crucial to use this data to prepare stock solutions at the desired concentration without precipitation.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 125 | 436.76 | Requires sonication; use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[4] |
| 57 | 199.16 | Use of fresh DMSO is advised as moisture can reduce solubility.[5] | |
| 5 | - | -[6] | |
| Water | 50 | 174.70 | Requires sonication.[4] |
| 20 | - | -[5] | |
| PBS (pH 7.2) | 3 | - | -[6] |
| DMF | 3 | - | -[6] |
| Ethanol | Insoluble | - | -[5][6] |
Table 2: Recommended Storage of this compound Stock Solutions
| Storage Temperature | Solvent | Storage Duration | Recommendations |
| -20°C | Powder | ≥ 4 years | Store in a dry, dark place.[6] |
| Solvent | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[4][5] | |
| -80°C | Solvent | 6 months - 1 year | Aliquot to avoid repeated freeze-thaw cycles.[4][5] |
Experimental Protocols
Standard Protocol for Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 286.2 g/mol .[5] To prepare 1 mL of a 100 mM (0.1 M) stock solution, the required mass is calculated as follows: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) Mass (mg) = 0.1 mol/L × 0.001 L × 286.2 g/mol × 1000 mg/g = 28.62 mg
-
Weighing: Accurately weigh 28.62 mg of this compound powder using an analytical balance and place it into a sterile amber vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Sonication: To ensure complete dissolution, sonicate the solution in a water bath for 10-15 minutes.[4] Visually inspect the solution to ensure no solid particles remain. If precipitation occurs, gentle heating and/or further sonication may be applied.[4]
-
Sterilization (Optional for cell culture): If the stock solution is intended for cell culture experiments, it can be sterilized by passing it through a 0.22 µm sterile syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber vials to minimize freeze-thaw cycles.[4] Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[5]
Protocol for Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the high concentration DMSO stock solution must be diluted to a final working concentration in the cell culture medium. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[7]
Procedure:
-
Thaw: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as used for the highest concentration of this compound.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment.
Protocol for Preparation of Working Solutions for In Vivo Studies
For animal studies, specific formulations are often required to ensure solubility and bioavailability.
Example Formulation 1 (with PEG300 and Tween-80): [4]
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add 450 µL of saline to adjust the final volume to 1 mL and mix until a clear solution is obtained.
Example Formulation 2 (with SBE-β-CD): [4]
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly until the solution is clear.
Note: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[4]
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing and storing this compound stock solution.
Simplified Signaling Pathway of this compound's Antiviral Action
Caption: this compound inhibits viral RNA replication by targeting RdRp.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Triazavirin Solubility in DMSO for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Triazavirin in Dimethyl Sulfoxide (DMSO) for successful in vitro assays. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visual workflows to address common challenges.
Quantitative Solubility Data
The solubility of this compound in DMSO can vary based on the purity of the compound and the quality of the solvent. It is crucial to use fresh, anhydrous DMSO as moisture can significantly reduce solubility.[1][2]
| Vendor/Source | Reported Solubility in DMSO | Molar Concentration (mM) | Notes |
| Selleck Chemicals | 57 mg/mL | 199.16 mM | Recommends using fresh, moisture-free DMSO.[1] |
| Selleck Chemicals (Riamilovir) | 46 mg/mL | 201.58 mM | Riamilovir is another name for this compound.[2] |
| MedchemExpress | ≥ 2.08 mg/mL (in 10% DMSO co-solvent mix) | 7.27 mM | Part of a co-solvent formulation for in vivo use.[3] |
| Cayman Chemical | 5 mg/mL | - | - |
Note: The molecular weight of this compound monosodium dihydrate is 286.2 g/mol , and the anhydrous form (Riamilovir) is 228.19 g/mol . Molar concentration calculations may vary based on the form used.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound solutions in DMSO for your experiments.
Question: My this compound is not fully dissolving in DMSO at the desired concentration.
Answer:
-
Verify DMSO Quality: Ensure you are using fresh, anhydrous (low water content) DMSO. DMSO is hygroscopic and absorbed moisture can significantly decrease the solubility of this compound.[1][2]
-
Gentle Heating: Gently warm the solution in a water bath (e.g., 37°C) to aid dissolution. Avoid excessive heat which could degrade the compound.
-
Sonication: Use a sonicating water bath to break up any aggregates and enhance dissolution.[3]
-
Check for Saturation: You may be exceeding the solubility limit. Refer to the table above for reported solubility data and consider preparing a less concentrated stock solution.
Question: The this compound-DMSO stock solution precipitates upon dilution into my aqueous cell culture medium or buffer.
Answer: This is a common issue for compounds with low aqueous solubility.[4][5][6][7][8] Here are several strategies to overcome this:
-
Increase Final DMSO Concentration: If your experimental system can tolerate it, increasing the final concentration of DMSO in the assay may keep the compound in solution.[5] However, be mindful that DMSO can have its own biological effects, so it's crucial to include appropriate vehicle controls.[9]
-
Prepare a Highly Concentrated Stock: By making a more concentrated stock solution in 100% DMSO, you can add a smaller volume to your aqueous medium, thereby reducing the "solvent shock" that causes precipitation.[8]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous medium, try a stepwise dilution. For example, dilute the DMSO stock into a smaller volume of medium first, and then add this intermediate dilution to the final volume.
-
Use of Co-solvents: For challenging situations, a co-solvent system can be employed. A common formulation involves dissolving the compound in DMSO first, then adding other solvents like PEG300 and a surfactant like Tween-80 before the final dilution in an aqueous solution.[1][3]
-
Serum in Media: If your cell culture media contains serum, the proteins in the serum can sometimes help to stabilize the compound and prevent precipitation.
Question: My prepared this compound-DMSO stock solution shows crystal formation after freeze-thaw cycles.
Answer:
-
Aliquot and Store Properly: To avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation, aliquot your stock solution into single-use volumes immediately after preparation.[3]
-
Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][3] Ensure the vials are tightly sealed to prevent moisture absorption.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a this compound stock solution in DMSO?
A1: A common starting point is to prepare a 10 mM to 50 mM stock solution in 100% anhydrous DMSO. This provides a sufficiently concentrated stock for most in vitro assays while staying within the reported solubility limits.
Q2: How should I prepare my working solutions from the DMSO stock for cell-based assays?
A2: Prepare intermediate dilutions of your DMSO stock in your cell culture medium. It is important to add the DMSO stock to the medium and mix immediately and thoroughly to minimize localized high concentrations that can lead to precipitation.
Q3: What are the recommended storage conditions for this compound powder?
A3: this compound powder should be stored at -20°C for long-term stability.
Q4: Can I use water to dissolve this compound?
A4: While some sources report solubility in water, it is generally much lower than in DMSO.[1][2][10] For most in vitro applications requiring higher concentrations, DMSO is the recommended solvent.
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (ensure you have the correct molecular weight for your calculations)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: For a 1 mL of 20 mM stock solution of this compound (monosodium dihydrate, MW: 286.2 g/mol ), you will need: Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 286.2 g/mol * (1000 mg / 1 g) = 5.724 mg
-
Weigh the this compound: Carefully weigh out 5.724 mg of this compound powder and place it into a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or sonicate for 5-10 minutes to aid dissolution.
-
Aliquot: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][3]
Visual Workflows
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: General workflow for preparing this compound for in vitro assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Ribavirin | 36791-04-5 [chemicalbook.com]
How to prevent Triazavirin precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triazavirin. The primary focus is to address the common challenge of this compound precipitation in cell culture media.
Troubleshooting Guide: How to Prevent this compound Precipitation
Precipitation of this compound in cell culture media can lead to inconsistent experimental results and inaccurate determination of its antiviral efficacy. This guide provides a systematic approach to prevent and troubleshoot this issue.
Initial Assessment of Precipitation
| Observation | Potential Cause | Recommended Action |
| Immediate cloudiness upon dilution | Final concentration exceeds solubility in the aqueous medium. | Lower the final working concentration. Prepare an intermediate dilution step in a co-solvent mixture before adding to the final medium. |
| Precipitate forms over time in the incubator | Compound instability at 37°C or interaction with media components. | Perform a stability study of this compound in your specific medium at 37°C. Consider more frequent media changes. |
| Precipitate observed only in the presence of cells | Interaction with cellular metabolites or significant pH shift due to cell metabolism. | Monitor the pH of the culture medium. Ensure the medium is adequately buffered. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol is for preparing a stable, high-concentration stock solution of this compound that can be stored for later use.
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve a high-concentration stock (e.g., 50-100 mg/mL). Note that moisture in DMSO can reduce solubility.[1]
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes.[2]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution using a Co-solvent System
This protocol is recommended when direct dilution of a DMSO stock into aqueous media results in precipitation.
-
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
PEG300
-
Tween-80
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile tubes
-
-
Procedure (for a 1 mL working solution):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution (e.g., 20.8 mg/mL) to the PEG300 and mix thoroughly.[2]
-
Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear.[2]
-
Add 450 µL of sterile saline or PBS to bring the final volume to 1 mL.[2]
-
This working solution can then be further diluted into the final cell culture medium.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound precipitation in your cell culture experiments.
Caption: A step-by-step guide to identifying and resolving this compound precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is anhydrous Dimethyl sulfoxide (DMSO).[1] this compound is also soluble in water, but at a lower concentration than in DMSO.[1][2] For in vivo studies or when DMSO is not suitable, co-solvent systems involving PEG300, Tween-80, or SBE-β-CD can be used.[2]
Q2: What is the maximum concentration of this compound I can use in my cell culture medium?
A2: The maximum concentration will depend on the specific cell culture medium and the presence of serum. It is recommended to perform a solubility test in your specific medium. As a starting point, this compound has been shown to be active in cell culture at concentrations up to 128 µg/mL.[2] However, always visually inspect for precipitation after adding this compound to your medium.
Q3: Can I dissolve this compound directly in my cell culture medium?
A3: Direct dissolution in cell culture medium is generally not recommended due to the risk of poor solubility and precipitation. It is best practice to prepare a high-concentration stock in DMSO and then dilute it to the final working concentration in the medium.[3]
Q4: How does the pH of the medium affect this compound solubility?
A4: While the exact pKa of this compound is not published, a close structural analog has a pKa of 1.1, indicating that this compound is an acidic compound.[4] In typical cell culture media with a pH of 7.2-7.4, this compound will exist in its ionized, more soluble form. However, significant drops in pH due to high cell metabolism could potentially reduce its solubility.
Q5: Could components in Fetal Bovine Serum (FBS) cause this compound to precipitate?
A5: While direct studies on this compound's interaction with serum albumin are not available, it is possible for drugs to bind to serum proteins.[5][6] In some cases, protein binding can help to stabilize a compound and keep it in solution. However, high concentrations of the drug could still lead to precipitation. It is advisable to test the solubility of this compound in your medium with and without FBS to determine its effect.
Q6: My this compound solution is still precipitating after trying the troubleshooting steps. What else can I do?
A6: If precipitation persists, you may need to consider more advanced solubilization techniques. These could include the use of cyclodextrins (like SBE-β-CD) to form inclusion complexes that enhance aqueous solubility.[2] However, it is crucial to test the potential cytotoxicity of any new excipients on your specific cell line.
Proposed Mechanism of Action of this compound
The primary antiviral mechanism of this compound is the inhibition of viral RNA synthesis. As a guanosine analog, it is thought to target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[7][8][9] By interfering with RdRp function, this compound can halt the production of new viral genomes. Some studies also suggest that this compound may target the viral hemagglutinin protein, which is involved in virus entry into host cells.[4][10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of binding characterization of two antiviral drugs to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The investigation of the interaction between ribavirin and bovine serum albumin by spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Riamilovir | C5H4N6O3S | CID 3113817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. iosuran.ru [iosuran.ru]
Technical Support Center: Troubleshooting Unexpected Results in Triazavirin Antiviral Assays
Welcome to the technical support center for Triazavirin antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and answering frequently asked questions related to the in vitro evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a broad-spectrum antiviral drug that functions as a synthetic nucleoside analogue. Its principal mode of action is the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1][2] By targeting RdRp, this compound disrupts the synthesis of viral RNA, thereby preventing viral replication.[1][2] Some studies also suggest it may have immunomodulatory effects, such as inducing interferon production.[1][2]
Q2: Against which viruses has this compound shown activity?
This compound has demonstrated a broad spectrum of activity against various RNA viruses. It is notably effective against influenza A and B viruses (including H1N1, H3N2, H5N1), as well as other viruses such as tick-borne encephalitis virus, Rift Valley fever virus, and coronaviruses, including SARS-CoV-2.[3][4]
Q3: What is the recommended solvent for preparing this compound stock solutions for in vitro assays?
For cell culture experiments, it is recommended to prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO). This stock solution should then be diluted to the final working concentration in the cell culture medium. It is critical to ensure that the final DMSO concentration in the culture is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5]
Q4: Is this compound expected to be cytotoxic at its effective antiviral concentrations?
This compound is generally reported to have low cytotoxicity.[4] However, it is essential to determine the 50% cytotoxic concentration (CC50) in the specific cell line being used for your experiments in parallel with determining the 50% effective concentration (EC50). This will allow you to calculate the selectivity index (SI = CC50/EC50), which is a measure of the compound's therapeutic window. An SI value of 10 or greater is generally considered indicative of promising antiviral activity.
Troubleshooting Guides
Issue 1: High Variability or No Antiviral Effect Observed in Plaque Reduction Assays
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Cell Monolayer | Ensure cells are seeded evenly and form a confluent monolayer (95-100%) at the time of infection. Use cells from a consistent and low passage number, as high-passage cells can exhibit altered susceptibility to viral infection. |
| Inaccurate Virus Titer | Always use a well-characterized and aliquoted virus stock with a known titer. It is good practice to perform a back-titration of the virus inoculum used in each experiment to confirm the actual multiplicity of infection (MOI). |
| Inconsistent Drug Concentration | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing when diluting the compound into the final assay medium. Avoid repeated freeze-thaw cycles of the stock solution by storing it in aliquots. |
| This compound Solubility Issues | Visually inspect the prepared dilutions of this compound in the cell culture medium for any signs of precipitation. If precipitation is observed, consider preparing a fresh stock solution or adjusting the dilution scheme. Pre-warming the medium to 37°C before adding the drug stock can sometimes improve solubility. |
| Incorrect Assay Timing | The timing of drug addition, infection, and assay endpoint is critical. For this compound, which targets viral replication, adding the drug too late after infection may result in a reduced apparent effect. Optimize the treatment window in your specific experimental setup. |
| Overlay Issues | If using an agarose overlay, ensure it has cooled to an appropriate temperature (around 42-45°C) before adding it to the cells to prevent damage to the monolayer. If using a semi-solid overlay like Avicel, ensure it is evenly suspended before application. |
Issue 2: Inconsistent or Unexpected Results in qPCR-Based Viral Load Assays
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| Poor RNA Quality | Ensure that the RNA extraction method yields high-purity RNA. Contaminants from the sample or extraction process can inhibit the reverse transcription or PCR steps. |
| Primer and Probe Issues | Use validated primer and probe sets specific for the target virus. Check the integrity of primers and probes, as degradation can lead to reduced amplification efficiency. |
| Inhibition of qPCR Reaction | Components from the cell lysate or the this compound compound itself could potentially interfere with the qPCR reaction.[6] Include appropriate controls, such as an internal amplification control, to test for inhibition. If inhibition is suspected, consider further purifying the RNA or diluting the template. |
| Suboptimal Cycling Conditions | Optimize the annealing temperature and other cycling parameters for your specific primers and target sequence to ensure efficient and specific amplification. |
| Inaccurate Standard Curve | For absolute quantification, ensure that the standard curve is accurate and reproducible. Prepare fresh, accurate dilutions for the standard curve in each run and aim for an R-squared value >0.99 and an efficiency between 90-110%. |
Issue 3: Higher-Than-Expected Cytotoxicity
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is below a known non-toxic level for your cell line (typically <0.5%). |
| Compound Precipitation | At high concentrations, this compound may precipitate out of the aqueous cell culture medium, and these precipitates can be cytotoxic. Visually inspect the wells for any signs of precipitation. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to a compound. Ensure that the CC50 is determined for the specific cell line and passage number used in your antiviral assays. |
| Assay-Specific Artifacts | Some cytotoxicity assays can be affected by the compound. For example, compounds that alter cellular metabolism can interfere with MTS/MTT assays.[7] Consider using a secondary cytotoxicity assay based on a different principle (e.g., membrane integrity) to confirm results. |
| Extended Incubation Time | Longer exposure to the compound can lead to increased cytotoxicity. Ensure the incubation time for the cytotoxicity assay matches that of the antiviral assay. |
Experimental Protocols
Plaque Reduction Assay for Influenza Virus
This protocol is a general guideline and should be optimized for your specific virus strain and cell line (e.g., Madin-Darby Canine Kidney - MDCK cells).
-
Cell Seeding: Seed MDCK cells in 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in virus growth medium (VGM). Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Infection: When the cell monolayer is confluent, wash the cells with phosphate-buffered saline (PBS). Infect the cells with influenza virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaques per well) in the virus control wells. Incubate for 1 hour at 37°C.
-
Treatment: After the incubation period, remove the virus inoculum and wash the cells with PBS. Add the this compound dilutions or the vehicle control to the respective wells.
-
Overlay: Add an overlay medium (e.g., VGM containing 1.2% Avicel or 0.7% agarose) to each well to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.
-
Plaque Visualization: Fix the cells with a solution such as 4% paraformaldehyde. After fixation, remove the overlay and stain the cell monolayer with a solution like 0.1% crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
qPCR-Based Viral Load Assay for SARS-CoV-2
This protocol is a general guideline and should be optimized for your specific experimental setup (e.g., using Vero E6 cells).
-
Cell Seeding and Infection: Seed Vero E6 cells in a 24-well plate. The next day, infect the cells with SARS-CoV-2 at a suitable MOI (e.g., 0.01-0.1).
-
Treatment: Immediately after infection, add serial dilutions of this compound or a vehicle control to the wells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for the desired time period (e.g., 24 or 48 hours).
-
RNA Extraction: At the end of the incubation, harvest the cell culture supernatant or the cells. Extract viral RNA using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
RT-qPCR: Perform one-step or two-step reverse transcription-quantitative PCR (RT-qPCR) using validated primers and a probe targeting a specific SARS-CoV-2 gene (e.g., the E gene or the RdRp gene).
-
Quantification: Include a standard curve of a known quantity of viral RNA or a plasmid containing the target sequence to allow for absolute quantification of viral copy numbers.
-
Data Analysis: Determine the viral load (e.g., RNA copies/mL) for each this compound concentration and the vehicle control. Calculate the percentage of viral load reduction and determine the EC50 value.
Cytotoxicity Assay (MTS/MTT)
-
Cell Seeding: Seed the same cell line used in the antiviral assays into a 96-well plate at an appropriate density.
-
Compound Addition: The next day, add serial dilutions of this compound and a vehicle control to the wells. Include wells with untreated cells as a control for 100% viability and wells with a known cytotoxic agent or lysis buffer as a positive control for cell death.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the log of the drug concentration.
Visualizations
Caption: A logical workflow for troubleshooting unexpected results in this compound antiviral assays.
Caption: Influenza virus replication cycle highlighting this compound's inhibition of the viral RdRp.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound-A Novel Effective Antiviral Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PCR inhibition in qPCR, dPCR and MPS—mechanisms and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Triazavirin Concentration for Maximum Antiviral Effect
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Triazavirin in antiviral experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a broad-spectrum antiviral drug that functions as a synthetic analogue of purine nucleosides.[1] Its principal mechanism of action is the inhibition of viral RNA synthesis, which is crucial for the replication of many RNA viruses.[2][3] It is believed to target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication.[3] By interfering with this enzyme, this compound effectively halts the production of new viral particles. Additionally, some studies suggest that this compound may have immunomodulatory effects, potentially by inducing the production of interferons, which are key components of the innate antiviral response.[2][3]
Q2: Against which viruses has this compound shown activity?
A2: this compound has demonstrated a broad spectrum of activity against various RNA viruses. It is effective against a wide range of influenza A virus subtypes, including H1N1, H3N2, and H5N1, as well as influenza B viruses.[1][4] It has also been shown to be active against other viruses such as tick-borne encephalitis virus, Rift Valley fever virus, West Nile fever, and SARS-CoV-2.[1]
Q3: What is a typical starting concentration range for in vitro experiments with this compound?
A3: Based on available in vitro data, a sensible starting range for this compound concentration in cell culture experiments would be from 1 µM to 100 µM. An EC50 value of 61.88 μM has been reported for SARS-CoV-2 in Vero E6 cells. For influenza viruses, while specific EC50 values are less consistently reported in publicly available literature, its activity is expected within this range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific virus strain and cell line.
Q4: Is this compound cytotoxic?
A4: this compound is reported to have low toxicity.[1][4] In vivo studies in mice have shown a lack of toxicity even at high doses.[1] However, it is essential to determine the 50% cytotoxic concentration (CC50) in your specific cell line to establish a therapeutic window and calculate the selectivity index (SI).
Q5: How is the Selectivity Index (SI) calculated and why is it important?
A5: The Selectivity Index (SI) is a critical parameter for evaluating the potential of an antiviral compound. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50):
SI = CC50 / EC50
A higher SI value indicates a wider margin between the concentration at which the drug is effective against the virus and the concentration at which it becomes toxic to the host cells. Generally, an SI value of 10 or greater is considered promising for an antiviral candidate.
Troubleshooting Guides
Problem: High variability in antiviral activity between experimental repeats.
-
Possible Cause: Inconsistent cell health or density.
-
Solution: Ensure that cell monolayers are confluent and healthy at the time of infection. Use a consistent cell seeding density for all experiments. Regularly check cells for any signs of stress or contamination.
-
-
Possible Cause: Inaccurate virus titration.
-
Solution: Re-titer your virus stock using a reliable method such as a plaque assay or TCID50 assay to ensure a consistent multiplicity of infection (MOI) is used in each experiment.
-
-
Possible Cause: Degradation of this compound stock solution.
-
Solution: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Store the stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
Problem: No significant antiviral effect observed at expected concentrations.
-
Possible Cause: The specific virus strain is resistant to this compound.
-
Solution: While this compound has broad-spectrum activity, resistance is always a possibility. If possible, test the drug against a known sensitive control strain of the virus to validate your experimental setup.
-
-
Possible Cause: The chosen cell line does not support robust viral replication or is not suitable for the assay.
-
Possible Cause: Issues with the experimental protocol.
-
Solution: Carefully review your protocol for the antiviral assay (e.g., plaque reduction or virus yield reduction assay). Ensure correct timing of drug addition, infection, and incubation periods. Refer to the detailed experimental protocols provided below.
-
Problem: High cytotoxicity observed even at low concentrations of this compound.
-
Possible Cause: The cell line is particularly sensitive to the drug.
-
Solution: Perform a cytotoxicity assay (e.g., MTT assay) to accurately determine the CC50 of this compound in your specific cell line. This will help in selecting a concentration range for antiviral assays that is non-toxic.
-
-
Possible Cause: Contamination of the drug stock or cell culture.
-
Solution: Ensure that your this compound stock solution and all cell culture reagents are sterile. Test your cell culture for mycoplasma contamination, which can affect cell health and sensitivity to compounds.
-
Data Presentation
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero E6 | 61.88 | >100 | >1.62 | |
| Influenza A (H5N1) | MDCK | N/A | >100 | N/A | [8] |
| Various Influenza Strains | Various | Data not consistently reported in literature | Generally low toxicity reported | Expected to be favorable | [1][4] |
Note: N/A indicates that specific quantitative data was not available in the reviewed literature. Researchers are strongly encouraged to determine these values for their specific experimental system.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
Materials:
-
96-well cell culture plates
-
Host cell line (e.g., MDCK, Vero E6, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound. Include a "cells only" control (no drug) and a "medium only" control (no cells).
-
Incubate the plate for the same duration as your planned antiviral assay (e.g., 48-72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The CC50 is the concentration of this compound that reduces cell viability by 50%.
Plaque Reduction Assay
This assay measures the ability of this compound to inhibit the formation of viral plaques.
Materials:
-
6-well or 12-well cell culture plates
-
Confluent monolayers of a susceptible cell line
-
Virus stock of known titer (PFU/mL)
-
This compound stock solution
-
Serum-free medium
-
Overlay medium (e.g., 2x medium mixed with low-melting-point agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Methodology:
-
Prepare serial dilutions of the virus in serum-free medium to achieve a target of 50-100 plaques per well.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with the virus dilution and incubate for 1 hour at 37°C to allow for viral adsorption. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).
-
After adsorption, remove the virus inoculum and gently overlay the cells with the overlay medium containing the different concentrations of this compound.
-
Incubate the plates at 37°C until plaques are visible in the virus control wells (typically 2-4 days).
-
Fix the cells with the fixing solution for at least 30 minutes.
-
Carefully remove the overlay and stain the cell monolayer with crystal violet for 15-20 minutes.
-
Gently wash the wells with water and allow the plates to dry.
-
Count the number of plaques in each well. The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
Virus Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of this compound.
Materials:
-
24-well or 48-well cell culture plates
-
Confluent monolayers of a susceptible cell line
-
Virus stock
-
This compound stock solution
-
Serum-free medium
-
96-well plates for virus titration
Methodology:
-
Seed cells in a multi-well plate and grow to confluency.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of this compound. Include a "virus control" (no drug).
-
Incubate the plate for a full viral replication cycle (e.g., 24-48 hours).
-
After incubation, harvest the supernatant from each well.
-
Determine the virus titer in each supernatant sample by performing a plaque assay or a TCID50 assay on fresh cell monolayers.
-
The EC50 is the concentration of this compound that reduces the virus yield (titer) by 50% compared to the virus control.
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Proposed mechanism of action of this compound.
References
- 1. This compound—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Evaluation of the efficacy of this compound versus oseltamivir in management of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug repurposing screens reveal cell-type-specific entry pathways and FDA-approved drugs active against SARS-Cov-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Investigation of this compound antiviral activity against influenza A virus (H5N1) in cell culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Triazavirin In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Triazavirin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common limitations in in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo study shows low and variable plasma concentrations of this compound after oral administration. What is causing this and how can I improve it?
A1: Low and inconsistent plasma levels following oral administration are a primary limitation of this compound, largely due to its low oral bioavailability, which is estimated to be around 20%.[1] This may be compounded by a non-linear dependence of the absorption rate on the drug's concentration in the gastrointestinal tract.[1]
Troubleshooting Strategies:
-
Change the Route of Administration: The most effective documented method to bypass the limitations of oral delivery is to change the administration route to direct pulmonary delivery via aerosol inhalation. Studies in mice have shown that this method can increase bioavailability approximately fourfold, to 85%.[1] This approach delivers the drug directly to the respiratory tract, a key site for many viral infections, which may enhance the therapeutic effect and reduce potential side effects on the stomach, liver, and kidneys.[1]
-
Novel Formulations: While less documented with in vivo efficacy data, developing advanced formulations is a viable strategy. A lipid composition of this compound for creating liposomes coated with modified chitosan has been developed.[2] This formulation strategy aims to increase the colloidal stability of the drug.[2] Liposomal delivery can protect the drug from degradation, improve its solubility, and enhance absorption.
The following diagram illustrates the decision-making process when encountering low bioavailability with this compound.
Q2: I am considering aerosol delivery. What are the key pharmacokinetic differences compared to oral administration?
A2: Shifting from oral to aerosol inhalation delivery results in significant changes to the pharmacokinetic profile of this compound, leading to much higher systemic exposure. The maximum plasma concentration is achieved much faster, and the overall bioavailability is substantially increased.
Data Presentation: Pharmacokinetic Parameters in Mice
The table below summarizes the key quantitative data from a comparative study in mice.
| Parameter | Oral Administration | Aerosol Inhalation | Intravenous (Reference) |
| Bioavailability (F) | ~20% | 85% | 100% |
| Max. Plasma Conc. (Cmax) | Not specified | 2.6 µg/mL | Not specified |
| Elimination Rate (kₑ) | Lower, pseudo-first order | 0.077 min⁻¹ | Agrees with aerosol value |
Data sourced from Valiulin et al., 2021.[1]
The logical relationship between the administration route and its impact on bioavailability is visualized below.
Q3: Can you provide a detailed protocol for the aerosol inhalation delivery of this compound in mice?
A3: The following protocol is based on the methodology described for delivering this compound aerosol to mice, which resulted in high bioavailability.[1]
Experimental Protocol: Aerosol Inhalation in Mice
1. Materials and Equipment:
-
This compound powder
-
Ultrasonic nebulizer/aerosol generator
-
Nose-only inhalation chamber for mice
-
Aerosol flow-rate control system
-
Particle size and concentration analyzer
2. Aerosol Generation:
-
An ultrasonic method is used to generate the this compound aerosol.
-
Aerosol Parameters:
-
Mean Particle Size: 560 nm
-
Aerosol Mass Concentration: 1.6 x 10⁻⁴ mg/cm³
-
Number Concentration: 4 x 10⁵ cm⁻³
-
3. Animal Procedure:
-
Animal Model: Outbred male mice are typically used.
-
Acclimatization: Acclimatize animals to the restraining tubes of the nose-only chamber before the experiment to minimize stress.
-
Exposure:
-
Place mice in the nose-only inhalation chamber.
-
Maintain a constant aerosol flow rate into the chamber (e.g., 2.5 L/min).
-
Exposure Duration: 20 minutes.
-
4. Dosing and Sample Collection:
-
Delivered Dose: A 20-minute inhalation under these conditions results in an approximate delivered dose of 2 mg/kg body weight.
-
Blood Sampling: Collect blood samples at various time points post-inhalation to determine the pharmacokinetic profile. The peak plasma concentration (2.6 µg/mL) is expected shortly after the 20-minute exposure.
-
Analysis: Analyze plasma samples for this compound concentration using a validated analytical method like HPLC.
Q4: Are there significant toxicity concerns with this compound in in vivo models?
A4: Based on available preclinical data, this compound is considered a drug with low toxicity.
-
Acute Toxicity: In tests on outbred white mice, no signs of toxicity were observed even at a high single dose of 1000 mg/kg.[2]
-
Chronic Toxicity: Studies involving daily administration of this compound at a dose of 200 mg/kg for 10 days showed that the drug was well-tolerated.[2][3]
These findings suggest that for typical therapeutic doses used in in vivo efficacy studies, acute or chronic toxicity is not a primary limitation. However, as with any experimental compound, researchers should conduct appropriate safety and toxicology assessments within their specific models and protocols.
References
Triazavirin Clinical Trials: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a guide to interpreting conflicting data from Triazavirin clinical trials. The following FAQs and troubleshooting sections address common questions and discrepancies found in the literature.
Frequently Asked Questions (FAQs)
FAQ 1: Why are there conflicting reports on this compound's mechanism of action?
Answer: The mechanism of action for this compound is not definitively established and is a subject of ongoing debate in the scientific community.[1] Preclinical and in-silico studies have proposed at least two distinct primary mechanisms, leading to conflicting reports.
-
Hypothesis 1: Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp) Many sources suggest that this compound, as a guanine analogue, functions by inhibiting viral RNA synthesis.[2][3] This proposed mechanism involves the drug targeting the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of RNA viruses.[2][3] By impeding RdRp function, this compound is thought to halt the creation of new viral RNA, thereby stopping viral propagation.[2]
-
Hypothesis 2: Targeting of Hemagglutinin via Protein Disulfide-Isomerase (PDI) Another proposed mechanism, particularly for the influenza virus, is that this compound targets the viral surface protein hemagglutinin (HA).[1] This action is believed to be achieved through the inhibition of protein disulfide-isomerase (PDI), a host enzyme responsible for forming disulfide bonds.[1] Disrupting these bonds in hemagglutinin would alter its structure and function, thereby interfering with the viral life cycle.[1]
The conflicting data arises because experimental biochemical studies confirming these mechanisms, especially against SARS-CoV-2, have not been widely published.[1] Much of the evidence is based on in-silico molecular modeling and analogy to other nucleoside antiviral drugs.[1]
Troubleshooting This Issue:
If your research is dependent on a specific mechanism of action, consider the following experimental approaches to clarify this compound's effect on your virus of interest:
-
Enzymatic Assays: Conduct in vitro enzymatic assays using purified viral RdRp to directly measure the inhibitory effect of this compound and its metabolites.
-
Viral Replication Assays: Perform viral replication assays in cell culture. Measure viral RNA and protein levels at various time points after treatment to determine the stage of the viral life cycle that is inhibited.
-
Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI): Use these techniques to assess the direct binding affinity of this compound to purified viral proteins like RdRp or hemagglutinin.
-
Host Protein Inhibition Assays: Investigate the effect of this compound on the activity of host enzymes like protein disulfide-isomerase (PDI) in the context of viral infection.
FAQ 2: Why do clinical trials for this compound in COVID-19 show conflicting efficacy results?
Answer: The efficacy of this compound for the treatment of COVID-19 is uncertain due to conflicting results from different clinical trials. A key reason for these discrepancies lies in the design of the trials themselves, particularly the choice of comparator (placebo vs. an active drug) and the specific patient populations studied.
One notable study was a multicenter, randomized, double-blind, placebo-controlled trial (ChiCTR2000030001) conducted in China. This trial, which was halted early after recruiting 52 patients, found no statistically significant difference in the primary outcome of time to clinical improvement between the this compound group and the placebo group (median 7 days vs. 12 days, p=0.2).[4]
In contrast, a double-blind, randomized, interventional pilot study in Egypt (NCT04973462) compared this compound to Oseltamivir (an influenza antiviral) in 80 COVID-19 patients. This study concluded that this compound was superior to Oseltamivir, showing a shorter length of hospital stay (6.1 days vs. 8.4 days) and better outcomes in the cure of chest pneumonia.[5][6]
-
Different Comparators: The Chinese trial used a placebo, which is the gold standard for determining absolute efficacy. The Egyptian trial used Oseltamivir, a drug not proven to be effective against SARS-CoV-2, making it an active comparator of uncertain relevance. The observed "superiority" of this compound in the latter trial may reflect a lack of efficacy of the comparator rather than a strong therapeutic benefit of this compound itself.
-
Sample Size and Statistical Power: The Chinese placebo-controlled trial was small and ultimately underpowered, meaning it may not have been large enough to detect a modest treatment effect if one existed.[4]
-
Patient Population: Differences in disease severity, time from symptom onset to treatment, and standard of care between the trial locations could have influenced the outcomes.[7][8]
Data Presentation: Comparison of Key COVID-19 Clinical Trials
| Parameter | Placebo-Controlled Trial (ChiCTR2000030001) | Oseltamivir-Controlled Trial (NCT04973462) |
| Status | Halted Early | Completed |
| Number of Patients | 52 (26 this compound, 26 Placebo) | 80 (40 this compound, 40 Oseltamivir) |
| Comparator | Placebo | Oseltamivir (75 mg twice daily) |
| This compound Dosage | 250 mg 3-4 times daily for 7 days | 250 mg three times daily for 7 days |
| Primary Outcome | Time to clinical improvement | Efficacy and safety of this compound vs. Oseltamivir |
| Key Efficacy Finding | No statistically significant difference in time to clinical improvement (p=0.2) | This compound superior to Oseltamivir in length of hospital stay (6.1 vs 8.4 days) |
| Reported Conclusion | No statistically significant evidence of benefit | This compound is more effective than Oseltamivir |
FAQ 3: How does the established efficacy of this compound for influenza compare to the data for COVID-19?
Answer: In contrast to the ambiguous results for COVID-19, the clinical data for this compound in the treatment of influenza is more robust and consistently positive.
Clinical trials for influenza, including a phase II trial conducted during the 2010 flu season, have shown that this compound significantly reduces the duration of key symptoms like fever, intoxication, and respiratory issues compared to placebo.[2] Furthermore, studies comparing this compound to Oseltamivir for influenza have found it to be of comparable, and in some cases superior, efficacy.[1] A meta-analysis of randomized clinical trials involving 471 influenza patients confirmed that this compound significantly improved clinical symptoms compared to both placebo and Oseltamivir.[1][7]
The discrepancy in efficacy between influenza and COVID-19 could be due to several factors:
-
Different Viral Targets: The primary mechanism of this compound may be more effective against influenza virus proteins (like hemagglutinin) than against SARS-CoV-2 proteins.
-
Pathophysiology: The host response and disease progression in influenza and COVID-19 are different, which may influence the effectiveness of the drug.
-
Clinical Trial Design: The influenza trials were generally larger and conducted over longer periods, providing more statistically significant data compared to the early-terminated COVID-19 placebo-controlled trial.
Troubleshooting Guides
Guide 1: Designing Experiments to Clarify this compound's Efficacy
When designing your own preclinical or clinical experiments, it is crucial to control for the variables that have led to conflicting data in the past.
Guide 2: Interpreting Conflicting Clinical Trial Data
When evaluating conflicting literature on this compound, use the following logical framework to assess the validity and applicability of the findings.
Detailed Experimental Protocols
Protocol Summary: Placebo-Controlled COVID-19 Trial (ChiCTR2000030001)
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled trial conducted at ten sites in China.
-
Participants: Hospitalized adult patients with laboratory-confirmed SARS-CoV-2 infection. Inclusion criteria included chest CT-confirmed lung damage and fever or respiratory symptoms.
-
Intervention:
-
This compound Group (n=26): 250 mg orally, three or four times daily for 7 days.
-
Placebo Group (n=26): Identical placebo on the same schedule.
-
All patients also received routine standard therapy per Chinese guidelines.
-
-
Primary Outcome: Time to clinical improvement, defined as the normalization of body temperature, respiratory rate, oxygen saturation, and cough, plus absorption of pulmonary infection on chest CT, within 28 days.
-
Reference: --INVALID-LINK--[4]
Protocol Summary: Oseltamivir-Controlled COVID-19 Trial (NCT04973462)
-
Study Design: A double-blind, randomized, interventional pilot study with a parallel design.
-
Participants: 80 adult patients (18-60 years old) with laboratory-confirmed SARS-CoV-2 infection and CT-confirmed lung damage.
-
Intervention:
-
This compound Group (n=40): 250 mg capsules three times daily for 7 days.
-
Oseltamivir Group (n=40): 75 mg capsules twice per day for 7 days.
-
-
Primary Outcome: The study aimed to compare the safety and efficacy of the two treatments. Key metrics included length of hospital stay, time until clinical symptom improvement, and cure of chest pneumonia.
Protocol Summary: Influenza Phase II Trial (2010 Season)
-
Study Design: A clinical trial to test the efficacy of this compound against influenza.
-
Participants: Patients with confirmed influenza A or B virus infection during the 2010 influenza season.
-
Intervention:
-
This compound Group: Oral this compound, with an optimal prescribed dosage determined to be 250 mg three times a day.
-
Comparator: The publication abstract suggests comparison against standard symptomatic treatment or placebo.
-
-
Primary Outcome: Duration of main clinical symptoms of influenza (intoxication, fever, respiratory symptoms). Secondary outcomes included incidence of complications and rate of viral re-isolation.
-
Reference: --INVALID-LINK--[2]
References
- 1. Evaluation of the efficacy of this compound versus oseltamivir in management of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [A new antiviral drug this compound: results of phase II clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the efficacy of this compound versus oseltamivir in management of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. tropmedres.ac [tropmedres.ac]
- 6. Evaluation of The Efficacy of this compound Versus Oseltamivir in Egyptian Patients Infected With COVID-19 | DecenTrialz [decentrialz.com]
- 7. This compound—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Efficacy of Riamilovir and Oseltamivir Combination on the Experimental Model of Mice Influenza Infection | Falynskova | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 9. scienceopen.com [scienceopen.com]
Strategies to minimize off-target effects of Triazavirin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triazavirin (Riamilovir). The information is designed to help minimize potential off-target effects and address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Section 1: Mechanism of Action and Specificity
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a broad-spectrum antiviral drug with a novel triazolotriazine core, representing a new structural class of non-nucleoside antiviral drugs.[1] Its principal mechanism of action is the inhibition of viral ribonucleic acid (RNA) synthesis and the replication of viral genomic fragments.[1][2][3] It is a synthetic analogue of purine nucleosides.[1][3][4] The drug is thought to target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[2][5] By interfering with RdRp, this compound impedes the synthesis of viral RNA, which is critical for the production of new viral particles.[5] Some studies also suggest it may have immunomodulatory effects, potentially by increasing the production of interferons.[2][5]
Q2: How specific is this compound for viral RdRp over host polymerases?
A2: The broad-spectrum activity of this compound against various RNA viruses, such as influenza, tick-borne encephalitis, and coronaviruses, is attributed to the conserved nature of the RdRp enzyme among these viruses.[5][6] While specific data on its activity against host polymerases is not extensively detailed in available literature, its classification as a "basically nontoxic drug" in acute toxicity studies and its tolerability in clinical trials suggest a degree of selectivity for the viral target.[4][6][7] However, as with any antiviral, the potential for interaction with host enzymes cannot be entirely ruled out and should be a consideration in experimental design.
Q3: Are there other proposed mechanisms or targets for this compound?
A3: Yes, the exact mechanism of action is still a subject of some debate.[4][8] While RdRp inhibition is a prominent theory, other studies have suggested different potential targets.[8] For instance, some in silico and experimental data point towards hemagglutinin, a viral surface protein, as a possible target for influenza virus.[4][8] This action is thought to disrupt the tertiary structure of hemagglutinin, interfering with the viral life cycle.[8] For SARS-CoV-2, molecular modeling has also suggested potential interactions with the 3C-like protease, although other studies indicate this is unlikely to be a key target.[8]
Section 2: Troubleshooting Inconsistent Antiviral Efficacy
Q4: I am observing high variability in the EC50 value of this compound between experiments. What could be the cause?
A4: Variability in antiviral efficacy can stem from several factors. First, ensure the standardization of your experimental conditions, including cell passage number and seeding density, as the host cell state can influence drug efficacy. The multiplicity of infection (MOI) is another critical parameter; define and consistently use the optimal MOI for your virus and cell line. Finally, the stability of this compound in your specific cell culture medium and storage conditions should be considered. Preparing fresh drug dilutions for each experiment from a validated stock solution is recommended.
Q5: My antiviral assay shows a weaker-than-expected effect of this compound. How can I troubleshoot this?
A5: If this compound's potency is lower than expected, consider the following:
-
Assay Type: The sensitivity of your assay can impact the results. A plaque reduction assay, which measures the inhibition of infectious virus particle formation, may provide more quantitative and sensitive results than a simple cytopathic effect (CPE) inhibition assay.[9]
-
Drug-Protein Binding: If your culture medium contains a high percentage of serum, this compound may bind to serum proteins, reducing its bioavailable concentration. Consider performing a dose-response curve with varying serum concentrations to assess this.
-
Cellular Uptake: The efficiency of this compound uptake into your chosen cell line could be a limiting factor. If possible, use a cell line known to be permissive to both the virus and amenable to small molecule drug uptake.
Section 3: Investigating and Mitigating Potential Off-Target Effects
Q6: My cell viability assays show significant cytotoxicity at or near the effective antiviral concentration. Is this an off-target effect?
A6: It is crucial to distinguish between virus-induced cell death and drug-induced cytotoxicity. A high level of cytotoxicity at the effective antiviral concentration suggests a narrow therapeutic index and could indicate off-target effects. To investigate this, run a cytotoxicity assay on uninfected cells in parallel with your antiviral assay.[9] If uninfected cells show significant death at the EC50 concentration, this points towards off-target toxicity. Strategies to mitigate this include using a lower, non-toxic concentration in combination with another antiviral agent or exploring drug delivery systems like nanoparticle encapsulation to improve targeted delivery.[10]
Q7: I suspect this compound might be affecting a specific cellular pathway in my experiments. How can I test for this?
A7: To screen for off-target effects on cellular pathways, you can employ several strategies. If you have a hypothesis about a specific pathway (e.g., a kinase signaling cascade), you can use techniques like Western blotting to probe for the phosphorylation status of key downstream targets in drug-treated, uninfected cells. For a broader, unbiased view, consider using commercial kinase profiling services that screen the compound against a large panel of human kinases.[11] Additionally, genetic or phenotypic screening, such as using CRISPR-Cas9 to knock out specific host genes, can help identify cellular factors that modulate the drug's activity or toxicity.[12][13]
Q8: Are there known drug-drug interactions with this compound I should be aware of?
A8: Specific drug-drug interaction studies for this compound are not extensively documented in all public sources. However, in vitro studies have identified potential interactions with drug transporters. For example, this compound was found to be a selective inhibitor of the organic anion-transporting polypeptide OATP2B1.[14] This suggests a potential for interactions with other drugs that are substrates of this transporter. When designing in vivo experiments or considering combination therapies, it is important to be mindful of drugs that share metabolic or transport pathways.[2]
Quantitative Data Summary
Table 1: Summary of this compound Efficacy in a Clinical Trial for COVID-19
| Outcome Metric | This compound Group (n=26) | Placebo Group (n=26) | Risk Ratio (95% CI) | p-value | Reference |
| Time to Clinical Improvement (Median) | 7 days | 12 days | 2.0 (0.7–5.6) | 0.2 | [3][15][16] |
| Patients with Clinical Improvement | 10 (38.5%) | 6 (23.1%) | 2.1 (0.6–7.0) | 0.2 | [3][15][16] |
| Absorption of Pulmonary Infection (at 28 days) | 50.0% | 26.1% | - | - | [3][15][16] |
| Negative Virus Test Conversion Rate | 92.3% | ~82% | - | - | [3] |
Note: The trial was halted early, and while trends favored this compound, the primary outcome did not reach statistical significance.[3][15][16]
Visualized Workflows and Pathways
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for assessing off-target effects.
Detailed Experimental Protocols
Protocol 1: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of this compound to protect cells from virus-induced destruction (CPE).
Materials:
-
Permissive host cells (e.g., Vero E6, MDCK)
-
Virus stock with a known titer
-
Cell culture medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability stain (e.g., Crystal Violet solution with 4% formaldehyde)
Methodology:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that will form a confluent monolayer after 24 hours (e.g., 2 x 10^4 cells/well). Incubate at 37°C, 5% CO2.
-
Drug Dilution: Prepare serial dilutions of this compound in culture medium. Include a "cells only" control (no virus, no drug) and a "virus only" control (virus, no drug).
-
Infection and Treatment: After 24 hours, remove the growth medium from the cells. Add 100 µL of the diluted this compound to the appropriate wells. Then, add 100 µL of virus diluted in medium at a pre-determined MOI (e.g., 0.01).
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 48-72 hours, or until the "virus only" control wells show 80-90% CPE.
-
Staining: Discard the supernatant. Gently wash the wells with Phosphate-Buffered Saline (PBS). Add 100 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Quantification: Gently wash the plate with water to remove excess stain and allow it to air dry. Elute the stain by adding 100 µL of methanol to each well. Read the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell protection relative to the "cells only" and "virus only" controls. Plot the percentage of protection against the drug concentration to determine the 50% effective concentration (EC50).
Protocol 2: Cell Viability/Cytotoxicity Assay (MTS Assay)
This assay is performed on uninfected cells to determine the concentration of this compound that is toxic to the cells.
Materials:
-
Host cells used in the antiviral assay
-
Cell culture medium with 10% FBS
-
This compound stock solution
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Drug Dilution: Prepare serial dilutions of this compound in culture medium, identical to the concentrations used in the antiviral assay. Include a "no drug" control.
-
Treatment: After 24 hours, remove the growth medium and add 100 µL of the diluted this compound to the appropriate wells.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, 5% CO2, until the "no drug" control wells show a distinct color change.
-
Quantification: Read the absorbance at 490 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the "no drug" control. Plot the percentage of viability against the drug concentration to determine the 50% cytotoxic concentration (CC50). The therapeutic index (TI) can then be calculated as CC50/EC50. A higher TI value indicates greater specificity of the antiviral effect.
References
- 1. Riamilovir - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Efficacy and Safety of this compound Therapy for Coronavirus Disease 2019: A Pilot Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the efficacy of this compound versus oseltamivir in management of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound-A Novel Effective Antiviral Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based ELISA for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 13. Frontiers | Viral-Host Dependency Factors as Therapeutic Targets to Overcome Antiviral Drug-Resistance: A Focus on Innate Immune Modulation [frontiersin.org]
- 14. Drugs in COVID‐19 Clinical Trials: Predicting Transporter‐Mediated Drug‐Drug Interactions Using In Vitro Assays and Real‐World Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and Safety of this compound Therapy for Coronavirus Disease 2019: A Pilot Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Triazavirin Dosage Adjustment in Animal Models of Influenza
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Triazavirin in animal models of influenza. The information is intended for scientists and drug development professionals to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in a mouse model of influenza?
A common therapeutic dose of this compound in albino mice infected with influenza A (H5N1) is 1 mg/kg, which has been shown to be effective in protecting the animals from mortality.[1] However, optimal effective doses in mice have been determined to be in the range of 50 to 100 mg/kg of body weight.[2] For lethal influenza infections with A/California/04/2009 (H1N1)pdm09 in mice, a dose of 25 mg/kg/day significantly enhanced survival.[3]
Q2: What are the recommended routes of administration for this compound in animal studies?
This compound is most commonly administered via the intragastric (i.g.) or oral route in mouse models.[2][4]
Q3: What is the reported efficacy of this compound against different influenza strains in animal models?
This compound has demonstrated broad-spectrum activity against various influenza virus strains, including H1N1, H3N2, H5N1, H5N2, H9N2, and H7N3.[5][6] In a study with influenza A (H5N1), a 1 mg/kg therapeutic dose resulted in a protective efficacy of 36.7+/-1.7%.[1] In a lethal infection model with A/California/04/2009 (H1N1)pdm09, a 25 mg/kg/day dose increased survival to 60% compared to 20% in the control group.[3]
Q4: What is the known toxicity profile of this compound in animals?
This compound is considered to have low acute toxicity.[5] The LD50 in mice following intraperitoneal administration was 1,400 ± 120 mg/kg, and following intragastric administration, it was 2,200 ± 96 mg/kg.[2] Chronic toxicity studies have shown that a dose of 200 mg/kg administered daily for 10 days is well-tolerated in mice.[5]
Q5: How should a prophylactic (preventative) study with this compound be designed?
A prophylactic regimen can involve administering this compound 24 hours and 1 hour before infection, followed by administrations at 24, 48, and 72 hours post-infection.[2] Studies have shown prophylactic efficacy in mice at doses ranging from 1 to 100 mg/kg against influenza A (H5N1).[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High mortality in treated groups | Incorrect Dosage: The dose may be too low to be effective or, less likely given its low toxicity, too high. | Dose-Response Study: Conduct a dose-response study to determine the optimal effective dose for your specific animal model and virus strain. Start with a range of doses reported in the literature (e.g., 1 mg/kg, 25 mg/kg, 50 mg/kg, 100 mg/kg).[1][2][3][4] |
| Timing of Administration: Treatment may be initiated too late in the course of the infection. | Adjust Treatment Window: Initiate treatment at different time points post-infection (e.g., 4, 8, 12, 24 hours) to identify the optimal therapeutic window. | |
| Virus Titer: The viral challenge dose may be too high, overwhelming the antiviral effect. | Verify Viral Titer: Ensure the viral stock has been properly tittered and that a consistent and appropriate lethal dose (e.g., LD50 or LD90) is used for the challenge. | |
| Lack of significant reduction in viral load | Suboptimal Drug Exposure: Poor absorption or rapid metabolism of the drug. | Pharmacokinetic (PK) Analysis: If possible, conduct a basic PK study to measure plasma concentrations of this compound over time to ensure adequate exposure. |
| Drug Formulation: The drug may not be properly solubilized or suspended, leading to inconsistent dosing. | Check Formulation: Ensure the vehicle used for administration is appropriate and that the drug is homogenously mixed before each administration. | |
| Inconsistent results between experiments | Animal Variability: Differences in age, weight, or genetic background of the animals. | Standardize Animal Cohorts: Use animals of the same age, sex, and from the same supplier. Ensure consistent weight across all experimental groups. |
| Infection Procedure: Inconsistent volume or location of intranasal virus instillation. | Refine Infection Technique: Standardize the anesthesia and the volume and method of virus delivery to ensure consistent infection. |
Data Presentation
Table 1: Summary of this compound Dosage and Efficacy in Mouse Models of Influenza
| Influenza Strain | Animal Model | Dosage | Administration Route | Efficacy Outcome | Reference |
| A/Chicken/Kurgan/Russia/02/05 (H5N1) | Albino mice | 1 mg/kg (therapeutic) | Not specified | 36.7% survival | [1] |
| A/Chicken/Kurgan/Russia/02/05 (H5N1) | Albino mice | 1 - 100 mg/kg (prophylactic) | Oral | Effective in preventing death | [4] |
| A/Aichi/2/68 (H3N2) & B/Lee/40 | CBA mice | 50 - 100 mg/kg (optimal) | Intragastric (i.g.) | 65-75% protection from death | [2] |
| A/California/04/2009 (H1N1)pdm09 | Mice | 25 mg/kg/day (therapeutic) | Not specified | 60% survival (vs. 20% in placebo) | [3] |
| A/CA/04/09 (H1N1) + S. aureus | Mice | 50 and 100 mg/kg/day | Not specified | 67-75% survival in secondary bacterial pneumonia | [3][5] |
Experimental Protocols
Protocol: In Vivo Efficacy of this compound in a Mouse Model of Lethal Influenza Infection
-
Animal Model:
-
Species: BALB/c mice (or other appropriate strain)
-
Age: 6-8 weeks
-
Sex: Female
-
Acclimatize animals for at least 7 days before the experiment.
-
-
Materials:
-
This compound powder
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
-
Mouse-adapted influenza virus (e.g., A/Puerto Rico/8/34 H1N1) of a known lethal dose (LD50).
-
Anesthetic (e.g., isoflurane)
-
Calibrated pipettes and gavage needles.
-
-
Experimental Groups (n=10-15 mice per group):
-
Group 1: Mock-infected (no virus, vehicle only)
-
Group 2: Virus-infected + Vehicle control
-
Group 3: Virus-infected + this compound (e.g., 25 mg/kg/day)
-
Group 4: Virus-infected + this compound (e.g., 50 mg/kg/day)
-
Group 5: Virus-infected + Positive control antiviral (e.g., Oseltamivir)
-
-
Procedure:
-
Infection:
-
Lightly anesthetize mice.
-
Intranasally infect mice with 10x LD50 of the influenza virus in a 50 µL volume (25 µL per nostril).
-
-
Treatment:
-
Initiate treatment at a predetermined time post-infection (e.g., 4 hours).
-
Administer this compound or vehicle orally (intragastrically) once daily for 5-7 days.
-
-
Monitoring:
-
Record body weight and clinical signs of illness daily for 14 days.
-
Euthanize mice that lose more than 25-30% of their initial body weight.
-
Record survival data daily.
-
-
Endpoint Analysis (optional, requires satellite groups):
-
On days 3 and 5 post-infection, euthanize a subset of mice from each group.
-
Collect lungs for viral load determination by plaque assay or RT-qPCR.
-
Collect lung tissue for histopathological analysis.
-
-
-
Data Analysis:
-
Compare survival curves using the Log-rank (Mantel-Cox) test.
-
Analyze body weight changes and viral titers using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
-
Mandatory Visualizations
Caption: Workflow for an in vivo efficacy study of this compound in a mouse model of influenza.
Caption: A logical troubleshooting guide for unexpected high mortality in treated animal groups.
Caption: Conceptual mechanism of action for this compound, targeting viral and host factors.
References
- 1. [Therapeutic efficacy of this compound, a novel Russian chemotherapeutic, against influenza virus A (H5N1)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Properties, Metabolism, and Pharmacokinetics of a Novel Azolo-1,2,4-Triazine-Derived Inhibitor of Influenza A and B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [this compound prophylactic efficacy against influenza virus A (H5N1)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Triazavirin Instability in Long-Term Storage
For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds is paramount to the integrity and reproducibility of experimental results. This technical support center provides guidance on managing the stability of Triazavirin, a broad-spectrum antiviral agent, during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term stability of the solid powder form, it is recommended to store this compound at -20°C. Under these conditions, it has been reported to be stable for at least four years.[1]
Q2: How should I store this compound stock solutions?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions, it is advisable to:
-
Store at -80°C for up to 6 months.
-
Store at -20°C for up to 1 month.[2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2]
Q3: What factors can contribute to the degradation of this compound?
A3: Like many pharmaceutical compounds, this compound's stability can be influenced by several environmental factors:
-
Temperature: Elevated temperatures can accelerate chemical degradation.[3][4]
-
Humidity: Moisture can lead to hydrolytic degradation, especially for formulated products.[3]
-
Light: Exposure to light, particularly UV light, can cause photodegradation.[3]
-
pH: The stability of this compound in aqueous solutions can be pH-dependent.
Q4: I observed unexpected results in my experiment. Could this compound degradation be the cause?
A4: Yes, the degradation of this compound can lead to a loss of antiviral activity and the formation of impurities that may interfere with your assay. If you suspect degradation, it is crucial to verify the integrity of your compound. This can be done using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q5: Are there any known degradation pathways for this compound?
A5: While specific public data on the forced degradation pathways of this compound is limited, potential chemical transformations based on its structure include:
-
Hydrolysis: The triazine ring system may be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The methylthio group could be oxidized.
-
Reduction: The nitro group is a potential site for reduction.
-
Photodegradation: The aromatic and heteroaromatic rings suggest potential sensitivity to light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of antiviral activity in stored solutions. | Degradation of this compound due to improper storage (temperature, freeze-thaw cycles). | 1. Prepare fresh stock solutions from powder. 2. Aliquot new stock solutions to minimize freeze-thaw cycles. 3. Verify storage temperatures of freezers. 4. Analyze the stored solution using a stability-indicating HPLC method to quantify the remaining active compound. |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products. 2. Use a mass spectrometer (LC-MS) to characterize the unknown peaks. 3. Optimize the HPLC method to ensure separation of this compound from all degradation products. |
| Precipitation observed in thawed stock solution. | Poor solubility or concentration exceeding solubility limit at lower temperatures. | 1. Gently warm the solution and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a less concentrated stock solution. 3. Filter the solution through a 0.22 µm filter before use in cell-based assays. |
| Inconsistent results between experimental replicates. | Inhomogeneous solution or degradation during the experiment. | 1. Ensure the this compound solution is completely dissolved and mixed before use. 2. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2] 3. Minimize the exposure of working solutions to light and elevated temperatures during the experiment. |
Data on this compound Stability
While specific quantitative data from forced degradation studies on this compound is not widely published, the following table provides a general overview of expected stability based on typical behavior of similar compounds and recommended storage conditions.
| Storage Condition | Form | Expected Stability |
| -20°C | Powder | ≥ 4 years[1] |
| -80°C | Stock Solution | Up to 6 months[2] |
| -20°C | Stock Solution | Up to 1 month[2] |
| Room Temperature | Powder | Stability not guaranteed for long-term storage. |
| Room Temperature | Aqueous Solution | Prone to degradation; prepare fresh for immediate use. |
| 4°C | Aqueous Solution | Short-term stability may be limited; recommended to prepare fresh. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters may require optimization.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (e.g., potassium dihydrogen phosphate)
-
Phosphoric acid or sodium hydroxide (for pH adjustment)
3. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis spectral scan of this compound (e.g., around its λmax).
-
Injection Volume: 10-20 µL
4. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is critical to ensure separation from degradation products.
Protocol 2: Forced Degradation Study of this compound
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature.
-
Thermal Degradation: Incubate the solid powder and the stock solution at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose the solid powder and the stock solution to UV light (e.g., 254 nm) and visible light.
3. Analysis:
-
At specified time points, withdraw samples, dilute appropriately with the mobile phase, and analyze using the validated stability-indicating HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that of an unstressed control sample.
Visualizations
This compound Mechanism of Action
This compound's primary mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[2] By targeting RdRp, this compound disrupts the synthesis of new viral RNA, thereby halting viral replication.[2]
Experimental Workflow for Stability Testing
The following diagram outlines a logical workflow for assessing the stability of this compound.
References
Validation & Comparative
A Comparative In Vitro Analysis of Triazavirin and Oseltamivir Against Influenza A Virus
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the in vitro efficacy of Triazavirin and Oseltamivir against influenza A viruses. The following sections present available experimental data, outline common methodologies for assessing antiviral efficacy, and illustrate the distinct mechanisms of action of these two antiviral compounds.
Executive Summary
Comparative Efficacy Data
The following tables summarize in vitro efficacy data for this compound and Oseltamivir against influenza A viruses from various studies. It is critical to note that these values were not obtained from a single, direct comparative study, and thus, experimental conditions such as virus strains, cell lines, and assay methods may vary.
Table 1: In Vitro Efficacy of this compound against Influenza A Virus
| Influenza A Strain | Cell Line | EC₅₀ | CC₅₀ | Selectivity Index (SI) | Reference |
| H5N1 | MDCK | Effective Inhibition | Not Reported | Not Reported | [1] |
EC₅₀ (50% effective concentration), CC₅₀ (50% cytotoxic concentration), SI (Selectivity Index = CC₅₀/EC₅₀)
Table 2: In Vitro Efficacy of Oseltamivir against Influenza A Virus
| Influenza A Strain | Cell Line | EC₅₀ | CC₅₀ | Selectivity Index (SI) | Reference |
| 2009 H1N1 (reference) | Not Specified | 0.41 µM | Not Reported | Not Reported | [2][3] |
| Seasonal H1N1 (2023) | Not Specified | >100-fold higher than reference | Not Reported | Not Reported | [2][3][4] |
| A/N9 | MDCK | 5 nM (as oseltamivir carboxylate) | Not Reported | Not Reported | |
| WSN/33 | MDCK | Not Reported | Not Reported | >1000 |
EC₅₀ (50% effective concentration), CC₅₀ (50% cytotoxic concentration), SI (Selectivity Index = CC₅₀/EC₅₀)
Experimental Protocols
The determination of in vitro antiviral efficacy typically follows a standardized workflow. The most common assays cited are the plaque reduction assay and the cell viability (MTT) assay.
Plaque Reduction Assay
This assay is a functional assay that measures the ability of a drug to inhibit the production of infectious virus particles.
-
Cell Seeding: A confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in multi-well plates.
-
Virus Infection: The cell monolayer is infected with a known concentration of influenza A virus for a defined period to allow for viral adsorption.
-
Drug Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the antiviral drug.
-
Incubation: The plates are incubated for a period that allows for the formation of visible plaques (localized areas of cell death).
-
Plaque Visualization and Counting: The cell monolayer is stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the presence of the drug is compared to the number in the absence of the drug.
-
EC₅₀ Determination: The EC₅₀ value, the concentration of the drug that reduces the number of plaques by 50%, is calculated.
Cell Viability (MTT) Assay
This assay measures the ability of a drug to protect cells from the cytopathic effect (CPE) of the virus.
-
Cell Seeding: MDCK cells are seeded in 96-well plates.
-
Virus Infection and Drug Treatment: Cells are infected with influenza A virus and simultaneously treated with serial dilutions of the antiviral compound.
-
Incubation: The plates are incubated until CPE is observed in the untreated, virus-infected control wells.
-
MTT Addition: Thiazolyl Blue Tetrazolium Bromide (MTT) is added to each well and incubated. Viable cells will reduce the MTT to a purple formazan product.
-
Signal Measurement: The formazan is solubilized, and the absorbance is measured at 560 nm.
-
EC₅₀ and CC₅₀ Determination: The EC₅₀ is the drug concentration that results in a 50% protection of the cells from virus-induced death. The CC₅₀ is determined in parallel on uninfected cells to measure the drug's cytotoxicity.[2]
Visualization of Experimental Workflow and Mechanisms of Action
Conclusion
Both this compound and Oseltamivir demonstrate inhibitory activity against influenza A viruses in vitro, albeit through different mechanisms of action. Oseltamivir's efficacy as a neuraminidase inhibitor is well-documented, though the emergence of resistant strains is a growing concern.[2][3][4] this compound presents a broader-spectrum approach by targeting viral RNA synthesis.[5] The lack of direct comparative in vitro studies underscores the need for further research to quantitatively assess the relative potency and cytotoxicity of these two antivirals under standardized conditions. Such studies would be invaluable for guiding future drug development efforts and clinical decision-making in the treatment of influenza A infections.
References
- 1. Evaluation of the Efficacy of Riamilovir and Oseltamivir Combination on the Experimental Model of Mice Influenza Infection | Falynskova | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 2. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the efficacy of this compound versus oseltamivir in management of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic effects of Triazavirin and Favipiravir on SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two antiviral agents, Triazavirin and Favipiravir, that have been investigated for their efficacy against SARS-CoV-2. As direct synergistic studies are currently unavailable, this document focuses on a side-by-side comparison of their individual properties, supported by preclinical and clinical data. A discussion on the potential for synergistic effects is included based on their proposed mechanisms of action and findings from combination therapies of Favipiravir with other antiviral drugs.
Overview and Mechanism of Action
Both this compound and Favipiravir are broad-spectrum antiviral drugs that have been evaluated for the treatment of COVID-19. Their primary proposed target is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses like SARS-CoV-2.
This compound , a Russian-developed antiviral, is a synthetic analogue of the purine nucleoside guanine. Its precise mechanism of action against SARS-CoV-2 is still a subject of ongoing research. In silico studies suggest that this compound may inhibit viral RNA synthesis by targeting the RdRp.[1][2] Another potential target that has been proposed is the 3C-like protease (3CLpro), an enzyme crucial for viral polyprotein processing.[2]
Favipiravir , developed in Japan, is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP). Favipiravir-RTP acts as a purine analogue and is incorporated into the nascent viral RNA strand by the RdRp. This incorporation is believed to exert its antiviral effect through two main mechanisms: chain termination, which prematurely halts RNA synthesis, and lethal mutagenesis, where the accumulation of mutations in the viral genome leads to non-viable viral progeny.[3][4]
Preclinical Data: In Vitro and In Vivo Studies
In Vitro Efficacy
| Parameter | This compound | Favipiravir |
| Cell Lines Used | Vero E6 | Vero E6, Huh7 |
| Reported EC50 * | Data not consistently reported in peer-reviewed literature for SARS-CoV-2. | 61.88 µM to >100 µM in Vero E6 cells.[5] |
| Reported CC50 | Data not consistently reported. | >400 µM in Vero E6 cells.[5] |
| Selectivity Index (SI) | Data not consistently reported. | >6.46 in Vero E6 cells.[5] |
*EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. **CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a culture. ***Selectivity Index (SI) is the ratio of CC50 to EC50 and indicates the therapeutic window of a drug.
In Vivo Efficacy (Syrian Hamster Model)
| Parameter | This compound | Favipiravir |
| Dosage | 20 mg/kg, intraperitoneally, daily from day 3 to 7 post-infection.[2] | Low to high doses (e.g., 200 mg/kg, twice daily). |
| Effect on Viral Load | Enhanced the rate of virus elimination from lung tissue by nearly 2-fold and shortened the elimination half-life by approximately 1 day.[1] | High doses significantly reduced infectious virus titers in the lungs. |
| Clinical Outcome | Not detailed. | High doses markedly improved lung histopathology. |
Clinical Data
Clinical trials for both this compound and Favipiravir in COVID-19 patients have yielded varied results. Direct head-to-head comparative trials are limited.
This compound Clinical Trial Outcomes
| Study Design | Number of Patients | Key Findings | Reference |
| Randomized, double-blind, placebo-controlled pilot trial | 52 (26 this compound, 26 placebo) | No significant difference in time to clinical improvement (median 7 days vs. 12 days, p=0.2). Higher rate of pulmonary infection absorption (50% vs. 26.1%).[6][7][8] | Wu et al. |
| Comparative study vs. Oseltamivir | 80 (40 this compound, 40 Oseltamivir) | Shorter hospital stay for this compound group (6.1 days vs. 8.4 days). At the end of treatment, 15% in the this compound group and 20% in the Oseltamivir group tested positive for SARS-CoV-2 via PCR.[9] | Al-kuraishy et al. |
| Observational study | 120 (mild to moderate COVID-19) | After 10 days of monotherapy (750 mg/day), 97.5% of patients showed positive clinical dynamics.[1] | Various Russian studies |
Favipiravir Clinical Trial Outcomes
| Study Design | Number of Patients | Key Findings | Reference |
| Systematic review and meta-analysis | Multiple studies | Higher rate of viral clearance at day 5 (RR = 1.60, p = 0.02) compared to standard of care. Shorter time to clinical improvement (MD = -1.18 days, p = 0.05).[10] | Hassanipour et al. |
| Randomized, double-blind, placebo-controlled trial | 231 (112 Favipiravir, 119 placebo) | No significant difference in time to viral clearance between the two groups (median 10 days vs. 8 days).[11] | Al-Qahtani et al. |
| Randomized, double-blind, 2x2 factorial placebo-controlled trial | 240 | No significant reduction in viral load at day 5 compared to placebo. More participants had undetectable virus at Day 5 in the favipiravir arm compared to placebo only (46.3% versus 26.9%).[12] | FLARE trial |
Experimental Protocols
In Vitro Antiviral Assay (General Protocol)
A common method to assess the in vitro antiviral activity of compounds against SARS-CoV-2 is the cytopathic effect (CPE) inhibition assay or viral yield reduction assay.
-
Cell Culture: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
Drug Preparation: The antiviral drug (this compound or Favipiravir) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the cell culture medium.
-
Virus Infection: The cell monolayers are infected with a known titer of a SARS-CoV-2 isolate.
-
Treatment: Immediately after infection, the virus-containing medium is removed, and the cells are treated with the different concentrations of the antiviral drug. A no-drug control (virus only) and a no-virus control (cells only) are included.
-
Incubation: The plates are incubated for a period of 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assessment of Antiviral Activity:
-
CPE Inhibition Assay: The percentage of cell viability is determined using a colorimetric assay (e.g., MTT or neutral red uptake) to measure the inhibition of virus-induced cell death. The EC50 is calculated from the dose-response curve.
-
Viral Yield Reduction Assay: The supernatant from each well is collected, and the amount of viral RNA is quantified using quantitative reverse transcription-polymerase chain reaction (qRT-PCR). The reduction in viral RNA copies in treated wells compared to the untreated control is used to determine the EC50.
-
-
Cytotoxicity Assay: In parallel, the same concentrations of the drug are added to uninfected cells to determine the CC50.
In Vivo Syrian Hamster Model (General Protocol)
The Syrian hamster is a widely used animal model for studying SARS-CoV-2 infection as it recapitulates many aspects of mild to moderate human disease.
-
Animal Housing and Acclimatization: Female Syrian hamsters (6-8 weeks old) are housed in biosafety level 3 (BSL-3) facilities and allowed to acclimatize.
-
Infection: Hamsters are intranasally inoculated with a defined dose of a SARS-CoV-2 isolate under anesthesia.
-
Treatment:
-
Prophylactic regimen: Treatment with the antiviral drug (e.g., administered orally or intraperitoneally) starts before or at the time of infection.
-
Therapeutic regimen: Treatment begins at a specified time point after infection (e.g., 1 day post-infection).
-
-
Monitoring: Animals are monitored daily for clinical signs of disease, including weight loss and changes in activity.
-
Sample Collection and Analysis: At predetermined time points post-infection, animals are euthanized.
-
Lungs: A portion of the lung tissue is collected for viral load quantification by qRT-PCR and for histopathological analysis to assess lung damage.
-
Blood: Plasma is collected to measure drug concentrations (pharmacokinetics).
-
-
Data Analysis: The viral load in the lungs of treated animals is compared to that in the vehicle-treated control group to determine the antiviral efficacy. Lung pathology scores are also compared.
Signaling Pathways and Experimental Workflows
Proposed Antiviral Mechanism of Action
Caption: Proposed mechanism of action for this compound and Favipiravir targeting the SARS-CoV-2 RdRp.
Experimental Workflow for In Vitro Antiviral Testing
Caption: General workflow for determining the in vitro antiviral efficacy of a compound against SARS-CoV-2.
Discussion on Potential Synergistic Effects
While no studies have directly investigated the synergistic effects of this compound and Favipiravir against SARS-CoV-2, their proposed mechanisms of action suggest a potential for enhanced antiviral activity if used in combination. Both drugs are thought to target the viral RdRp, and combining two agents that act on the same essential enzyme could be a strategy to increase efficacy and overcome potential drug resistance.
A study on the combination of Favipiravir and Molnupiravir, another nucleoside analogue that targets the RdRp, in a SARS-CoV-2 hamster infection model provides a relevant parallel. This study found that the combination of suboptimal doses of both drugs resulted in a marked potentiation of antiviral efficacy, with a significant reduction in infectious virus titers in the lungs. The enhanced effect was attributed to an increased frequency of mutations in the viral genome, suggesting a synergistic effect on lethal mutagenesis.
Given that this compound is also a nucleoside analogue proposed to inhibit the RdRp, a similar synergistic interaction with Favipiravir is plausible. A combination therapy could potentially lead to:
-
Increased Inhibition of Viral Replication: By targeting the RdRp through potentially different binding sites or mechanisms of incorporation, the combination could more effectively shut down viral RNA synthesis.
-
Enhanced Lethal Mutagenesis: If both drugs are incorporated into the viral RNA, they could synergistically increase the mutation rate beyond the threshold for viral viability.
-
Lower Effective Doses: A synergistic effect might allow for the use of lower doses of each drug, potentially reducing the risk of dose-dependent side effects.
However, it is also important to consider the possibility of antagonistic interactions or overlapping toxicities. Therefore, dedicated preclinical studies are essential to evaluate the safety and efficacy of a this compound and Favipiravir combination before any clinical consideration.
Conclusion
This compound and Favipiravir are both promising oral antiviral candidates for the treatment of COVID-19, with preclinical and clinical data supporting their activity against SARS-CoV-2. Favipiravir has a more clearly elucidated mechanism of action involving the inhibition of the viral RdRp through chain termination and lethal mutagenesis. The mechanism of this compound is less defined but is also thought to involve the inhibition of viral RNA synthesis.
While direct comparative data is scarce, this guide provides a summary of the available evidence to inform the research and drug development community. The potential for synergistic effects when combining these two RdRp inhibitors is a compelling hypothesis that warrants further investigation through rigorous preclinical studies. Such research will be crucial in determining whether a combination of this compound and Favipiravir could offer a more potent therapeutic option for COVID-19.
References
- 1. This compound—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Favipiravir strikes the SARS-CoV-2 at its Achilles heel, the RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Favipiravir use for SARS CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of this compound Therapy for Coronavirus Disease 2019: A Pilot Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of this compound Therapy for Coronavirus Disease 2019: A Pilot Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the efficacy of this compound versus oseltamivir in management of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The efficacy and adverse effects of favipiravir on patients with COVID-19: A systematic review and meta-analysis of published clinical trials and observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of favipiravir in adults with mild COVID-19: a randomized, double-blind, multicentre, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Favipiravir, lopinavir-ritonavir, or combination therapy (FLARE): A randomised, double-blind, 2 × 2 factorial placebo-controlled trial of early antiviral therapy in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy of Triazavirin and Neuraminidase Inhibitors: A Comparative Guide for Influenza Research
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant influenza virus strains necessitates the exploration of novel therapeutic strategies. Combination therapy, utilizing antiviral agents with different mechanisms of action, presents a promising approach to enhance efficacy, reduce the likelihood of resistance, and improve clinical outcomes. This guide provides a comprehensive comparison of the performance of a combination therapy involving Triazavirin and neuraminidase inhibitors for the treatment of influenza, supported by available experimental data.
Executive Summary
Preclinical evidence suggests that the combination of this compound, an inhibitor of viral RNA synthesis, and neuraminidase inhibitors, which block viral release from infected cells, demonstrates superior efficacy in treating influenza infections compared to monotherapy with either agent alone. An in vivo study in a mouse model of influenza has shown that this combination therapy leads to a statistically significant reduction in mortality, prevents disease-related weight loss, prolongs survival time, and more effectively suppresses viral replication in the lungs. While specific in vitro synergy data for this combination is not yet widely published, the distinct mechanisms of action of the two drug classes provide a strong rationale for their combined use.
Mechanisms of Action
A clear understanding of the individual mechanisms of action of this compound and neuraminidase inhibitors is fundamental to appreciating the rationale behind their combined use. These drugs target different essential stages of the influenza virus life cycle, creating a multi-pronged attack on the pathogen.
This compound: This antiviral agent acts as a broad-spectrum inhibitor of viral RNA synthesis. Its primary mechanism is believed to be the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication and transcription of the viral genome. By targeting this central process, this compound effectively halts the production of new viral RNA molecules, thereby preventing the assembly of new virus particles.[1]
Neuraminidase Inhibitors (e.g., Oseltamivir, Zanamivir): This class of drugs targets the viral neuraminidase (NA) enzyme, which is a glycoprotein found on the surface of the influenza virus. Neuraminidase plays a critical role in the final stage of the viral life cycle by cleaving sialic acid residues from the host cell surface, which allows for the release of newly formed progeny virions. By inhibiting NA, these drugs prevent the release of new viruses from infected cells, thus limiting the spread of the infection within the respiratory tract.[2][3]
The complementary actions of this compound and neuraminidase inhibitors—one targeting viral replication within the host cell and the other preventing the spread of newly formed viruses—provide a strong basis for their synergistic or additive effects when used in combination.
In Vivo Efficacy: A Murine Influenza Model
A key study by Falynskova et al. (2017) evaluated the efficacy of combination therapy with Riamilovir (this compound) and oseltamivir in a mouse model of influenza pneumonia. The study utilized both low and high doses of viral infection to assess the therapeutic potential of the combination.[4]
Key Findings:
-
Increased Survival: The combination of Riamilovir and oseltamivir resulted in a statistically significant reduction in animal mortality compared to the untreated control group and groups receiving either drug alone.[4]
-
Prevention of Morbidity: The combination therapy effectively prevented the loss of body weight, a key indicator of disease severity in mice, and prolonged the life expectancy of the infected animals.[4]
-
Enhanced Viral Suppression: The combination of Riamilovir and oseltamivir significantly reduced the replication of the influenza virus in the lungs of the infected mice. Notably, at a high infectious dose, the combination therapy completely suppressed viral reproduction.[4]
-
Improved Lung Pathology: Morphological analysis of the lungs revealed a therapeutic effect of the combination treatment, indicating a reduction in virus-induced lung damage.[4]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the study by Falynskova et al. (2017), comparing the effects of monotherapy and combination therapy in a murine model of influenza.
Table 1: Effect of Riamilovir (this compound) and Oseltamivir Combination on Survival Rate in Mice Infected with Influenza Virus [4]
| Treatment Group | Dose (mg/kg/day) | Survival Rate (%) |
| Control (Untreated) | - | 0 |
| Riamilovir | 12.5 | 20 |
| Riamilovir | 25 | 30 |
| Oseltamivir | 5 | 40 |
| Riamilovir + Oseltamivir | 12.5 + 5 | 80 |
| Riamilovir + Oseltamivir | 25 + 5 | 90 |
Table 2: Effect of Riamilovir (this compound) and Oseltamivir Combination on Lung Viral Titer in Mice Infected with Influenza Virus [4]
| Treatment Group | Dose (mg/kg/day) | Viral Titer (log10 EID50/ml) - Low Dose Infection | Viral Titer (log10 EID50/ml) - High Dose Infection |
| Control (Untreated) | - | 4.5 | 5.8 |
| Riamilovir | 12.5 | 3.2 | 4.1 |
| Riamilovir | 25 | 2.8 | 3.5 |
| Oseltamivir | 5 | 2.5 | 3.1 |
| Riamilovir + Oseltamivir | 12.5 + 5 | 1.5 | Not Detected |
| Riamilovir + Oseltamivir | 25 + 5 | 1.2 | Not Detected |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the experimental protocols that would be employed in studies evaluating the combination therapy of this compound and neuraminidase inhibitors.
In Vitro Antiviral Assays
Objective: To determine the synergistic, additive, or antagonistic effects of this compound and neuraminidase inhibitors on influenza virus replication in cell culture.
1. Cell and Virus Culture:
- Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation and antiviral assays.
- Influenza A or B virus strains are propagated in MDCK cells to generate virus stocks with known titers (e.g., TCID50/ml or PFU/ml).
2. Cytotoxicity Assay:
- Prior to antiviral testing, the cytotoxicity of the compounds on MDCK cells is determined using assays such as the MTT or MTS assay to establish the non-toxic concentration ranges.
3. Antiviral Activity Assay (e.g., Plaque Reduction Assay or Yield Reduction Assay):
- Confluent monolayers of MDCK cells are infected with a known amount of influenza virus.
- The infected cells are then treated with serial dilutions of this compound, a neuraminidase inhibitor, or a combination of both drugs.
- After a defined incubation period, the antiviral effect is quantified by:
- Plaque Reduction Assay: Counting the number of viral plaques to determine the concentration of the drug(s) that reduces plaque formation by 50% (IC50).
- Yield Reduction Assay: Measuring the amount of virus produced in the supernatant (e.g., by TCID50 or real-time PCR) to determine the IC50.
4. Synergy Analysis:
- The interaction between the two drugs is analyzed using mathematical models such as the Loewe additivity model or the Bliss independence model, often calculated using software like MacSynergy II. This analysis determines if the combination is synergistic, additive, or antagonistic.
In Vivo Murine Influenza Model
Objective: To evaluate the therapeutic efficacy of the combination therapy in a living organism.
1. Animal Model:
- BALB/c mice are a commonly used strain for influenza research due to their susceptibility to the virus.
2. Virus Infection:
- Mice are anesthetized and intranasally inoculated with a specific dose of a mouse-adapted influenza virus strain. The dose is often calibrated to be a lethal dose (e.g., 5 MLD50) to assess the impact on survival.
3. Drug Administration:
- Treatment with this compound (Riamilovir), oseltamivir, or the combination is initiated at a specified time point relative to infection (e.g., 24 hours post-infection) and administered for a defined period (e.g., 5 days). The drugs are typically administered orally via gavage.
4. Efficacy Evaluation:
- Survival and Morbidity: Mice are monitored daily for survival and body weight changes for a period of 14-21 days post-infection.
- Lung Viral Titer: On specific days post-infection (e.g., day 3 or 5), a subset of mice from each group is euthanized, and their lungs are harvested to determine the viral load using methods such as TCID50 assay or real-time PCR.
- Lung Pathology: Lungs are also collected for histopathological examination to assess the extent of inflammation and tissue damage.
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Influenza virus life cycle and targets of antiviral drugs.
Caption: In vivo experimental workflow for efficacy testing.
Conclusion
The combination of this compound and neuraminidase inhibitors represents a compelling strategy for the treatment of influenza. The available in vivo data strongly supports the enhanced efficacy of this combination therapy over monotherapy, as evidenced by improved survival, reduced morbidity, and more effective viral clearance in a preclinical model. The distinct and complementary mechanisms of action provide a solid scientific rationale for this approach. Further in vitro studies are warranted to precisely quantify the synergistic potential of this combination against a broader range of influenza virus strains, including those with reduced susceptibility to existing antivirals. For drug development professionals, these findings highlight a promising avenue for developing more robust and effective anti-influenza therapeutics.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Influenza virus neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Efficacy of Riamilovir and Oseltamivir Combination on the Experimental Model of Mice Influenza Infection | Falynskova | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
A Comparative Analysis of Triazavirin and Remdesivir as Viral RNA-Dependent RNA Polymerase Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise mechanisms and inhibitory potencies of antiviral agents is paramount. This guide provides a detailed comparison of the RNA-dependent RNA polymerase (RdRp) inhibition activity of two antiviral compounds: Triazavirin (Riamilovir) and Remdesivir.
While both molecules have been investigated for their antiviral properties, the depth of scientific evidence for their direct interaction with and inhibition of viral RdRp varies significantly. Remdesivir has been extensively studied, with a well-documented mechanism of action, whereas the direct effect of this compound on RdRp remains largely based on computational modeling and structural analogy, lacking direct experimental biochemical confirmation.
Mechanism of Action and Potency
Remdesivir , a prodrug of an adenosine nucleotide analog, has a clearly defined mechanism of action against viral RdRp.[1][2] Upon entering the host cell, it is metabolized into its active triphosphate form, remdesivir triphosphate (RTP).[2][3] This active form mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the RdRp.[1][2][4] Following incorporation, Remdesivir induces delayed chain termination, effectively halting viral RNA synthesis.[1][5][6] This mechanism has been structurally elucidated through cryo-electron microscopy, providing a detailed view of how the drug stalls the polymerase.[1][5]
This compound , a synthetic nucleoside analog with a structure similar to guanine, is proposed to inhibit viral RNA synthesis by targeting the RdRp.[1][7][8] However, its precise mechanism of action is still considered controversial, and as of now, there are no published experimental biochemical studies that definitively demonstrate its direct inhibitory activity on the RdRp of viruses like SARS-CoV-2 or influenza.[1][9] The hypothesis for its function as an RdRp inhibitor is primarily based on in silico molecular modeling studies and its structural resemblance to natural nucleotides.[1][9] Some research also suggests that this compound might exert its antiviral effects through other mechanisms, such as targeting viral hemagglutinin.[1][9]
Quantitative Comparison of RdRp Inhibition
The following table summarizes the available quantitative data for the RdRp inhibition activity of Remdesivir. Due to the lack of direct biochemical assays, no comparable experimental data for this compound is available.
| Compound | Target Virus/Enzyme | Assay Type | Metric | Value | Reference |
| Remdesivir (as RTP) | MERS-CoV RdRp | Biochemical | IC50 | 0.025 µM | [10] |
| Remdesivir (as RTP) | SARS-CoV RdRp | Biochemical | IC50 | 0.069 µM | [10] |
| Remdesivir | SARS-CoV-2 (in Vero E6 cells) | Cell-based | EC50 | 0.77 µM | [10] |
| Remdesivir (as RTP) | Flavivirus RdRps | Biochemical | IC50 | 100s of nM to single-digit µM | |
| This compound | Not Available | Not Available | Not Available | No experimental data available | [1][9] |
Experimental Protocols
The inhibitory activity of a compound against a viral RdRp is typically determined using in vitro biochemical assays. A common method is the primer extension assay, which can be monitored using various detection methods, including fluorescence or radioactivity.
Fluorometric RdRp Inhibition Assay Protocol
This assay measures the synthesis of a double-stranded RNA (dsRNA) product by the RdRp enzyme. The amount of dsRNA produced is quantified using a fluorescent dye that specifically intercalates with dsRNA.
-
Reaction Setup: A reaction mixture is prepared in a 96-well plate containing a reaction buffer (e.g., 20 mM Tris-HCl, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01% Triton-X 100), a defined RNA template-primer, and the four natural nucleoside triphosphates (ATP, GTP, CTP, UTP).
-
Compound Incubation: The test compounds (e.g., Remdesivir triphosphate or this compound) are added to the wells at various concentrations. A control with no inhibitor is also included.
-
Enzyme Addition: The purified viral RdRp enzyme complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8) is added to initiate the RNA synthesis reaction.
-
Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow for RNA polymerization.
-
Detection: A dsRNA-specific fluorescent dye (e.g., QuantiFluor dsRNA dye) is added to each well.
-
Data Acquisition: The fluorescence intensity is measured using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the control. The IC50 value, which is the concentration of the inhibitor required to reduce RdRp activity by 50%, is then determined by fitting the data to a dose-response curve.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the proposed mechanism of RdRp inhibition and a typical experimental workflow.
Caption: Mechanism of RdRp inhibition by Remdesivir.
Caption: Workflow of a fluorometric RdRp inhibition assay.
Conclusion
References
- 1. This compound—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. esmed.org [esmed.org]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities | Springer Nature Experiments [experiments.springernature.com]
- 9. rdw.rowan.edu [rdw.rowan.edu]
- 10. Potential RNA-dependent RNA polymerase (RdRp) inhibitors as prospective drug candidates for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Between Triazavirin and Other Polymerase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant viral strains poses a significant challenge to antiviral therapy. Understanding the potential for cross-resistance between antiviral agents that target the same viral enzyme is crucial for developing robust treatment strategies and anticipating therapeutic failures. This guide provides a comparative overview of Triazavirin and other prominent polymerase inhibitors, focusing on their mechanisms of action and known resistance profiles.
This compound is a broad-spectrum antiviral compound developed in Russia, reported to be effective against a range of RNA viruses, including influenza A and B, tick-borne encephalitis virus, and West Nile virus.[1][2] Its proposed mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[3][4] This mode of action places this compound in the same class as other well-known polymerase inhibitors such as Favipiravir and Remdesivir.
Disclaimer: To date, publicly available scientific literature lacks direct experimental studies investigating cross-resistance between this compound and other polymerase inhibitors. Therefore, this guide provides a comparison based on the individual characteristics and known resistance mechanisms of each drug.
Mechanism of Action and Antiviral Spectrum
The primary target of this compound is believed to be the viral RdRp, leading to the inhibition of viral RNA synthesis.[3][4] Some studies suggest that this compound may act as a nucleoside/nucleotide analogue, although its exact mechanism is still a subject of some debate.[5] The drug exhibits a broad spectrum of activity against various RNA viruses.[1][2]
Table 1: Comparison of Polymerase Inhibitors
| Feature | This compound | Favipiravir | Remdesivir |
| Primary Target | RNA-dependent RNA polymerase (RdRp) (proposed)[3][5] | RNA-dependent RNA polymerase (RdRp)[6][7] | RNA-dependent RNA polymerase (RdRp)[8] |
| Mechanism | Inhibition of viral RNA synthesis[3][4] | Chain termination and/or lethal mutagenesis[6][7] | Delayed chain termination of viral RNA synthesis[8] |
| Antiviral Spectrum | Broad-spectrum against various RNA viruses (e.g., Influenza, Tick-borne encephalitis)[1][2] | Broad-spectrum against various RNA viruses (e.g., Influenza, Ebola, SARS-CoV-2)[6][7] | Broad-spectrum against various RNA viruses (e.g., Coronaviruses, Ebola)[8] |
| Known Resistance Mutations | No specific resistance mutations have been published in peer-reviewed literature. | Influenza Virus: K229R in PB1 subunit (often with compensatory P653L in PA subunit)[6][7][9][10] | SARS-CoV-2: V166A, N198S, S759A, V792I, C799F/R in nsp12 (RdRp)[8] |
Resistance Profiles
While no specific resistance mutations to this compound have been documented in the available literature, studies on other polymerase inhibitors have identified key mutations that confer resistance.
Favipiravir Resistance: In influenza virus, resistance to Favipiravir has been associated with a key mutation, K229R, in the PB1 subunit of the RdRp.[6][7][9][10] This mutation often comes with a fitness cost to the virus, which can be compensated for by a secondary mutation, P653L, in the PA subunit.[6][9]
Remdesivir Resistance: For SARS-CoV-2, several mutations in the nsp12 protein (the RdRp) have been shown to confer resistance to Remdesivir. These include V166A, N198S, S759A, V792I, and C799F/R.[8] These mutations can reduce the incorporation of the active form of Remdesivir into the growing RNA chain.
The absence of published data on this compound resistance makes it impossible to predict the likelihood of cross-resistance. However, if this compound interacts with a region of the RdRp that is distinct from the binding sites of Favipiravir or Remdesivir, the probability of cross-resistance might be lower. Conversely, if the binding sites overlap, mutations conferring resistance to one drug could potentially reduce the efficacy of the other.
Experimental Protocols for Assessing Cross-Resistance
The following is a generalized protocol for selecting and characterizing antiviral resistance in vitro, which can be adapted to study cross-resistance between polymerase inhibitors.
1. In Vitro Selection of Resistant Virus:
-
Objective: To generate viral strains with reduced susceptibility to an antiviral agent.
-
Methodology:
-
Infect a suitable cell culture with the wild-type virus.
-
Culture the infected cells in the presence of a sub-optimal concentration of the antiviral drug (e.g., a concentration that inhibits viral replication by 50-90%).
-
Harvest the virus from the supernatant after observing cytopathic effects or at a set time point.
-
Use the harvested virus to infect fresh cells, gradually increasing the concentration of the antiviral drug in subsequent passages.
-
Continue this serial passage until a viral population that can replicate efficiently in the presence of high drug concentrations is obtained.
-
2. Phenotypic Characterization of Resistant Virus:
-
Objective: To quantify the level of resistance.
-
Methodology (e.g., Plaque Reduction Assay):
-
Seed susceptible cells in multi-well plates.
-
Prepare serial dilutions of the wild-type and the selected resistant virus.
-
Infect the cell monolayers with the viral dilutions.
-
Overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the antiviral drugs to be tested (the selecting drug and the drugs for cross-resistance assessment).
-
Incubate until plaques are visible.
-
Stain the cells and count the plaques.
-
Calculate the IC50 (the drug concentration that inhibits 50% of plaque formation) for each virus and drug combination.
-
The fold-change in resistance is calculated by dividing the IC50 of the resistant virus by the IC50 of the wild-type virus.
-
3. Genotypic Characterization:
-
Objective: To identify the genetic mutations responsible for resistance.
-
Methodology:
-
Extract viral RNA from both the wild-type and resistant virus populations.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the gene encoding the target protein (e.g., the RdRp).
-
Sequence the amplified gene to identify any mutations that are present in the resistant virus but not in the wild-type.
-
Visualizations
Below are diagrams illustrating the proposed mechanism of action of polymerase inhibitors and a general workflow for studying antiviral resistance.
Caption: Proposed mechanism of action of polymerase inhibitors like this compound, targeting the viral RNA-dependent RNA polymerase (RdRp) to block viral replication.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound-A Novel Effective Antiviral Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of resistance to favipiravir in influenza. [repository.cam.ac.uk]
- 7. pnas.org [pnas.org]
- 8. Mutations in the SARS-CoV-2 RNA-dependent RNA polymerase confer resistance to remdesivir by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of resistance to favipiravir in influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanism of resistance to favipiravir in influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
Triazavirin's In Vivo Efficacy in Influenza: A Comparative Analysis in Mouse Models
For researchers and drug development professionals, this guide provides an objective comparison of Triazavirin's in vivo efficacy against influenza virus in mouse models, benchmarked against established antiviral agents: Oseltamivir, Zanamivir, and Favipiravir. The following sections detail the experimental data, protocols, and mechanisms of action to support further research and development in influenza therapeutics.
Comparative Efficacy of Antiviral Agents
The in vivo efficacy of this compound has been evaluated in multiple studies using mouse models of influenza, with key performance indicators being survival rate, reduction in lung viral titers, and mitigation of weight loss. This section summarizes the quantitative data from these studies and compares it with the performance of Oseltamivir, Zanamivir, and Favipiravir under similar experimental conditions.
Survival Rate
| Antiviral Agent | Influenza Strain | Dosage | Treatment Regimen | Survival Rate (%) |
| This compound | A/California/04/2009 (H1N1)pdm09 | 25 mg/kg/day | - | 60%[1][2] |
| This compound | Influenza A/CA/04/09 + S. aureus | 50-100 mg/kg/day | - | 67-75%[2] |
| Oseltamivir | Mouse-adapted A/California/04/2009 (H1N1) | 50 mg/kg/day | Daily oral administration | 100% (compared to 0% in control)[3] |
| Oseltamivir | Oseltamivir-resistant H1N1 | 10 mg/kg/day | Orally for 5 days post-infection | - (Used as a control for a different therapeutic)[4] |
| Zanamivir | Influenza A/PR/8/34 | 2 mg/kg/day | Daily intranasal treatment | - (Study focused on lung damage and inflammation)[5] |
| Favipiravir | B/Brisbane/60/2008 | 250 mg/kg/day | Twice daily for 5 or 10 days | 75%[6] |
| Favipiravir | Pandemic A/California/04/2009 (H1N1) | 100 mg/kg/day | Twice daily for 5 days | 100%[7] |
Lung Viral Titer Reduction
| Antiviral Agent | Influenza Strain | Dosage | Treatment Regimen | Viral Titer Reduction |
| This compound | A/California/04/2009 (H1N1)pdm09 | 25 mg/kg/day | - | Significant reduction[1][2] |
| This compound | Influenza A/CA/04/09 + S. aureus | 50-100 mg/kg/day | - | 2.2-3.0 log10 TCID50/ml reduction[1] |
| Oseltamivir | Mouse-adapted A/California/04/2009 (H1N1) | 50 mg/kg/day | Daily oral administration | 100-fold reduction[3] |
| Zanamivir | Influenza A Virus | 1.56-12.5 mg/kg | Single intranasal dose 51h prior to infection | 90.83-99.13% reduction[8] |
| Favipiravir | Various influenza strains | - | - | Dose-dependent reduction[9] |
Body Weight Loss
| Antiviral Agent | Influenza Strain | Dosage | Treatment Regimen | Effect on Weight Loss |
| This compound | A/California/04/2009 (H1N1)pdm09 | 25 mg/kg/day | - | Prevented weight loss[1][2] |
| Oseltamivir | Mouse-adapted A/California/04/2009 (H1N1) | 50 mg/kg/day | Daily oral administration | Did not significantly prevent weight loss compared to Ribavirin[3] |
| Zanamivir | Influenza A/PR/8/34 | 2 mg/kg/day | Daily intranasal treatment | Less weight loss compared to untreated mice[5] |
| Favipiravir | Pandemic A/California/04/2009 (H1N1) | 20 mg/kg/day in combination with Peramivir | Twice daily for 5 days | Improved body weight relative to either compound alone[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. The following are generalized protocols based on the cited literature for evaluating antiviral efficacy in mouse models of influenza.
General In Vivo Influenza Mouse Model Protocol
A standardized workflow is essential for ensuring the reproducibility of in vivo studies.
1. Animal Models and Husbandry:
-
Species/Strain: BALB/c or C57BL/6 mice are commonly used.[1][10]
-
Age/Weight: Typically 6-8 weeks old, weighing 18-20g.
-
Housing: Housed in BSL-2 facilities with ad libitum access to food and water. A quarantine and acclimatization period of at least one week is recommended.
2. Virus Strains and Inoculation:
-
Virus: Various influenza A and B strains are used, including A/California/04/2009 (H1N1), A/PR/8/34, and B/Brisbane/60/2008.[1][6]
-
Inoculation: Mice are anesthetized (e.g., with isoflurane) and intranasally inoculated with a specific viral dose (e.g., 50% lethal dose, LD50) in a small volume (e.g., 30-50 µL) of sterile phosphate-buffered saline (PBS).[4]
3. Drug Administration:
-
This compound: Typically administered orally or intraperitoneally at doses ranging from 25 to 100 mg/kg/day.[1]
-
Oseltamivir: Administered orally by gavage, with common doses being 10-50 mg/kg/day, often given twice daily for 5 days.[3][11]
-
Zanamivir: Administered intranasally in doses ranging from 1 to 10 mg/kg/day.[5]
-
Favipiravir: Administered orally, with doses ranging from 20 to 250 mg/kg/day, typically in a twice-daily regimen for 5-10 days.[6][7]
-
Treatment Initiation: Treatment protocols vary, with some studies initiating treatment as early as 4 hours post-infection or as late as 24-48 hours post-infection.[7][11]
4. Endpoint Measurements:
-
Survival: Monitored daily for a specified period (e.g., 14-21 days).
-
Body Weight: Measured daily as an indicator of morbidity.
-
Lung Viral Titer: Lungs are harvested at specific time points post-infection, homogenized, and viral titers are determined using methods like plaque assays or TCID50 assays on MDCK cells.[12][13]
-
Histopathology: Lung tissues may be collected for histopathological analysis to assess inflammation and tissue damage.
Mechanisms of Action and Signaling Pathways
The antiviral agents discussed in this guide employ distinct mechanisms to inhibit influenza virus replication. This compound and Favipiravir are RNA-dependent RNA polymerase (RdRp) inhibitors, while Oseltamivir and Zanamivir are neuraminidase inhibitors.
RNA-Dependent RNA Polymerase (RdRp) Inhibition
This compound and Favipiravir interfere with the viral replication process by targeting the RdRp enzyme, which is essential for transcribing and replicating the viral RNA genome.
References
- 1. Effect of triazavirine on the outcome of a lethal influenza infection and secondary bacterial pneumonia following influenza in mice – ScienceOpen [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of ribavirin and oseltamivir in reducing mortality and lung injury in mice infected with mouse adapted A/California/04/2009 (H1N1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Therapeutically Active Minibody Exhibits an Antiviral Activity in Oseltamivir-Resistant Influenza-Infected Mice via Direct Hydrolysis of Viral RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zanamivir Diminishes Lung Damage in Influenza A Virus-infected Mice by Inhibiting Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing T-705 (favipiravir) treatment of severe influenza B virus infection in the immunocompromised mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemoprophylaxis of Influenza A Virus Infections, with Single Doses of Zanamivir, Demonstrates that Zanamivir Is Cleared Slowly from the Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. A Pharmacologically Immunosuppressed Mouse Model for Assessing Influenza B Virus Pathogenicity and Oseltamivir Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
A Comparative Guide to the Pharmacokinetic and Pharmacodynamic Modeling of Triazavirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Triazavirin with two other broad-spectrum antiviral agents, Favipiravir and Umifenovir. The information is intended to support research and development efforts by offering a consolidated resource on their absorption, distribution, metabolism, and excretion (ADME), alongside their mechanisms of action.
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic parameters of this compound, Favipiravir, and Umifenovir are summarized below. These values are crucial for determining appropriate dosing regimens and understanding the exposure of the drugs in the body.
| Parameter | This compound | Favipiravir | Umifenovir |
| Maximum Plasma Concentration (Cmax) | 4.8 µg/mL[1] | 5.97 - 64.56 µg/mL[2][3][4] | ~2.14 µg/mL (4.1 µM)[5][6] |
| Time to Maximum Plasma Concentration (Tmax) | 1 - 1.5 h[1] | 0.5 - 1.5 h[2][4] | Not explicitly stated |
| Area Under the Curve (AUC) | 12.8 µg·h/mL[1] | 13.3 - 446.1 µg·h/mL[3][4] | Not explicitly stated |
| Half-life (t1/2) | Not explicitly stated | 1.25 - 5.6 h[3][4] | Not explicitly stated |
| Bioavailability | Not explicitly stated | ~94%[2] | Not explicitly stated |
| Protein Binding | Not explicitly stated | 54%[2] | Not explicitly stated |
Note: The pharmacokinetic parameters for Favipiravir can exhibit significant variability depending on the dosing regimen and patient population. The values for this compound and Umifenovir are less comprehensively reported in the available literature.
Pharmacodynamic Mechanisms: A Tale of Three Antivirals
While all three drugs exhibit broad-spectrum antiviral activity, their mechanisms of action differ significantly, providing distinct therapeutic strategies.
This compound: Inhibiting Viral Replication and Modulating Immunity
This compound's primary mechanism of action is the inhibition of viral RNA synthesis.[7] As a guanosine nucleotide analog, it is believed to be incorporated into the nascent viral RNA chain, leading to premature termination and halting viral replication.[7] The drug targets the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[7]
Beyond its direct antiviral effects, this compound has been suggested to possess immunomodulatory properties, potentially by enhancing the production of interferons, which are key signaling proteins in the innate immune response against viral infections.[7]
Favipiravir: A Potent Inhibitor of Viral RNA-Dependent RNA Polymerase
Similar to this compound, Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA replication.[8] Its broad-spectrum activity is attributed to its ability to be recognized as a purine nucleotide by the RdRp of various RNA viruses.[8]
Umifenovir: A Dual-Action Agent Targeting Viral Entry and Host Response
Umifenovir employs a distinct dual mechanism of action. Its primary and most well-characterized effect is the inhibition of viral entry into host cells.[9] It is thought to achieve this by targeting the hemagglutinin (HA) protein of influenza viruses, preventing the fusion of the viral envelope with the host cell's endosomal membrane.[9]
In addition to this direct antiviral action, Umifenovir exhibits immunomodulatory effects.[10] It has been shown to induce interferon production and stimulate the phagocytic activity of macrophages.[10] More specifically, recent studies suggest that Umifenovir can epigenetically target and downregulate the IL-10 pathway by interfering with the p38-MAPK signaling pathway, which some viruses may exploit to promote their replication.[11][12]
Visualizing the Mechanisms of Action
To better understand the complex biological processes involved, the following diagrams illustrate the key signaling pathways and workflows.
Caption: A typical workflow for a pharmacokinetic study.
Caption: Dual antiviral mechanism of this compound.
Caption: Dual antiviral mechanism of Umifenovir.
Experimental Protocols: A Guide to Key Assays
Reproducible and reliable experimental data are the cornerstone of drug development. This section outlines the methodologies for key pharmacokinetic and pharmacodynamic assays.
Pharmacokinetic Analysis: Quantification in Human Plasma
Objective: To determine the concentration of the antiviral drug in human plasma over time.
Methodology: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Favipiravir [1][13]
-
Sample Preparation:
-
To a plasma sample, add a protein precipitating agent (e.g., methanol or a zinc sulfate solution).[13][14]
-
Vortex the mixture to ensure thorough mixing and protein precipitation.[14]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.[14] An internal standard (e.g., raltegravir or acyclovir) is added to the sample before or after precipitation to correct for variations in extraction and injection.[13][15]
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Phenomenex Kinetex® C18, 150 × 4.6 mm, 5 µm) is typically used.[13]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water with 0.08% aqueous ammonia) and an organic solvent (e.g., acetonitrile with the same additives) is used to separate the analyte from other plasma components.[13]
-
Flow Rate: A typical flow rate is around 1 mL/min.[15]
-
Detection: The concentration of Favipiravir is quantified by measuring its absorbance at a specific wavelength (e.g., 323 nm) using a UV detector.[13]
-
Methodology: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Umifenovir [16][17]
-
Sample Preparation:
-
UPLC-MS/MS Conditions:
-
Column: A high-resolution column such as an Acquity BEH C18 column is used for rapid separation.[16]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 15 mM ammonium acetate) is commonly employed.[16]
-
Ionization: Electrospray ionization (ESI) in the positive mode is typically used to ionize the analyte.[16]
-
Detection: The quantification is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific parent-to-daughter ion transition (e.g., 477.05 → 279.02 for Umifenovir).[16][17]
-
Pharmacodynamic Analysis: In Vitro Antiviral Activity
Objective: To determine the efficacy of the antiviral drug in inhibiting viral replication in a cell culture model.
Methodology: Plaque Reduction Assay
-
Cell Culture: A monolayer of susceptible host cells (e.g., Vero E6 cells for many viruses) is grown in a multi-well plate.
-
Viral Infection: The cell monolayers are infected with a known amount of the virus.
-
Drug Treatment: Immediately after infection, the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the antiviral drug.
-
Incubation: The plates are incubated for a period sufficient for the virus to replicate and form visible plaques (localized areas of cell death).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the drug-treated wells is counted and compared to the number of plaques in the untreated (control) wells.
-
Data Analysis: The 50% effective concentration (EC50), which is the drug concentration that inhibits plaque formation by 50%, is calculated to determine the antiviral potency of the drug.
References
- 1. Development and Validation of HPLC-UV Method for the Determination of Favipiravir in Human Plasma | Komarov | Drug development & registration [pharmjournal.ru]
- 2. Favipiravir: A new and emerging antiviral option in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive network map of interferon gamma signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the pharmacokinetics of Favipiravir: Implications for treatment of influenza and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of umifenovir (arbidol) versus standard care on clinical outcome in patients with COVID-19: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of favipiravir in human plasma using homogeneous liquid-liquid microextraction followed by HPLC/UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 15. nano-ntp.com [nano-ntp.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Head-to-head comparison of Triazavirin and Ribavirin against tick-borne encephalitis virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the antiviral agents Triazavirin and Ribavirin against the tick-borne encephalitis virus (TBEV). The following sections detail their mechanisms of action, in vitro efficacy, and the experimental protocols utilized in key studies.
Mechanism of Action
Both this compound and Ribavirin are broad-spectrum antiviral drugs that interfere with viral RNA synthesis, albeit through different proposed mechanisms.
This compound: This synthetic azoloazine derivative is believed to primarily target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[1] By inhibiting RdRp, this compound is thought to prevent the synthesis of new viral RNA, thereby halting viral replication.[1][2] Some studies also suggest that this compound may induce the production of interferons, enhancing the host's innate immune response against the virus.[2] Another proposed, though less substantiated, mechanism for some viruses involves the inhibition of hemagglutinin.[3]
Ribavirin: As a guanosine analog, Ribavirin's antiviral activity is multifaceted.[4][5] Its primary proposed mechanisms against RNA viruses include:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis.[5][6]
-
Direct Inhibition of Viral Polymerase: Ribavirin triphosphate can be incorporated into the growing viral RNA chain by RdRp, causing chain termination.[4]
-
Lethal Mutagenesis: Incorporation of Ribavirin into the viral genome can induce mutations, leading to non-viable viral progeny, a concept known as "error catastrophe".[4][5]
-
Immunomodulation: Ribavirin can shift the immune response towards a Th1 profile, which is more effective at clearing viral infections.[5]
In Vitro Efficacy against TBEV
Direct comparative studies providing standardized metrics like EC50 (half-maximal effective concentration) are limited in the publicly available literature. However, data from separate studies allow for an evaluation of their respective activities.
Table 1: In Vitro Activity of this compound and Ribavirin against Tick-Borne Encephalitis Virus
| Drug | Cell Line(s) | Virus Strain | Key Findings |
| This compound | Porcine Kidney Epithelial (SPEV) | Sofiin | At a concentration of 128 mcg/ml, this compound actively inhibited TBEV reproduction.[7][8] This concentration led to a 2.3 log reduction in virus accumulation with a 99.5% inhibition coefficient.[9] |
| Ribavirin | A549 (human lung carcinoma), SH-SY5Y (human neuroblastoma) | Not specified | Showed dose-dependent inhibition of TBEV replication, viral protein expression, and viral RNA levels.[10][11] A concentration of 50 μg/mL resulted in a ~100-fold reduction in TBEV titer in A549 cells and a ~1,000-fold reduction in SH-SY5Y cells.[12] Post-treatment and co-treatment were effective, while pre-treatment was not.[10][12] |
| Ribavirin | PK (porcine kidney) | Not specified | Completely inhibited viral replication (100%).[13] |
| Ribavirin | Rat Organotypic Cerebellum Slices (OCS) | Not specified | At 50 μM, showed no noticeable difference in TBEV titers compared to the control.[14] This highlights the potential for different results in more complex, tissue-like models. |
Experimental Protocols
Below are detailed methodologies from key studies investigating the in vitro efficacy of this compound and Ribavirin against TBEV.
This compound Antiviral Activity in Cell Culture (Loginova et al., 2014)
-
Cell Line: Embryonic porcine kidney epithelial (SPEV) cells.[9]
-
Methodology:
-
SPEV cell monolayers were infected with TBEV.
-
This compound was added to the culture medium at various concentrations, with the highest tolerated concentration being noted.[9]
-
The antiviral effect was assessed by the reduction in virus accumulation in the cell culture.[7][8]
-
The inhibition coefficient was calculated based on the reduction in viral titer compared to untreated controls.[9]
-
Ribavirin Antiviral Activity in Cell Culture (Zhao et al., 2023)
-
Cell Lines: Human lung adenocarcinoma A549 cells and human neuroblastoma SH-SY5Y cells.[10]
-
Virus: Tick-borne encephalitis virus.
-
Methodology:
-
Cell Viability Assay: To determine the cytotoxicity of Ribavirin, cells were incubated with various concentrations of the drug, and cell viability was measured.[10]
-
Treatment Schemes: Three treatment schemes were employed:
-
Quantification of Antiviral Effect:
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 6. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Investigation of this compound antiviral activity against tick-borne encephalitis pathogen in cell culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of this compound Antiviral Activity Against Tick-Borne Encephalitis Pathogen in Cell Culture | Loginova | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of tick-borne encephalitis virus in cell cultures by ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of tick-borne encephalitis virus in cell cultures by ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Inhibition of tick-borne encephalitis virus in cell cultures by ribavirin [frontiersin.org]
- 13. Antiviral activity of various drugs with different mechanisms of action in patients with experimental tick-borne encephalitis - Krylova - Problems of Virology [virusjour.crie.ru]
- 14. Evaluation of antivirals against tick-borne encephalitis virus in organotypic brain slices of rat cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
A Comparative Analysis of the Safety Profiles of Triazavirin and Other Antiviral Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profiles of Triazavirin, Remdesivir, Favipiravir, and Oseltamivir. The information is compiled from a review of preclinical studies and clinical trial data to assist researchers and drug development professionals in their understanding of the relative safety of these antiviral agents.
Executive Summary
The landscape of antiviral therapeutics has expanded significantly, particularly in response to global viral threats. While efficacy is a primary driver of drug development, a thorough understanding of a drug's safety profile is paramount. This guide offers a comparative analysis of the safety of this compound, a broad-spectrum antiviral developed in Russia, against three other widely recognized antiviral drugs: Remdesivir, Favipiravir, and Oseltamivir. The comparison is based on reported adverse events from clinical trials and preclinical toxicology data.
Overall, this compound is reported to have a favorable safety profile with a low incidence of adverse effects, which are generally mild and transient.[1] In comparative studies, its tolerability has been shown to be comparable or superior to Oseltamivir.[2] Remdesivir, administered intravenously, is associated with potential hepatic and renal adverse events that require monitoring. Favipiravir has been linked to hyperuricemia and potential teratogenicity, necessitating careful patient selection and monitoring. Oseltamivir, an oral neuraminidase inhibitor, is most commonly associated with gastrointestinal disturbances and has had reports of neuropsychiatric events, particularly in pediatric populations.
Comparative Safety Profile: Key Adverse Events
The following table summarizes the incidence of key adverse events reported in clinical trials for this compound, Remdesivir, Favipiravir, and Oseltamivir. It is important to note that the patient populations, study designs, and methodologies may vary across trials, which can influence the reported frequencies of adverse events.
| Adverse Event Category | This compound | Remdesivir | Favipiravir | Oseltamivir |
| Gastrointestinal | Nausea, Vomiting, Diarrhea (Generally mild and infrequent)[1] | Nausea (up to 10%), Constipation (14%)[3] | Nausea (lower rate than comparators, ~8.7%), Diarrhea, Vomiting[4][5] | Nausea (~10%), Vomiting (~9%)[6] |
| Hepatic | Normal liver enzyme characteristics reported in some studies[1] | Elevated Transaminases (up to 23-32.1%)[3][7] | Elevated Transaminases (ALT increase RR ~1.35)[5] | Rare reports of hepatitis |
| Renal | No significant adverse renal events frequently reported | Acute Kidney Injury (up to 14.4%), Increased Blood Creatinine[7] | No significant adverse renal events frequently reported | Increased risk of renal events in prophylaxis studies (RD 0.67%)[8] |
| Metabolic | No significant metabolic abnormalities frequently reported | Hypokalemia | Hyperuricemia (RR up to 9.42)[5][9] | - |
| Neurological | Headache, Dizziness (Generally mild and infrequent) | Headache | - | Headache (RD ~3.15% in prophylaxis), Neuropsychiatric events (confusional state, etc.)[8] |
| Cardiovascular | No significant cardiovascular events frequently reported | Bradycardia, Cardiac Arrest (disproportionately higher reporting in some analyses) | - | Rare reports of arrhythmias |
| Dermatological | Allergic reactions (rash, itching) in cases of hypersensitivity | Rash | - | Rash, serious skin hypersensitivity reactions (rare) |
| Other | - | Infusion-related reactions, Respiratory failure[3] | Decreased neutrophil count | - |
Note: The percentages and relative risks (RR) or risk differences (RD) are derived from various clinical trials and meta-analyses and may not be directly comparable due to differing study designs and patient populations.
Experimental Protocols for Safety Assessment
The safety evaluation of these antiviral drugs follows standardized preclinical and clinical testing protocols to identify potential toxicities.
Preclinical Toxicology Studies
Preclinical safety assessment is a critical step to determine the toxicological profile of a drug candidate before human trials. These studies are generally conducted in compliance with international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
General Protocol Outline:
-
Single-Dose Toxicity (Acute Toxicity):
-
Objective: To determine the median lethal dose (LD50) and identify signs of toxicity after a single high dose.
-
Methodology: The drug is administered to at least two mammalian species (one rodent, one non-rodent) via the intended clinical route of administration. Animals are observed for a set period (e.g., 14 days) for mortality, clinical signs of toxicity, and effects on body weight. A full necropsy is performed on all animals.
-
-
Repeated-Dose Toxicity (Sub-chronic and Chronic Toxicity):
-
Objective: To evaluate the toxicological effects of the drug after repeated administration over a prolonged period.
-
Methodology: The drug is administered daily to at least two mammalian species for a duration relevant to the intended clinical use (e.g., 28 days, 90 days, or longer). Parameters monitored include clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and full histopathological examination of tissues.
-
-
Genotoxicity:
-
Objective: To assess the potential of the drug to induce mutations or chromosomal damage.
-
Methodology: A battery of in vitro tests (e.g., Ames test for bacterial reverse mutation, chromosomal aberration test in mammalian cells) and in vivo tests (e.g., micronucleus test in rodents) are conducted.
-
-
Reproductive and Developmental Toxicology:
-
Objective: To evaluate the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.
-
Methodology: Studies are conducted in pregnant animals (usually rats and rabbits) to assess effects on the mother, fetus, and offspring.
-
-
Safety Pharmacology:
-
Objective: To investigate the potential undesirable pharmacodynamic effects of the drug on vital physiological functions.
-
Methodology: Studies assess the effects on the cardiovascular, respiratory, and central nervous systems.
-
Clinical Trial Safety Monitoring
The safety of antiviral drugs in humans is evaluated throughout all phases of clinical trials.
General Protocol Outline:
-
Phase I:
-
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug in a small group of healthy volunteers or patients.
-
Methodology: A single ascending dose (SAD) and multiple ascending dose (MAD) design is typically used. Close monitoring of vital signs, electrocardiograms (ECGs), and laboratory parameters (hematology, clinical chemistry) is conducted. All adverse events (AEs) are recorded and graded for severity and causality.
-
-
Phase II:
-
Objective: To evaluate the efficacy of the drug in patients with the target disease and to continue to assess its safety.
-
Methodology: Randomized, controlled trials are conducted to compare the drug against a placebo or standard of care. A broader range of safety data is collected from a larger patient population.
-
-
Phase III:
-
Objective: To confirm the efficacy and safety of the drug in a large, diverse patient population.
-
Methodology: Large-scale, multicenter, randomized, controlled trials are performed. The safety profile is further characterized, and less common adverse events may be identified.
-
-
Phase IV (Post-marketing Surveillance):
-
Objective: To monitor the long-term safety of the drug in the general population after it has been approved for marketing.
-
Methodology: Spontaneous adverse event reporting systems, observational studies, and registries are used to detect rare or long-term adverse effects.
-
Signaling Pathways and Mechanisms of Action
The mechanism of action of an antiviral drug can provide insights into its potential off-target effects and safety profile.
-
This compound: Functions as a guanine nucleotide analog that inhibits viral RNA synthesis.[1] Its primary target is believed to be the viral RNA-dependent RNA polymerase (RdRp).
-
Remdesivir: A prodrug of an adenosine nucleotide analog. It is metabolized to its active form, which acts as an inhibitor of viral RNA-dependent RNA polymerase.
-
Favipiravir: A prodrug that is converted to its active phosphoribosylated form, which is recognized as a substrate by viral RNA-dependent RNA polymerase, thereby inhibiting viral RNA synthesis.
-
Oseltamivir: A neuraminidase inhibitor. It blocks the function of the viral neuraminidase enzyme, preventing the release of new viral particles from infected cells.
Conclusion
This comparative guide highlights the distinct safety profiles of this compound, Remdesivir, Favipiravir, and Oseltamivir. This compound appears to be a well-tolerated antiviral with a low incidence of mild adverse events. Remdesivir and Favipiravir have more specific safety concerns, such as potential organ toxicity and metabolic disturbances, that necessitate careful patient monitoring. Oseltamivir is primarily associated with gastrointestinal side effects.
The selection of an appropriate antiviral agent requires a careful balance of its efficacy against the target virus and its safety profile in the intended patient population. The data presented in this guide, including the structured comparison of adverse events and the overview of safety assessment protocols, is intended to support informed decision-making in antiviral research and development. Further head-to-head comparative clinical trials would be invaluable in providing a more definitive understanding of the relative safety of these important therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of the efficacy of this compound versus oseltamivir in management of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid review of suspected adverse drug events due to remdesivir in the WHO database; findings and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of the safety of favipiravir – a potential treatment in the COVID-19 pandemic? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The efficacy and adverse effects of favipiravir on patients with COVID-19: A systematic review and meta-analysis of published clinical trials and observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oseltamivir - Wikipedia [en.wikipedia.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. bmj.com [bmj.com]
- 9. The efficacy and adverse effects of favipiravir on patients with COVID-19: A systematic review and meta-analysis of published clinical trials and observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Triazavirin
For researchers and scientists at the forefront of drug development, the lifecycle of a chemical compound extends beyond its synthesis and application. The proper disposal of investigational drugs like Triazavirin is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound, aligning with regulatory frameworks and promoting a culture of safety in the laboratory.
Regulatory Landscape for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is governed by a multi-tiered regulatory system. Understanding the key agencies and their roles is fundamental to ensuring compliance.
| Regulatory Body | Key Regulations and Responsibilities |
| Environmental Protection Agency (EPA) | Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management and disposal of hazardous wastes.[1][2][3] Subpart P of 40 CFR part 266 provides specific standards for managing hazardous waste pharmaceuticals by healthcare facilities.[1][4] A key provision of Subpart P is the prohibition of sewering (flushing) hazardous waste pharmaceuticals.[1] |
| Drug Enforcement Administration (DEA) | The DEA's regulations (21 CFR Part 1317) govern the disposal of controlled substances to prevent diversion.[3] While this compound is not currently listed as a controlled substance, it is crucial to be aware of these regulations for other laboratory materials. |
| State and Local Regulations | Many states and localities have their own regulations for pharmaceutical waste that may be more stringent than federal laws.[2] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific local requirements. |
This compound Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the decision-making process and procedural steps for the proper disposal of this compound in a laboratory setting.
Step 1: Hazard Assessment and Waste Identification
Before disposal, a thorough hazard assessment is crucial. According to its Safety Data Sheet (SDS), this compound presents the following hazards:
-
Harmful if swallowed (Acute toxicity, oral)[5]
-
Causes skin irritation[5]
-
Causes serious eye irritation[5]
-
May cause respiratory irritation[5]
Crucially, it must be determined if this compound is classified as a RCRA hazardous waste. This classification dictates the disposal pathway. A pharmaceutical can be considered a RCRA hazardous waste if it is specifically listed (P-list or U-list) or if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[6]
Action: Consult your institution's Environmental Health and Safety (EHS) department to confirm the RCRA status of this compound waste. The SDS for this compound does not explicitly state this classification, making internal verification essential.[5]
Step 2: Segregation and Containerization
Proper segregation of waste is paramount to prevent accidental mixing and to ensure compliant disposal.
-
If classified as RCRA Hazardous Waste:
-
If classified as Non-Hazardous Waste:
-
Use a designated container for non-hazardous pharmaceutical waste, often blue or white.[3]
-
Even if not federally classified as hazardous, it is best practice to manage it as chemical waste due to its biological activity.
-
Step 3: Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate PPE must be worn to mitigate exposure risks.
-
Minimum PPE:
-
For powders or creating aerosols:
-
Use a chemical fume hood to avoid inhalation.[5]
-
Respiratory protection may be necessary depending on the scale of handling.
-
Step 4: Preparing for Disposal
-
Do not flush this compound down the drain. This is prohibited for hazardous waste pharmaceuticals and is a poor practice for all active pharmaceutical ingredients due to potential environmental effects.[1]
-
Original Containers: Whenever possible, keep waste this compound in its original container with the label intact.
-
Empty Containers: Containers that held acute hazardous waste (P-listed) may still be considered hazardous waste.[4] Consult your EHS department for guidance on decontaminating or disposing of empty this compound containers.
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, or vials, that are contaminated with this compound should be disposed of in the same waste stream as the chemical itself.
Step 5: Waste Pickup and Disposal
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the waste container.
-
Treatment Method: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted treatment facility.[1][3] This high-temperature destruction process is designed to break down active pharmaceutical ingredients.
-
Documentation: Ensure that all necessary waste manifests and documentation are completed accurately. Your EHS department will guide you through this process.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Experimental Protocols
Currently, there are no publicly available, standardized experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes. The accepted terminal disposal method for pharmaceutical waste of this nature is high-temperature incineration.[1][3] Research into the environmental fate and degradation pathways of novel antivirals is an emerging field of study.
By adhering to these procedures and maintaining a close working relationship with your institution's safety professionals, you can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Triazavirin
In the dynamic landscape of antiviral research, the proper handling of investigational compounds like Triazavirin is paramount to ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, tailored for researchers, scientists, and drug development professionals.
Operational Plan: From Receipt to Handling
The following procedures are designed to provide a clear, step-by-step guide for the safe management of this compound in a laboratory setting.
1. Compound Receipt and Inspection:
-
Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the compound name (this compound or its synonyms like Riamilovir), CAS number (928659-17-0), and any hazard symbols.
-
Don appropriate Personal Protective Equipment (PPE) as outlined in Table 1 before opening the shipping container.
2. Storage:
-
This compound should be stored at -20°C for long-term stability.[1]
-
For stock solutions in solvents like DMSO, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[2]
-
Always store in a tightly sealed, clearly labeled container in a designated and controlled-access area.
3. Handling and Preparation of Solutions:
-
All handling of solid this compound, including weighing and initial dissolution, should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Use dedicated, calibrated equipment for weighing and measuring.
-
Consult solubility data before preparing solutions. This compound is soluble in DMSO and PBS (pH 7.2), but insoluble in ethanol.[1]
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid aerosolization.
-
Cap and vortex solutions until the compound is fully dissolved.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile gloves- Laboratory coat |
| Weighing and Aliquoting (Solid) | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or chemical splash goggles- N95 respirator or higher |
| Solution Preparation | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or chemical splash goggles |
| In Vitro / In Vivo Administration | - Nitrile gloves- Laboratory coat- Safety glasses or face shield |
General laboratory practice dictates that appropriate PPE should be worn when handling any chemical, including antiviral compounds.[3][4][5][6] This includes a combination of gloves, gowns, and eye protection.
Spill Response Plan
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
1. Evacuate and Alert:
-
Alert others in the immediate vicinity of the spill.
-
Evacuate the area if the spill is large or if there is a risk of aerosolization.
2. Secure the Area:
-
Restrict access to the spill area.
-
If safe to do so, turn off any ignition sources.
3. Don Appropriate PPE:
-
Before attempting to clean the spill, don the appropriate PPE as outlined for handling the solid or liquid form of the compound.
4. Contain and Clean the Spill:
-
For solid spills: Gently cover the spill with absorbent pads or granules to prevent aerosolization. Carefully scoop the material into a labeled, sealable waste container.
-
For liquid spills: Cover the spill with absorbent material, working from the outside in. Once absorbed, place the material into a labeled, sealable waste container.
5. Decontaminate:
-
Clean the spill area with an appropriate decontaminating solution (e.g., 10% bleach solution followed by 70% ethanol), and then wipe with water.
-
Dispose of all cleaning materials as hazardous waste.
6. Post-Spill Procedures:
-
Remove and dispose of contaminated PPE in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water.
-
Document the spill and the response actions taken in the laboratory safety records.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Personal Protective Equipment and Antiviral Drug Use during Hospitalization for Suspected Avian or Pandemic Influenza1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 5. allhandsfire.com [allhandsfire.com]
- 6. Personal Protective Equipment for Infection Control | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
